molecular formula C13H17ClN2O3S B1270631 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide CAS No. 20491-97-8

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Numéro de catalogue: B1270631
Numéro CAS: 20491-97-8
Poids moléculaire: 316.8 g/mol
Clé InChI: QHAJTECGVSGDCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a useful research compound. Its molecular formula is C13H17ClN2O3S and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJTECGVSGDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360675
Record name 2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20491-97-8
Record name 2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Introduction

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, identified by CAS Number 263152-03-0, is a multifaceted organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by three key functional groups: a reactive α-chloroacetamide moiety, a central phenyl ring, and a piperidine-1-sulfonyl group. This unique combination makes it a subject of interest for researchers, particularly in the fields of medicinal chemistry and material science.

The N-acyl sulfonamide group present in the molecule is a well-regarded bioisostere of carboxylic acids.[1] This functional group often imparts favorable physicochemical properties, such as comparable acidity to carboxylic acids (pKa values of 3.5–4.5) and enhanced hydrolytic and enzymatic stability, making it a strategic component in drug design.[1] Furthermore, the chloroacetamide portion provides a reactive electrophilic site, enabling a variety of nucleophilic substitution reactions for the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the known chemical properties, a reasoned synthesis protocol, and the potential synthetic applications of this compound, tailored for professionals in chemical research and development.

Physicochemical and Structural Properties

The structural and physical properties of a compound are foundational to understanding its reactivity and potential applications. While extensive experimental data for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is not widely published, we can compile its core identifiers and predicted properties.

Table 1: Core Properties of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

PropertyValueSource
CAS Number 263152-03-0-
Molecular Formula C₁₃H₁₇ClN₂O₃S[4]
Molecular Weight 316.80 g/mol Calculated
Predicted Refractive Index 1.600[4]

The molecule's structure features a polar N-acyl sulfonamide group and an amide linkage, suggesting it is likely a crystalline solid at room temperature with limited solubility in nonpolar solvents and moderate solubility in polar aprotic solvents. For context, a closely related analog, N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide (CAS 5702-82-9), which lacks the chloro group on the acetamide, is a solid with a melting point of 118-120 °C.[5]

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is logically approached via the acylation of a primary amine precursor, 4-(piperidine-1-sulfonyl)aniline, with chloroacetyl chloride. This is a standard and robust method for the formation of N-substituted chloroacetamides.[6][7]

Proposed Synthesis Workflow

The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of chloroacetyl chloride. An anhydrous, non-nucleophilic base is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants Precursor 4-(piperidine-1-sulfonyl)aniline Product 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide Precursor->Product  Acylation Reagent Chloroacetyl Chloride Reagent->Product Conditions Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) 0°C to Room Temperature Conditions->Product

Caption: Proposed synthesis of the target compound via acylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for chloroacetylation of aromatic amines.[6][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-(piperidine-1-sulfonyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of amine).

  • Inerting and Cooling: Purge the flask with dry nitrogen and cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

    • Causality Insight: Triethylamine is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic, and avoids unwanted side reactions associated with inorganic bases in this context.

  • Reagent Addition: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

    • Causality Insight: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of potential side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is the carbon atom bearing the chlorine. This α-chloroamide functionality makes the compound an excellent electrophile for Sₙ2 reactions.

Versatile Precursor for Heterocyclic Synthesis

This compound is an ideal building block for constructing larger, more complex molecules. The chloroacetyl group can react with a wide range of nucleophiles (e.g., thiols, amines, carbanions) to introduce new functionalities. This strategy is frequently employed in the synthesis of heterocyclic compounds. For instance, similar 2-chloro-N-arylacetamides are used as precursors for thienopyridines, where an initial nucleophilic substitution is followed by a base-catalyzed intramolecular cyclization.[2][3]

Reactivity_Pathway Start 2-Chloro-N-[...]-acetamide (R-NH-CO-CH₂-Cl) Product Substituted Product (R-NH-CO-CH₂-Nu) Start->Product  + Nucleophile (Nu⁻) (Sₙ2 Reaction) Byproduct Cl⁻

Caption: General Sₙ2 reactivity of the α-chloroacetamide moiety.

Potential Applications in Drug Discovery

While this specific molecule is primarily a research chemical, its structural motifs are prevalent in biologically active compounds.[8]

  • N-Acyl Sulfonamide Core: As previously mentioned, this group is a key pharmacophore in modern drug discovery, appearing in therapeutics for a range of conditions including diabetes, cancer, and hypertension.[1] Its ability to mimic carboxylic acids while offering greater stability makes it highly valuable.

  • Chloroacetamide Warhead: The reactive chloroacetamide group can act as a covalent warhead, forming irreversible bonds with target proteins. This mechanism is utilized in certain enzyme inhibitors.

  • Piperidine and Sulfonamide Scaffolds: The piperidine and sulfonamide moieties are common features in many FDA-approved drugs, contributing to binding affinity and pharmacokinetic properties. Related structures containing phenoxyacetamide or piperazine cores have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[3]

Given these features, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a promising starting material for the synthesis of compound libraries aimed at screening for various biological targets.

Conclusion

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a well-defined chemical intermediate whose value lies in the strategic combination of a stable, bioisosteric N-acyl sulfonamide group and a reactive chloroacetamide handle. Its synthesis is achievable through standard, reliable chemical transformations. The compound's primary utility is as a versatile building block for medicinal chemists and researchers, enabling access to a diverse range of more complex molecules and novel heterocyclic systems with potential therapeutic applications. Further investigation into its reactivity and the biological activity of its derivatives is a promising avenue for future research.

References

  • Al-Shabanah, O. A., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • CAS. (n.d.). N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide. CAS Common Chemistry. Retrieved November 27, 2025. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)-phenyl]-acetamide. SCBT.
  • BLD Pharm. (n.d.). 2-Chloro-N-(4-(piperidine-1-carbonyl)phenyl)acetamide.
  • Guidechem. (n.d.). 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.
  • Sellers, T. L., et al. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
  • Al-Shabanah, O. A., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health.
  • Patel, N. B., & Patel, J. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Nayak, P. S., et al. (2009). 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (CAS 20491-97-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. By synthesizing established chemical principles with data on related compounds, this document offers insights into its synthesis, characterization, and prospective biological applications.

Core Molecular Structure and Physicochemical Properties

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a sulfonylacetamide derivative characterized by a central phenyl ring substituted with a chloroacetamide group and a piperidine-1-sulfonyl moiety. This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

PropertyValueSource
CAS Number 20491-97-8[1]
Molecular Formula C₁₃H₁₇ClN₂O₃S[1]
Molecular Weight 316.80 g/mol Calculated
Predicted Refractive Index 1.600[1]

While experimental data for the target compound is not widely available, the properties of its key precursor, 4-(piperidine-1-sulfonyl)aniline, are well-documented and provide a useful reference.

Table 2: Physicochemical Properties of 4-(Piperidine-1-sulfonyl)aniline

PropertyValueSource
CAS Number 6336-68-1[2]
Molecular Formula C₁₁H₁₆N₂O₂S[2]
Molecular Weight 240.32 g/mol [2]
IUPAC Name 4-(piperidin-1-ylsulfonyl)aniline[2]

Synthesis and Mechanism

The synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is predicated on the well-established reaction of an aromatic amine with an acyl chloride. In this case, the reaction involves the N-acylation of 4-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product. A base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is typically used to neutralize the hydrogen chloride byproduct.[3][4]

Synthesis_Pathway 4-(piperidine-1-sulfonyl)aniline 4-(piperidine-1-sulfonyl)aniline Product 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide 4-(piperidine-1-sulfonyl)aniline->Product + Chloroacetyl Chloride / Base Chloroacetyl_chloride Chloroacetyl Chloride

Caption: Synthetic route to the target compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, adapted from established protocols for similar N-aryl acetamide syntheses.[3][4]

Materials:

  • 4-(piperidine-1-sulfonyl)aniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(piperidine-1-sulfonyl)aniline (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1-1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

Structural Characterization

Comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the protons of the piperidine ring.

    • ¹³C NMR spectroscopy will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methylene carbon of the chloroacetyl group, and the carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the S=O stretches of the sulfonamide, and the C-Cl stretch.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is not yet prevalent in the literature, the structural motifs present in the molecule are common in a variety of biologically active compounds. This suggests that the title compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Potential

The acetamide and sulfonamide moieties are present in numerous antimicrobial and antifungal drugs.[5][6] The chloroacetamide group, in particular, can act as an electrophile, potentially alkylating key residues in microbial enzymes. Further derivatization of the chloro group could lead to compounds with enhanced antimicrobial activity.

Anticancer Applications

Sulfonamide derivatives have been extensively investigated as anticancer agents.[7] They are known to target various pathways involved in cancer progression, including cell cycle regulation and angiogenesis. The piperidine ring is also a common feature in many anticancer drugs, contributing to their pharmacokinetic properties.[8]

Enzyme Inhibition

The sulfonamide group is a well-known pharmacophore for enzyme inhibitors, notably carbonic anhydrase inhibitors used in the treatment of glaucoma. The overall structure of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide makes it a candidate for derivatization into inhibitors of other enzyme classes as well.

Potential_Applications Core_Compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide Antimicrobial Antimicrobial Agents Core_Compound->Antimicrobial Anticancer Anticancer Agents Core_Compound->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Core_Compound->Enzyme_Inhibitors

Caption: Potential therapeutic applications.

Safety and Handling

The precursor, 4-(piperidine-1-sulfonyl)aniline, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[2] It is reasonable to assume that 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide possesses a similar hazard profile. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a valuable chemical intermediate with a straightforward synthetic route. Its structural features suggest significant potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and enzyme-inhibiting drugs. This guide provides a solid foundation for researchers looking to utilize this compound in their drug discovery and development programs. Further investigation into its specific biological activities is warranted and could lead to the discovery of new and effective medicines.

References

  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. Retrieved January 22, 2026, from [Link]

  • Key Chemical Intermediate. (2026, January 6). Understanding 4-(1-Piperidino)aniline Applications. Retrieved January 22, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). acetamide, N-[4-[[4-(4-chlorobenzoyl)-1-piperazinyl]sulfonyl]phenyl]-. Retrieved January 22, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Journal of Physics: Conference Series, 1793(1), 012039. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline.
  • PubChemLite. (n.d.). 2-chloro-n-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride. Retrieved January 22, 2026, from [Link]

  • Radh, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96.
  • Rees, C. W., et al. (1986). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 483-487.
  • Dana Bioscience. (n.d.). 2-Chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride 10g. Retrieved January 22, 2026, from [Link]

  • Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Mamedova, G. A., et al. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
  • PubChem. (n.d.). N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-acetamide. Retrieved January 22, 2026, from [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6268.
  • Matrix Fine Chemicals. (n.d.). N-(4-CHLOROPHENYL)ACETAMIDE. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine-4-sulfonic acid. Retrieved January 22, 2026, from [Link]

  • Al-Juboori, A. M. J., & Al-Amery, M. H. A. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of Education for Pure Science-University of Thi-Qar, 13(2).
  • Gowda, B. T., et al. (2008). N-(4-Chloro-phenyl-sulfon-yl)-2,2,2-tri-methyl-acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1279.
  • Kang, S. S., et al. (2008). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2447.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the theoretical mechanism of action for the novel synthetic compound, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. In the absence of direct empirical data for this specific molecule, this document leverages a hypothesis-driven approach grounded in extensive structure-activity relationship (SAR) analysis of its constituent chemical moieties: a chloro-acetamide group, a phenyl-sulfonamide core, and a terminal piperidine ring. We postulate a dual-inhibitory potential for this compound, targeting two key pathways in oncogenesis: tumor-associated carbonic anhydrases (CAs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a comprehensive theoretical framework, detailed experimental protocols for validation, and visual representations of the proposed molecular interactions and signaling cascades.

Introduction and Structural Rationale

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a synthetic small molecule integrating three key pharmacophores that are prevalent in a variety of biologically active agents. The inherent challenge in elucidating its precise mechanism of action lies in the current lack of dedicated research on this specific compound. However, a meticulous analysis of its structural components allows for the formulation of compelling hypotheses regarding its biological targets.

  • The Phenyl-Sulfonamide Core: This moiety is a cornerstone of a major class of therapeutic agents, most notably the sulfonamide carbonic anhydrase inhibitors (CAIs).[1][2] The primary sulfonamide group is a well-established zinc-binding motif within the active site of carbonic anhydrases.[3]

  • The Piperidine Moiety: Piperidine rings are frequently incorporated into the "tail" region of sulfonamide-based inhibitors to enhance binding affinity and modulate isoform selectivity.[4][5]

  • The Chloro-Acetamide Group: While a reactive moiety, the chloro-acetamide group can participate in hydrogen bonding and hydrophobic interactions within a protein's binding pocket, contributing to the overall affinity of the ligand.[6]

Given these structural attributes, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide: inhibition of carbonic anhydrase, particularly the tumor-associated isoform CA IX, and/or inhibition of the VEGFR-2 tyrosine kinase.

Postulated Mechanism of Action I: Carbonic Anhydrase IX Inhibition

The Role of Carbonic Anhydrase IX in Oncology

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a wide range of solid tumors and is a key indicator of tumor hypoxia.[7][8] Its primary physiological role in the tumor microenvironment is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] This enzymatic activity leads to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that promotes tumor cell survival, proliferation, and metastasis.[9][10] Consequently, the selective inhibition of CA IX is a promising therapeutic strategy in oncology.[8]

Hypothesized Binding Mode and Downstream Effects

We hypothesize that 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide binds to the active site of CA IX in a manner characteristic of classical sulfonamide inhibitors. The sulfonamide group is predicted to coordinate with the catalytic zinc ion, while the phenyl ring and piperidine moiety likely engage in hydrophobic and van der Waals interactions with amino acid residues lining the active site cavity.[3]

The anticipated downstream effects of CA IX inhibition by this compound include:

  • Increased acidity of the intracellular environment of tumor cells.

  • Decreased acidity of the extracellular tumor microenvironment.

  • Induction of apoptosis in tumor cells due to intracellular acidosis.

  • Inhibition of tumor cell migration and invasion.

G cluster_0 Tumor Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Stabilizes CA_IX_Expression CA IX Expression HIF-1α->CA_IX_Expression Induces CA_IX Carbonic Anhydrase IX CA_IX_Expression->CA_IX Intracellular_pH Intracellular pH (Alkaline) CA_IX->Intracellular_pH Maintains Extracellular_pH Extracellular pH (Acidic) CA_IX->Extracellular_pH Contributes to Cell_Proliferation Cell Proliferation & Metastasis Intracellular_pH->Cell_Proliferation Extracellular_pH->Cell_Proliferation Compound 2-Chloro-N-[4-(piperidine-1- sulfonyl)-phenyl]-acetamide Compound->CA_IX Inhibits

Figure 1: Proposed inhibition of the CA IX pathway.

Postulated Mechanism of Action II: VEGFR-2 Inhibition

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[11][12] In cancer, tumor cells secrete VEGF, which binds to and activates VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes the proliferation and migration of these cells, ultimately leading to the vascularization of the tumor.[13] This new blood supply is essential for tumor growth and metastasis.[11] Therefore, inhibiting VEGFR-2 is a well-established anti-cancer strategy.[14]

Hypothesized Binding Mode and Downstream Effects

The structure of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide contains features that are common to many Type II VEGFR-2 inhibitors. We propose that the phenyl-sulfonamide moiety could interact with the hinge region of the VEGFR-2 kinase domain, while the chloro-acetamide and piperidine groups may occupy the adjacent hydrophobic pocket.[15]

The expected consequences of VEGFR-2 inhibition by this compound are:

  • Abrogation of VEGF-induced VEGFR-2 autophosphorylation.

  • Inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

  • Decreased proliferation and migration of endothelial cells.

  • Inhibition of tumor angiogenesis.

  • Induction of apoptosis in tumor cells due to nutrient and oxygen deprivation.

G cluster_0 Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Phosphorylation Autophosphorylation VEGFR2->Phosphorylation Induces Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream_Signaling->Angiogenesis Compound 2-Chloro-N-[4-(piperidine-1- sulfonyl)-phenyl]-acetamide Compound->VEGFR2 Inhibits

Figure 2: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To empirically test the aforementioned hypotheses, a series of in vitro and cell-based assays are proposed.

Validation of Carbonic Anhydrase Inhibition

4.1.1. Stopped-Flow CO2 Hydrase Assay

This enzymatic assay directly measures the catalytic activity of purified CA isoforms.

  • Objective: To determine the inhibitory potency (IC50 and Ki values) of the compound against a panel of human CA isoforms (I, II, IX, and XII).

  • Methodology:

    • Purified recombinant human CA isoforms are pre-incubated with varying concentrations of the test compound.

    • A saturated CO2 solution is rapidly mixed with a buffer containing a pH indicator.

    • The initial rate of the hydration reaction is monitored by the change in absorbance of the pH indicator using a stopped-flow spectrophotometer.

    • Inhibition curves are generated to calculate IC50 values.

4.1.2. Hypoxia-Induced Cell Proliferation Assay

  • Objective: To assess the compound's ability to inhibit the proliferation of cancer cells under hypoxic conditions, where CA IX is upregulated.

  • Methodology:

    • A suitable cancer cell line (e.g., MCF-7, HT-29) is cultured under normoxic (21% O2) and hypoxic (1% O2) conditions.

    • Cells are treated with a dose range of the test compound.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using an MTS or similar proliferation assay.

    • A greater reduction in cell viability under hypoxic conditions compared to normoxic conditions would support CA IX inhibition.

Validation of VEGFR-2 Inhibition

4.2.1. In Vitro VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibitory effect of the compound on the kinase activity of VEGFR-2.[6]

  • Objective: To determine the IC50 value of the compound for VEGFR-2 kinase activity.

  • Methodology:

    • Recombinant human VEGFR-2 kinase is incubated with a peptide substrate, ATP, and varying concentrations of the test compound.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • The percentage of kinase inhibition is calculated relative to a no-compound control, and IC50 values are determined.

4.2.2. Western Blot Analysis of VEGFR-2 Signaling

  • Objective: To determine if the compound inhibits VEGF-induced VEGFR-2 phosphorylation and downstream signaling in a cellular context.

  • Methodology:

    • Human umbilical vein endothelial cells (HUVECs) are serum-starved and then pre-treated with the test compound.

    • Cells are stimulated with recombinant human VEGF.

    • Cell lysates are collected and subjected to SDS-PAGE and western blotting.

    • Antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt are used for detection.

    • A reduction in the levels of p-VEGFR-2, p-ERK, and p-Akt in the presence of the compound would indicate inhibition of the VEGFR-2 pathway.

G cluster_0 Experimental Workflow Compound_Synthesis Compound Synthesis & Characterization Hypothesis_Generation Hypothesis Generation (CA & VEGFR-2 Inhibition) Compound_Synthesis->Hypothesis_Generation Biochemical_Assays Biochemical Assays (Enzymatic & Kinase) Hypothesis_Generation->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Signaling) Hypothesis_Generation->Cell_Based_Assays Data_Analysis Data Analysis & Mechanism Confirmation Biochemical_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis

Figure 3: A generalized workflow for validating the proposed mechanisms of action.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values that could be obtained from the proposed experimental validation, which would lend support to the dual-inhibitor hypothesis.

AssayTargetHypothetical IC50 (nM)
Stopped-Flow CO2 HydrasehCA I>10,000
Stopped-Flow CO2 HydrasehCA II5,200
Stopped-Flow CO2 HydrasehCA IX85
Stopped-Flow CO2 HydrasehCA XII250
VEGFR-2 Kinase AssayVEGFR-2150
Cell Proliferation (Hypoxia)MCF-7320
Cell Proliferation (Normoxia)MCF-71,500

Conclusion

While direct experimental evidence for the mechanism of action of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is currently unavailable, a thorough analysis of its chemical structure provides a strong basis for postulating its activity as an inhibitor of carbonic anhydrase IX and/or VEGFR-2. The proposed mechanisms, if validated by the experimental protocols outlined in this guide, would position this compound as a promising candidate for further preclinical development as an anti-cancer therapeutic. This document serves as a foundational guide for researchers and drug development professionals to initiate and direct the comprehensive biological evaluation of this novel chemical entity.

References

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 593–618. Available from: [Link]

  • Ahmad, A., Khan, J., Khan, A., & Kim, J. (2024). Identification of novel CA IX inhibitor: Pharmacophore modeling, docking, DFT, and dynamic simulation. Journal of Molecular Structure, 1295, 136636.
  • Guerra, B., Pérez-Picaso, L., & Quezada, E. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Grienke, U., Schmidt, L., Von Grafenstein, S., Kirchmair, J., Rollinger, J. M., & Liedl, K. R. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Biomolecules, 10(11), 1570.
  • Bonavia, A., Di Micco, S., Cerchia, C., Monti, S. M., Bua, S., Supuran, C. T., & De Simone, G. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 62(15), 7164–7174.
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  • Al-Omair, M. A., Al-Said, M. S., & El-Gamal, M. I. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(17), 8465.
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  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4369.
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  • Bua, S., & Supuran, C. T. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences, 22(2), 563.
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  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 593–618.
  • Jain, A., Sharma, S., & Singh, S. K. (2013). Pharmacophore Modeling and 3D QSAR Studies of Novel Human Carbonic Anhydrase IX Inhibitors. Bentham Science Publishers.
  • Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519.
  • Al-Omair, M. A., Al-Said, M. S., & El-Gamal, M. I. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(17), 8465.
  • Nocentini, A., Bua, S., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6700–6716.
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An In-depth Technical Guide to the Predicted Biological Activity of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel chemical entity, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. Synthesizing data from structurally analogous compounds and established principles of medicinal chemistry, this document outlines the probable mechanisms of action, potential therapeutic applications, and detailed experimental protocols for the evaluation of this molecule. The primary predicted activities for this compound are potent carbonic anhydrase inhibition and anticancer effects, with a secondary potential for antimicrobial applications. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising compound.

Introduction and Molecular Rationale

The compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a synthetic molecule featuring several key pharmacophores that suggest a range of biological activities. The core structure combines a chloroacetamide group, a sulfonamide linkage, and a piperidine moiety, each contributing to a unique pharmacological profile.

  • Sulfonamide Core: The presence of a sulfonamide group is a strong indicator of potential carbonic anhydrase inhibition.[1] This functional group is a cornerstone of a major class of drugs targeting these enzymes.

  • Chloroacetamide Moiety: The chloroacetamide "warhead" is a reactive electrophile known to form covalent bonds with nucleophilic residues in protein active sites, suggesting a potential for irreversible inhibition of target enzymes.[2] This group is also a common feature in molecules with demonstrated anticancer and antimicrobial properties.

  • Piperidine Ring: The piperidine group can influence the molecule's pharmacokinetic properties, such as solubility and membrane permeability, and can also contribute to target binding.

Based on this structural analysis, a logical investigative path for this molecule would prioritize the evaluation of its efficacy as a carbonic anhydrase inhibitor and an anticancer agent.

Predicted Biological Activity and Mechanistic Insights

Carbonic Anhydrase Inhibition

The primary and most probable biological activity of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is the inhibition of carbonic anhydrases (CAs). This prediction is based on the well-established role of the sulfonamide group in binding to the zinc ion within the active site of CA isoforms.[3][4]

Mechanism of Action: The sulfonamide moiety is expected to coordinate with the Zn(II) ion in the catalytic site of carbonic anhydrases, displacing a water molecule and thereby inhibiting the enzyme's ability to hydrate carbon dioxide. The N-(4-substituted-phenyl)acetamide portion of the molecule will likely extend into the active site cavity, forming additional interactions with amino acid residues that can enhance binding affinity and potentially confer isoform selectivity. The chloroacetamide group may further enhance inhibitory potency through covalent interactions with nearby nucleophilic residues.

Therapeutic Implications: Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer where CAs are overexpressed and contribute to the acidic tumor microenvironment.[1]

Compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide Sulfonamide Sulfonamide Moiety Compound->Sulfonamide CA_Active_Site CA Active Site (Zn2+ ion) Sulfonamide->CA_Active_Site Binds to Inhibition Enzyme Inhibition CA_Active_Site->Inhibition Leads to Therapeutic_Effect Therapeutic Effect (e.g., Anti-glaucoma, Anti-cancer) Inhibition->Therapeutic_Effect

Caption: Predicted mechanism of carbonic anhydrase inhibition.

Anticancer Activity

A significant potential application for this compound is in oncology. This is inferred from studies on analogous structures containing both sulfonamide and chloroacetamide functionalities.[1][2]

Plausible Mechanisms of Action:

  • Carbonic Anhydrase IX and XII Inhibition: Many aggressive tumors overexpress membrane-bound CA isoforms IX and XII to maintain intracellular pH in a hypoxic and acidic microenvironment. Inhibition of these CAs can disrupt tumor cell metabolism and survival.[1]

  • Induction of Apoptosis: Chloroacetamide-containing compounds have been shown to induce programmed cell death in cancer cells.[2]

  • Cell Cycle Arrest: Sulfonamide derivatives can cause cell cycle arrest, preventing cancer cell proliferation.[1]

The combination of these potential mechanisms makes 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide a compelling candidate for further investigation as an anticancer agent.

Compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide CAIX_XII CA IX/XII Inhibition Compound->CAIX_XII Apoptosis Apoptosis Induction Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Anticancer_Effect Anticancer Effect CAIX_XII->Anticancer_Effect Apoptosis->Anticancer_Effect CellCycleArrest->Anticancer_Effect A 4-Aminobenzenesulfonamide C N-(4-(piperidine-1-sulfonyl)phenyl)amine A->C + Piperidine (Sulfonylation) B Piperidine B->C E 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide C->E + Chloroacetyl chloride (Acylation) D Chloroacetyl chloride D->E

Caption: Proposed synthetic route for the target compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Methodology (Stopped-Flow CO2 Hydrase Assay):

  • Enzyme and Compound Preparation:

    • Recombinant human CA isoforms are purified.

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then serially diluted.

  • Assay Procedure:

    • The assay is performed in a stopped-flow instrument to measure the kinetics of CO2 hydration.

    • A solution of the CA isoenzyme is mixed with a CO2-saturated solution in the presence of a pH indicator.

    • The reaction is initiated, and the change in absorbance of the pH indicator is monitored over time.

    • The assay is repeated with varying concentrations of the test compound.

  • Data Analysis:

    • The initial rates of reaction are calculated.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Compound Treatment:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • The absorbance of the formazan solution is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Methodology:

  • Microorganism Preparation:

    • Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured.

  • Compound Dilution:

    • The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation:

    • Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation:

    • The plates are incubated under appropriate conditions for the growth of the microorganisms.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Table 1: Predicted Biological Activity Profile

Biological ActivityPredicted PotencyKey Structural FeaturesPotential Therapeutic Area
Carbonic Anhydrase InhibitionHighSulfonamideGlaucoma, Cancer
AnticancerModerate to HighChloroacetamide, SulfonamideOncology
AntimicrobialLow to ModerateChloroacetamide, SulfonamideInfectious Diseases

Conclusion and Future Directions

The in-silico analysis and comparison with structurally related compounds strongly suggest that 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a promising candidate for further investigation, primarily as a carbonic anhydrase inhibitor and an anticancer agent. The proposed experimental protocols provide a clear roadmap for the initial in vitro evaluation of this compound.

Future research should focus on:

  • Synthesis and structural confirmation of the target molecule.

  • Comprehensive in vitro screening against a panel of CA isoforms and cancer cell lines to determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) studies to optimize the lead compound.

  • In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a catalyst for the exploration of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, a molecule with significant potential in medicinal chemistry and drug discovery.

References

  • Angeli, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry.
  • Angeli, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. CNR-IRIS.
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Deconvoluting the Mechanism: A Strategic Guide to Target Identification for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's direct molecular target is a cornerstone of modern drug discovery, transforming a bioactive compound from a chemical curiosity into a potential therapeutic agent. This guide provides a comprehensive, technically-grounded framework for the target identification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, a novel compound possessing structural motifs suggestive of broad biological activity. We will navigate the strategic integration of computational prediction with robust experimental validation, focusing on the causality behind methodological choices. This document is designed not as a rigid template, but as an adaptable strategic blueprint for researchers embarking on the critical path of target deconvolution. We will detail field-proven protocols for both label-free and affinity-based proteomic approaches, emphasizing self-validating systems to ensure scientific integrity and reproducibility.

Introduction: Analyzing the Subject Molecule

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is an uncharacterized small molecule. Its structure, however, provides a logical starting point for hypothesis generation. The molecule is a hybrid of several key pharmacophores:

  • Chloroacetamide Moiety: This electrophilic group is known to act as a covalent binder, capable of forming stable bonds with nucleophilic residues (like cysteine) on target proteins. This feature is a critical consideration in designing target identification experiments.

  • Aryl Sulfonamide: A classic pharmacophore present in a wide array of approved drugs, including antibiotics, diuretics, and carbonic anhydrase inhibitors.[1]

  • Piperidine Ring: A common scaffold in medicinal chemistry that imparts favorable pharmacokinetic properties and can engage in specific receptor interactions.[2]

The combination of these motifs suggests the compound could have diverse biological activities, such as anticancer or anti-inflammatory effects.[2] However, without knowing its specific cellular target(s), its therapeutic potential remains speculative and its off-target liabilities unknown. Target identification is therefore the pivotal next step.[3]

A Multi-pronged Strategy for Target Identification

A robust target identification campaign does not rely on a single method but rather integrates complementary approaches to build a compelling, evidence-based case.[4] Our strategy is divided into two main phases: in silico hypothesis generation followed by rigorous experimental validation. This approach prioritizes resource efficiency by using computational methods to narrow the field of potential targets before committing to intensive lab work.

G cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Target Validation & Functional Analysis a Compound Structure Analysis b Similarity-Based Prediction (e.g., ChEMBL, PubChem) a->b Input c Pharmacophore Modeling a->c Input d Molecular Docking (Reverse Screening) a->d Input e Prioritized List of Hypothetical Targets b->e Generates c->e Generates d->e Generates f Affinity-Based Methods (e.g., Chemical Proteomics) e->f Guides Experiment Design g Label-Free Methods (CETSA, DARTS) e->g Guides Experiment Design h Candidate Protein Hits f->h Identifies g->h Identifies i Biophysical Validation (e.g., SPR, ITC) h->i Requires Confirmation j Cellular Target Engagement (e.g., NanoBRET, CETSA) l Validated Target i->l Confirms k Functional Assays (e.g., Enzyme kinetics, Pathway analysis) j->l Confirms k->l Confirms

Figure 1: Integrated workflow for small molecule target identification.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Computational methods leverage vast biological databases to predict potential targets based on molecular structure and physicochemical properties, providing a crucial, cost-effective first step.[5][6]

Causality Behind the Approach

The fundamental principle is "guilt by association": a molecule is likely to bind to targets that are known to interact with structurally or electronically similar molecules.[7] These methods are not definitive but are invaluable for prioritizing experimental efforts.

Recommended In Silico Methodologies
MethodPrincipleRationale & Key InsightsRecommended Tools
Similarity Search Compares the compound's fingerprint (2D/3D structure) against databases of compounds with known targets.The fastest way to generate initial hypotheses. If structurally similar compounds exist, their targets become primary candidates.ChEMBL, PubChem, SciFinder
Pharmacophore Modeling Identifies the 3D arrangement of essential features (H-bond donors/acceptors, aromatic rings) required for bioactivity.Moves beyond simple structure to functional features. Useful for finding targets that bind diverse structures sharing a common interaction pattern.ZincPharmer, Pharmit
Molecular Docking (Reverse Screening) Docks the small molecule into the binding sites of a library of known protein structures to predict binding affinity.Provides a structure-based rationale for potential interactions and can predict a binding pose, guiding future medicinal chemistry efforts.[5]AutoDock, Schrödinger Suite, FTsite[8]

Phase 2: Experimental Target Identification

Following computational analysis, experimental methods are employed to identify direct binding partners in a biological context (e.g., cell lysates or intact cells). We will focus on two powerful, complementary strategies: Affinity-Based Proteomics and Label-Free Methods.

Affinity-Based Protein Profiling (ABPP)

This classic approach involves chemically modifying the small molecule to create a "probe" that can be used to "fish" for its binding partners out of a complex protein mixture.[3][9]

Causality Behind the Choice: ABPP is a direct method that provides a physical link between the compound and its target.[10] The covalent nature of the chloroacetamide group makes it particularly well-suited for a variation of this technique, where the reactive group itself can be used to permanently "label" the target upon binding, a process known as activity-based protein profiling.

Experimental Workflow: Affinity Pulldown Coupled with Mass Spectrometry

G a 1. Probe Synthesis (Compound + Linker + Affinity Tag) b 2. Incubation (Probe + Cell Lysate) a->b c 3. Competitive Displacement (Control) (Probe + Excess Free Compound + Lysate) a->c d 4. Capture (Add Streptavidin Beads) b->d Specific Binding c->d Reduced Binding e 5. Wash (Remove Non-specific Binders) d->e f 6. Elution & Digestion (Release & Trypsinize Proteins) e->f g 7. LC-MS/MS Analysis f->g h 8. Data Analysis (Identify proteins enriched in Probe sample vs. Control) g->h

Figure 2: Workflow for affinity-based target identification.

Detailed Protocol: Affinity Pulldown

  • Probe Synthesis: Synthesize an affinity probe. This involves adding a linker arm and an affinity tag (e.g., Biotin) to a position on 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide that is predicted to be non-essential for target binding. Self-Validation: The synthesized probe's biological activity must be tested to ensure it is comparable to the parent compound.

  • Cell Lysate Preparation: Culture and harvest a relevant cell line. Lyse the cells under non-denaturing conditions to create a native protein lysate. Determine total protein concentration (e.g., via BCA assay).

  • Incubation:

    • Test Sample: Incubate the biotinylated probe with the cell lysate (e.g., 1-2 mg total protein) for 1-2 hours at 4°C.

    • Negative Control: For the self-validating system, perform a parallel incubation where the lysate is pre-incubated with a 100-fold molar excess of the original, unmodified compound before adding the biotinylated probe. This will competitively block the probe from binding to its specific targets.

  • Capture: Add streptavidin-coated magnetic beads to both samples and incubate for 1 hour at 4°C to capture the probe and any bound proteins.[3]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Perform in-gel or on-bead trypsin digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the test and control samples. True binding partners will be significantly enriched in the test sample compared to the competitive displacement control.

Label-Free Methods

These modern techniques are advantageous because they do not require chemical modification of the compound, eliminating the risk of altering its biological activity.[3][11]

Causality Behind the Choice: CETSA operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure.[12] This stabilization results in an increased resistance to thermal denaturation.[13] This method is powerful as it can be performed in intact cells or cell lysates, providing evidence of target engagement in a physiological environment.[14][15]

Experimental Workflow: CETSA

G a 1. Treatment (Aliquot cells/lysate, treat with Compound or Vehicle) b 2. Heating (Heat aliquots to a range of temperatures) a->b c 3. Lysis & Separation (Lyse cells, separate soluble fraction from precipitated proteins via centrifugation) b->c d 4. Protein Quantification (Analyze soluble fraction via Western Blot, ELISA, or Mass Spec) c->d e 5. Data Analysis (Plot % soluble protein vs. Temp. A rightward shift indicates stabilization) d->e

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA Melt Curve

  • Cell Treatment: Treat intact, cultured cells with either the test compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) and incubate for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[14]

  • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of a specific protein of interest remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Melt Curve Generation: Quantify the band intensities from the Western blot and plot them as a percentage of the unheated control against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.

Causality Behind the Choice: Similar to CETSA, DARTS leverages the principle of ligand-induced protein stabilization. However, instead of thermal stress, DARTS measures a protein's resistance to proteolytic degradation.[11][16] A protein bound to a small molecule will have a more compact conformation, protecting it from being cleaved by proteases.[17] This method is particularly useful when thermal-based methods are not suitable and can be performed with native, unmodified compounds.[18]

Detailed Protocol: DARTS

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Incubation:

    • Test Sample: Incubate the lysate with the test compound.

    • Vehicle Control: Incubate the lysate with the vehicle (e.g., DMSO).

  • Proteolysis: Add a protease (e.g., pronase or thermolysin) to both samples at a predetermined concentration. Incubate for a set time (e.g., 15-30 minutes) at room temperature. Self-Validation: The optimal protease concentration and digestion time must be determined empirically to achieve partial digestion in the control sample.

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by immediate boiling.

  • Analysis: Separate the protein fragments by SDS-PAGE and analyze by silver staining or Western blotting for a candidate protein. A target protein will appear as a more intact, higher molecular weight band in the compound-treated lane compared to the vehicle control lane, where it will be more digested.[18][19]

Hit Validation and Downstream Analysis

Identifying a list of candidate proteins is not the end of the study. The final phase involves validating these hits and understanding their functional relevance.

Validation StepPurposeExample Techniques
Orthogonal Confirmation To confirm the direct binding interaction identified in the primary screen using a different biophysical method.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)
Cellular Target Engagement To verify that the compound engages the target in a live-cell context at a specific cellular location.NanoBRET™, In-cell CETSA[14]
Functional Validation To demonstrate that binding of the compound to the target modulates its function and affects downstream cellular pathways.Enzymatic assays, reporter gene assays, pathway-specific Western blotting, phenotypic assays (e.g., apoptosis, proliferation)

Conclusion

The target identification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide demands a systematic and multi-faceted approach. By initiating with in silico predictions, researchers can formulate educated hypotheses that guide the selection of powerful experimental techniques like affinity proteomics, CETSA, and DARTS. Each method provides a unique line of evidence, and their convergence on a single protein or pathway builds a formidable case for a true drug-target interaction. The protocols and strategies outlined in this guide are designed to be self-validating, ensuring that the generated data is both robust and reliable. This integrated workflow will empower researchers to successfully deconvolute the mechanism of action of this and other novel small molecules, a critical step in the journey from chemical compound to transformative medicine.

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An In-depth Technical Guide to the Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, a valuable chemical intermediate. The document details a robust two-step synthetic strategy, beginning with the preparation of the key intermediate, 4-(piperidine-1-sulfonyl)aniline, followed by its chloroacetylation. Each stage is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and self-validating experimental protocols. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-documented synthetic methodology, complete with safety protocols, characterization data, and visual process workflows.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule is logically approached via a two-step sequence. This strategy is predicated on the formation of a stable sulfonamide intermediate, which is then functionalized through a standard acylation reaction. The chosen pathway prioritizes the use of readily available starting materials and employs well-established, high-yielding chemical transformations.

The retrosynthetic logic is as follows: The final amide bond is disconnected, identifying 4-(piperidine-1-sulfonyl)aniline as the key amine precursor and chloroacetyl chloride as the acylating agent. The 4-(piperidine-1-sulfonyl)aniline intermediate is further disconnected at the sulfur-nitrogen bond, leading back to a sulfonyl chloride precursor and piperidine. To ensure regiochemical control and avoid side reactions on the amino group during sulfonylation, the synthesis strategically begins with 4-nitrobenzenesulfonyl chloride. The nitro group serves as a stable precursor to the aniline, which can be revealed in a final reduction step before acylation.

G TM Target Molecule: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide KI Key Intermediate: 4-(Piperidine-1-sulfonyl)aniline TM->KI Amide Bond Formation (Acylation) AC Acylating Agent: Chloroacetyl Chloride TM->AC SM1 Starting Material: 4-Nitrobenzenesulfonyl Chloride KI->SM1 Sulfonamide Formation & Nitro Group Reduction SM2 Starting Material: Piperidine KI->SM2

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 4-(Piperidine-1-sulfonyl)aniline

This synthesis is accomplished in two distinct reactions: the formation of the sulfonamide followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(4-Nitrophenylsulfonyl)piperidine

The initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine. This is a classic nucleophilic substitution at a sulfonyl center. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Causality of Experimental Choices:

  • Base: A tertiary amine, such as triethylamine (TEA), is used as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct. The TEA reacts with the HCl to form triethylammonium chloride, a salt that often precipitates from the reaction mixture. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic release of heat upon addition of the sulfonyl chloride.

G Reaction Scheme: 1-(4-Nitrophenylsulfonyl)piperidine Synthesis cluster_reactants Reactants cluster_products Products R1 4-Nitrobenzenesulfonyl Chloride P1 1-(4-Nitrophenylsulfonyl)piperidine R1->P1 plus1 + R2 Piperidine R2->P1 plus2 + R3 Triethylamine P2 Triethylammonium Chloride R3->P2 arrow DCM, 0 °C to RT

Caption: Synthesis of the nitro-substituted sulfonamide intermediate.

Step 2: Reduction of 1-(4-Nitrophenylsulfonyl)piperidine

The nitro group of the intermediate is reduced to a primary amine (aniline) to yield the desired 4-(piperidine-1-sulfonyl)aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. It provides a surface for the reaction between hydrogen gas and the substrate.

  • Hydrogen Source: Pressurized hydrogen gas is the reductant.

  • Solvent: Ethanol or methanol are excellent solvents for this reaction as they dissolve the substrate and are stable under hydrogenation conditions.

Detailed Experimental Protocol: 4-(Piperidine-1-sulfonyl)aniline

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Nitrobenzenesulfonyl Chloride221.64501.0
Piperidine85.15551.1
Triethylamine (TEA)101.19601.2
Dichloromethane (DCM), dry---
10% Palladium on Carbon (Pd/C)--~5 mol%
Ethanol---
Hydrogen Gas (H₂)--Excess

Procedure:

  • Sulfonamide Formation:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperidine (55 mmol) and triethylamine (60 mmol).

    • Dissolve the mixture in 200 mL of dry dichloromethane.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (50 mmol) in 50 mL of dry DCM dropwise over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction completion by TLC.

    • Filter the mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-nitrophenylsulfonyl)piperidine as a solid. This is typically used in the next step without further purification.

  • Nitro Group Reduction:

    • Transfer the crude 1-(4-nitrophenylsulfonyl)piperidine to a hydrogenation vessel.

    • Add 250 mL of ethanol and the 10% Pd/C catalyst.

    • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to approximately 50 psi.

    • Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

    • Carefully vent the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, 4-(piperidine-1-sulfonyl)aniline, as a solid. Recrystallization from ethanol/water may be performed for higher purity.

Final Synthesis: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

The final step is the N-acylation of the synthesized aniline derivative with chloroacetyl chloride. This reaction forms the desired amide bond.

Causality of Experimental Choices:

  • Acylating Agent: Chloroacetyl chloride is highly reactive and effective for this transformation.[1] Its high electrophilicity ensures a rapid reaction with the nucleophilic amine.

  • Base: As in the sulfonamide formation, a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.[2]

  • Solvent & Temperature: The reaction is performed in a dry aprotic solvent (e.g., ethyl acetate, DCM) and cooled to 0 °C. Chloroacetyl chloride is highly reactive and moisture-sensitive; low temperature mitigates the exothermic nature of the reaction and minimizes potential side reactions.[3]

G Reaction Scheme: Chloroacetylation cluster_reactants Reactants cluster_products Products R1 4-(Piperidine-1-sulfonyl)aniline P1 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide R1->P1 plus1 + R2 Chloroacetyl Chloride R2->P1 plus2 + R3 Triethylamine P2 Triethylammonium Chloride R3->P2 arrow Ethyl Acetate, 0 °C to RT

Caption: Final acylation step to form the target molecule.

Detailed Experimental Protocol: Final Product

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(Piperidine-1-sulfonyl)aniline240.33401.0
Chloroacetyl Chloride112.94441.1
Triethylamine (TEA)101.19481.2
Ethyl Acetate, dry---

Procedure:

  • Dissolve 4-(piperidine-1-sulfonyl)aniline (40 mmol) and triethylamine (48 mmol) in 200 mL of dry ethyl acetate in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add chloroacetyl chloride (44 mmol) dropwise to the cooled solution over 20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • The product often begins to precipitate during the reaction. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (3 x 50 mL) to remove triethylammonium chloride, followed by a small amount of cold ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide as a white or off-white solid.

Characterization Data (Expected)
AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Peaks corresponding to the piperidine ring protons, aromatic protons (two doublets), a singlet for the chloro-methylene (Cl-CH₂), and a broad singlet for the amide proton (N-H).
¹³C NMR Resonances for the piperidine carbons, aromatic carbons, the chloro-methylene carbon, and the amide carbonyl carbon.
Mass Spec [M+H]⁺ peak corresponding to the molecular weight of the product (317.82 g/mol ).
Melting Pt. A sharp melting point, to be determined experimentally.

Overall Process Workflow & Safety

The entire synthesis can be visualized as a streamlined workflow from commercially available starting materials to the final, purified product.

G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Chloroacetylation S1_React React Piperidine & 4-Nitrobenzenesulfonyl Chloride (DCM, TEA, 0°C -> RT) S1_Workup Aqueous Workup & Solvent Evaporation S1_React->S1_Workup S2_React Hydrogenation of Intermediate (H₂, Pd/C, EtOH) S1_Workup->S2_React Crude Intermediate S2_Workup Catalyst Filtration & Solvent Evaporation S2_React->S2_Workup S3_React React Aniline Intermediate & Chloroacetyl Chloride (EtOAc, TEA, 0°C -> RT) S2_Workup->S3_React Key Intermediate S3_Workup Filtration, Washing & Drying S3_React->S3_Workup FinalProduct Final Product S3_Workup->FinalProduct

Caption: High-level experimental workflow for the synthesis.

Safety and Handling of Key Reagents

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentKey HazardsHandling Precautions
Chloroacetyl Chloride Corrosive, Toxic, Lachrymator. [4][5] Causes severe skin burns and eye damage. Toxic if inhaled or in contact with skin. Reacts violently with water.[6]Handle only in a fume hood. Use a syringe or cannula for transfers. Ensure all glassware is dry. Have an appropriate quenching solution (e.g., sodium bicarbonate) readily available.
Triethylamine Flammable, Corrosive. [7] Causes skin and eye irritation. Harmful if swallowed or inhaled.[8]Keep away from ignition sources.[9] Ground all equipment.[9] Ensure good ventilation.[10]
Piperidine Flammable, Corrosive, Toxic. Causes severe skin burns and eye damage. Harmful if swallowed.Handle in a fume hood. Avoid contact with skin and eyes. Keep away from heat and flames.
Hydrogen Gas Extremely Flammable. Forms explosive mixtures with air.Use in a designated hydrogenation area with appropriate safety equipment (e.g., blast shields). Ensure the system is properly sealed and purged of air before introducing hydrogen. Use spark-proof equipment.

Conclusion

This guide outlines a logical, efficient, and reproducible synthesis for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. The two-step approach, involving the formation and subsequent acylation of a key aniline intermediate, is built upon reliable and well-understood chemical reactions. By providing detailed protocols and explaining the rationale behind key experimental parameters, this document serves as a practical resource for researchers. The final compound, featuring a reactive chloroacetamide handle, is a versatile building block for further chemical elaboration in pharmaceutical and materials science research.

References

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Spectroscopic data (NMR, IR, Mass Spec) of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. This molecule is of significant interest to researchers in medicinal chemistry and drug development, often serving as a key intermediate or a scaffold for more complex bioactive agents. This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by data from analogous structures found in peer-reviewed literature and chemical databases. The methodologies described herein represent a robust framework for the structural elucidation and purity assessment of this and related compounds.

Molecular Structure and Overview

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a multi-functionalized molecule featuring a central N-phenylacetamide core. This core is substituted at the para-position with a piperidine-1-sulfonyl group. The structure combines a reactive chloroacetamide moiety, a common alkylating agent in medicinal chemistry, with a sulfonamide linkage, a well-established pharmacophore.

The logical relationship between the different functional groups dictates the molecule's spectral properties. The electron-withdrawing nature of the sulfonyl group and the chloroacetyl group significantly influences the electronic environment of the aromatic ring, which is a key feature in its NMR spectra.

Caption: Molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule. The predicted spectrum, run in a solvent like DMSO-d₆, is expected to show distinct signals for the amide, aromatic, chloroacetyl, and piperidine protons. The choice of DMSO-d₆ is strategic, as its high polarity ensures solubility and its characteristic residual peak (~2.50 ppm) is well-separated from most signals of interest. The acidic amide proton is also clearly observable in this solvent.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~10.5Singlet1HNH -C=OThe amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its downfield shift is characteristic of deshielding by the carbonyl group and its involvement in hydrogen bonding.
~7.85Doublet2HAr-H (ortho to SO₂)These aromatic protons are ortho to the strongly electron-withdrawing sulfonyl group, resulting in significant deshielding and a downfield chemical shift. They appear as a doublet due to coupling with the meta protons.
~7.75Doublet2HAr-H (ortho to NH)These protons are ortho to the amide group. The amide is also electron-withdrawing, leading to a downfield shift, though slightly less pronounced than the protons ortho to the sulfonyl group.
~4.30Singlet2HCl-CH₂ -C=OThe methylene protons of the chloroacetyl group are adjacent to both a chlorine atom and a carbonyl group, both of which are strongly deshielding. This results in a significant downfield shift for aliphatic protons. The signal is a singlet as there are no adjacent protons.
~2.95Triplet (broad)4H-SO₂-N-(CH₂ )₂These are the four protons on the two carbons of the piperidine ring directly attached to the nitrogen. They are deshielded by the adjacent nitrogen and the sulfonyl group. The signal may be a broad triplet due to coupling with the adjacent methylene groups and conformational dynamics.
~1.55Multiplet6HPiperidine - middle (CH₂ )₃These six protons on the remaining three carbons of the piperidine ring are in a more shielded, aliphatic environment. They typically appear as a complex, overlapping multiplet in the upfield region of the spectrum.

Predicted data is based on analysis of similar structures.[1][2][3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift provides insight into its hybridization and electronic environment.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentCausality and Insights
~165.0C =O (Amide)The carbonyl carbon is highly deshielded due to the double bond to oxygen, resulting in a characteristic downfield shift.
~142.0Ar-C (ipso to NH)The aromatic carbon directly attached to the amide nitrogen.
~138.0Ar-C (ipso to SO₂)The aromatic carbon attached to the sulfonyl group is deshielded.
~128.5Ar-C H (ortho to SO₂)Aromatic methine carbons ortho to the sulfonyl group.
~120.0Ar-C H (ortho to NH)Aromatic methine carbons ortho to the amide group.
~46.5-SO₂-N-(C H₂)₂The piperidine carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen and sulfonyl group.
~43.5Cl-C H₂-C=OThe chloroacetyl carbon is significantly deshielded by the adjacent chlorine atom.
~25.0Piperidine β-C H₂The piperidine carbons beta to the nitrogen are in a typical aliphatic range.
~23.0Piperidine γ-C H₂The single piperidine carbon gamma to the nitrogen is the most shielded of the ring carbons.

Predicted data is based on analysis of similar structures.[1][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum is a direct confirmation of the presence of the amide, sulfonamide, and aromatic functionalities.

Predicted IR Absorption Bands
Frequency (cm⁻¹)IntensityAssignmentFunctional Group Vibration
~3300MediumN-H StretchAmide N-H
~2940, 2860MediumC-H StretchAliphatic (Piperidine & CH₂Cl)
~1680StrongC=O StretchAmide I Band (Carbonyl)
~1590, 1500MediumC=C StretchAromatic Ring
~1530MediumN-H BendAmide II Band
~1340, 1160StrongS=O StretchAsymmetric & Symmetric Sulfonamide
~750StrongC-Cl StretchChloroalkane

Predicted data is based on analysis of similar structures.[1][5][6]

The presence of a strong absorption around 1680 cm⁻¹ is a definitive indicator of the amide carbonyl. The two strong bands around 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Using a technique like Electrospray Ionization (ESI), we would expect to see the protonated molecular ion.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₁₇ClN₂O₃S

  • Molecular Weight: 316.80 g/mol

  • Predicted [M+H]⁺: 317.07

  • Key Feature: The molecular ion peak will appear as a doublet with a characteristic ~3:1 intensity ratio (M⁺ and M+2⁺ peaks) due to the natural isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl). This is a crucial self-validating feature in the spectrum.

Plausible Fragmentation Pathway

A logical fragmentation pathway helps in confirming the structure. The bonds adjacent to the carbonyl group and the sulfonamide linkage are common points of cleavage.

M [M+H]⁺ m/z = 317 F1 Loss of CH₂Cl m/z = 268 M->F1 - 49 F2 Loss of COCH₂Cl m/z = 240 M->F2 - 77 F3 Piperidine-SO₂⁺ m/z = 148 F2->F3 - C₆H₄NH₂

Caption: A plausible fragmentation pathway for the title compound.

Experimental Protocols

The following are standardized, step-by-step methodologies for acquiring the spectroscopic data discussed.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30), typically with 16-32 scans.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30), with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

B. IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, operating in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

    • To study fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 317) and subjecting it to collision-induced dissociation (CID).

Conclusion

The structural elucidation of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide can be confidently achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The predicted data presented in this guide, derived from established chemical principles and comparison with known analogs, provides a robust template for researchers. The amide proton and chloroacetyl signals in ¹H NMR, the carbonyl and sulfonamide carbons in ¹³C NMR, the characteristic N-H, C=O, and S=O stretches in IR, and the distinct isotopic pattern in MS collectively serve as a unique spectroscopic fingerprint for the definitive identification and characterization of this compound.

References

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 3), 284–287. Available at: [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. Available at: [Link]

  • CAS Common Chemistry. (n.d.). N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide. Available at: [Link]

  • Radhi, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96. Available at: [Link]

  • SpectraBase. (n.d.). acetamide, N-[4-[[4-(4-chlorobenzoyl)-1-piperazinyl]sulfonyl]phenyl]-. Available at: [Link]

  • Di Mola, A., et al. (2014). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5326-5332. Available at: [Link]

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Sources

The Acetamide Sulfonamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The acetamide sulfonamide core is a privileged scaffold in medicinal chemistry, underpinning a remarkable diversity of therapeutic agents. Its unique combination of hydrogen bonding capabilities, coordinative potential, and tunable physicochemical properties has enabled the development of drugs targeting a wide array of physiological processes. This guide provides a detailed exploration of the major therapeutic applications of acetamide sulfonamide compounds, delving into the mechanistic rationale, key structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. We will traverse from the foundational role of these compounds as carbonic anhydrase inhibitors in oncology, neurology, and ophthalmology to their direct modulation of ion channels in epilepsy, and finally to emerging applications in infectious diseases. This document is intended to serve as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The Enduring Legacy of Carbonic Anhydrase Inhibition

The most established therapeutic application of the acetamide sulfonamide scaffold is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to pH regulation, ion transport, and CO2 homeostasis, making CAs critical players in numerous pathologies. The sulfonamide group (-SO2NH2) is an exceptional zinc-binding group, mimicking the transition state of the CO2 hydration reaction, which forms the basis of its potent inhibitory activity.[3]

Strategic Targeting of Tumor Hypoxia and Metabolism in Oncology

A pivotal breakthrough in oncology has been the recognition of the "Warburg effect," where cancer cells exhibit increased glycolysis and lactate production even in the presence of oxygen. This metabolic reprogramming, often orchestrated by the hypoxia-inducible factor 1 (HIF-1) transcription factor, leads to significant acidification of the tumor microenvironment (TME).[2][4] Tumor-associated carbonic anhydrases, particularly the transmembrane isoforms CA IX and CA XII, are highly upregulated under hypoxic conditions and are crucial for managing this acid load, enabling tumor cell survival, proliferation, and invasion.[2][4]

Inhibition of CA IX and CA XII with acetamide sulfonamide derivatives presents a powerful therapeutic strategy. By blocking the enzyme's ability to extrude protons, these inhibitors disrupt pH regulation, leading to intracellular acidosis and subsequent apoptosis. Furthermore, alkalinizing the acidic TME can enhance the efficacy of conventional chemotherapies and immunotherapies.[5]

Causality in Experimental Design: The choice to target CA IX/XII is driven by their tumor-specific expression pattern. Unlike ubiquitous isoforms like CA I and II, CA IX is almost exclusively found in solid tumors, offering a therapeutic window with potentially fewer off-target side effects.[2] The sulfonamide SLC-0111 is a notable example of a CA IX/XII inhibitor that has advanced to Phase Ib/II clinical trials for treating advanced solid tumors.[2]

The following diagram illustrates the central role of CA IX in tumor acidosis and the mechanism of its inhibition. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of CA IX. CA IX then catalyzes the hydration of CO2, producing H+ ions that are exported, contributing to the acidic TME which promotes invasion and metastasis. Sulfonamide inhibitors block this process, leading to intracellular acidification and apoptosis.

CAIX_Pathway cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell Metastasis Invasion & Metastasis TME_H H+ TME_H->Metastasis Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Transcription HIF1a->CAIX_exp CAIX CA IX Protein CAIX_exp->CAIX HCO3_H HCO3- + H+ CAIX->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CAIX HCO3_H->TME_H Export Apoptosis Intracellular Acidosis & Apoptosis HCO3_H->Apoptosis Inhibitor Acetamide Sulfonamide Inhibitor Inhibitor->CAIX Inhibits caption Mechanism of CA IX Inhibition in Cancer. Anticonvulsant_Workflow cluster_workflow Anticonvulsant Drug Discovery Workflow Start Compound Synthesis (Acetamide Sulfonamide Library) MES Acute Seizure Model (Maximal Electroshock Test) Start->MES PTZ Acute Seizure Model (Pentylenetetrazole Test) Start->PTZ Efficacy Determine Efficacy (ED50) & Toxicity (TD50) MES->Efficacy PTZ->Efficacy Mechanism Mechanism of Action Studies (e.g., Patch Clamp Electrophysiology) Efficacy->Mechanism Active Compounds Lead_Opt Lead Optimization (SAR Studies) Efficacy->Lead_Opt Inactive or Toxic Mechanism->Lead_Opt Preclinical Preclinical Candidate Mechanism->Preclinical Lead_Opt->Start caption Preclinical screening workflow for anticonvulsants.

Caption: Preclinical screening workflow for anticonvulsants.

Emerging Therapeutic Frontiers

The versatility of the acetamide sulfonamide scaffold continues to be explored in new therapeutic areas.

Urease Inhibition for Infectious Diseases

Urease is a nickel-containing enzyme produced by various pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Urease catalyzes the hydrolysis of urea to ammonia, which neutralizes gastric acid and allows the bacteria to colonize the stomach lining. [1]Inhibiting urease is a validated strategy to combat H. pylori infection. The structural similarity of sulfonamides to urea allows them to act as competitive inhibitors, binding to the nickel ions in the enzyme's active site. [6]Recent research has focused on conjugating sulfonamides with other pharmacologically active molecules, like non-steroidal anti-inflammatory drugs (NSAIDs), to create novel, potent urease inhibitors. [1][7]

Key Experimental Protocols: A Self-Validating System

The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental protocols. The following sections detail standard methodologies for evaluating the therapeutic potential of acetamide sulfonamide compounds.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

Rationale: This assay quantifies the esterase activity of CA, which is inhibited by sulfonamides. The protocol includes a specific inhibitor (Acetazolamide) as a positive control, ensuring the assay is performing correctly and validating the results.

Materials:

  • CA Assay Buffer

  • Purified Carbonic Anhydrase (e.g., human CA II)

  • CA Substrate (e.g., 4-Nitrophenyl acetate)

  • Test Compounds (dissolved in DMSO)

  • CA Inhibitor (20 mM Acetazolamide) as positive control [8]* 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at ~405 nm

Procedure: [8]1. Reagent Preparation: Prepare working solutions of CA enzyme and substrate in CA Assay Buffer. 2. Compound Plating: Add 10 µL of test compounds at various concentrations (e.g., 0.1 µM to 100 µM) to the wells. Include "Solvent Control" wells (DMSO only) and "Inhibitor Control" wells (10 µL of Acetazolamide). 3. Enzyme Addition: Add 80 µL of the CA enzyme solution to all wells except the "Blank" wells. Add 90 µL of Assay Buffer to the Blank wells. 4. Pre-incubation: Mix and incubate the plate at room temperature for 10 minutes. 5. Reaction Initiation: Add 10 µL of the CA substrate to all wells to start the reaction. 6. Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C. 7. Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. The percent inhibition is calculated as: % Inhibition = [(Rate_Solvent_Ctrl - Rate_Sample) / Rate_Solvent_Ctrl] * 100 The IC50 value (concentration for 50% inhibition) is then determined by plotting % inhibition versus log[Inhibitor].

Protocol: In Vitro Anticancer Cell Proliferation (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [9][10]Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [10]The inclusion of untreated and vehicle-treated controls validates the baseline health of the cells and accounts for any solvent effects.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete culture medium

  • Test Compounds (dissolved in DMSO)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure: [11][12]1. Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. 2. Compound Treatment: Treat cells with various concentrations of the acetamide sulfonamide compounds. Include "untreated" and "vehicle control" (DMSO) wells. The final volume in each well should be 200 µL. 3. Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator. 4. MTT Addition: Add 20 µL of MTT Reagent to each well. 5. Formazan Formation: Incubate for 2-4 hours at 37°C, until intracellular purple formazan crystals are visible under a microscope. 6. Solubilization: Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes. 7. Absorbance Reading: Record the absorbance at 570 nm using a microplate reader. 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

Rationale: The MES test is a gold-standard preclinical model for generalized tonic-clonic seizures. [13][14]It assesses a compound's ability to prevent seizure spread. [14]The use of a supramaximal stimulus ensures that the test identifies compounds with robust anticonvulsant activity, and the endpoint (abolition of tonic hindlimb extension) is clear and unambiguous. [14][15] Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock device with corneal electrodes

  • Test compound formulation for administration (e.g., i.p. injection)

  • Vehicle control

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution

Procedure: [14]1. Animal Acclimation: Allow animals to acclimate to the laboratory environment. 2. Compound Administration: Administer the test compound or vehicle to groups of animals at various doses. The timing should be based on the anticipated time to peak effect of the compound. 3. Anesthesia and Electrode Placement: At the time of testing, apply a drop of topical anesthetic to the corneas of the animal. After a few seconds, apply saline to the corneal electrodes to ensure good electrical contact. 4. Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes. 5. Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid, extended posture of the hindlimbs. 6. Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent. 7. Data Analysis: The number of protected animals at each dose is recorded. This data is used to calculate the ED50 (Effective Dose in 50% of animals) using probit analysis. A therapeutic index can be calculated by comparing the ED50 to a dose that causes toxicity (TD50).

Quantitative Data Summary

The following tables summarize representative activity data for acetamide sulfonamide compounds across different therapeutic applications. This data provides a quantitative basis for comparing the potency and selectivity of various derivatives.

Table 1: Urease Inhibitory Activity of Acetamide-Sulfonamide Conjugates [16]

Compound ID Conjugated Moiety Inhibition Mode IC50 (µM)
Cmpd 1 Ibuprofen-Sulfathiazole Competitive 9.95 ± 0.14
Cmpd 2 Flurbiprofen-Sulfadiazine Competitive 16.74 ± 0.23
Cmpd 3 Flurbiprofen-Sulfamethoxazole Competitive 13.39 ± 0.11

| Cmpd 4 | Ibuprofen-Sulfacetamide | Mixed | > 50 |

Table 2: Anticancer Activity of Novel Sulfonamide Derivatives [16]

Compound ID Target Cell Line GI50 (µM) Target Kinase Kinase IC50 (µM)
Cmpd 6 HCT-116 (Colon) 3.53 VEGFR-2 0.0912
Cmpd 6 HepG-2 (Liver) 3.33 VEGFR-2 0.0912
Cmpd 6 MCF-7 (Breast) 4.31 VEGFR-2 0.0912
Cmpd 15 HCT-116 (Colon) 4.01 VEGFR-2 0.0787

| Sorafenib | HCT-116 (Colon) | 2.91 | VEGFR-2 | 0.0900 |

Conclusion and Future Outlook

The acetamide sulfonamide scaffold is a testament to the power of a well-chosen pharmacophore. From its foundational role in producing first-in-class carbonic anhydrase inhibitors to its continued evolution in the development of targeted anticancer agents and novel anticonvulsants, its therapeutic impact is undeniable. The future of this scaffold lies in the rational design of next-generation inhibitors with enhanced isoform selectivity to improve therapeutic indices and minimize off-target effects. The application of computational methods like QSAR and structure-based design will be instrumental in this endeavor. [3]As our understanding of complex disease biology deepens, the inherent versatility and proven track record of acetamide sulfonamide compounds ensure they will remain a cornerstone of medicinal chemistry for years to come.

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  • Mboge, M. Y., et al. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. Frontiers in Oncology, 8, 271. Available from: [Link]

  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). Retrieved from [Link]

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A Technical Guide to the Structure-Activity Relationship (SAR) of Piperidine Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of pharmaceuticals and biologically active molecules.[1][2][3] When combined with a sulfonyl (-SO2-) moiety, it forms the piperidine sulfonyl scaffold, a versatile framework for designing potent and selective therapeutic agents. This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of these derivatives. It moves beyond a mere listing of compounds to explain the causal relationships between specific structural modifications and their impact on biological activity. By synthesizing insights from synthetic chemistry, biological evaluation, and computational modeling, this document serves as a practical resource for professionals engaged in the rational design of next-generation therapeutics targeting a wide range of diseases, including bacterial infections, cancer, and metabolic disorders.

The Piperidine Sulfonyl Scaffold: A Union of Potency and Versatility

The efficacy of the piperidine sulfonyl core stems from the distinct and synergistic properties of its two constituent parts.

The Significance of the Piperidine Ring

The piperidine heterocycle, a six-membered ring containing a nitrogen atom, is a highly sought-after fragment in drug design.[1] Its non-planar, saturated nature allows it to adopt low-energy chair conformations, similar to cyclohexane, which can present substituents in well-defined three-dimensional orientations (axial and equatorial).[4] This conformational pre-organization is crucial for precise interactions with biological targets. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or can be protonated at physiological pH, enabling critical ionic interactions within receptor binding pockets.

The Indispensable Sulfonyl Linker

The sulfonamide group is more than just a linker; it is a powerful pharmacophore. Its tetrahedral geometry and the ability of its oxygen atoms to act as strong hydrogen bond acceptors allow for stable, high-affinity interactions with protein backbones.[5] Unlike the more common amide bond, the sulfonamide is resistant to hydrolysis by metabolic enzymes, which enhances the pharmacokinetic profile and in vivo stability of drug candidates.

When these two moieties are combined, they create a scaffold with a defined 3D geometry, multiple points for chemical diversification, and robust physicochemical properties, making it an ideal starting point for drug discovery campaigns.

Deconstructing the SAR: Core Principles of Molecular Design

The biological activity of a piperidine sulfonyl derivative can be systematically optimized by modifying three key regions of the molecule: the piperidine ring itself, the point of attachment and nature of the sulfonyl group, and the terminal R-group appended to the sulfonyl moiety.

cluster_piperidine Piperidine Ring Modifications (R1) cluster_sulfonyl Sulfonyl Linker Variations cluster_Rgroup Terminal Group Modifications (R2) P1 Position of Substitution (C2, C3, C4) P2 Nature of Substituent (Alkyl, Aryl, Polar Groups) P3 Stereochemistry (Axial vs. Equatorial) S1 N-Sulfonylation vs. C-Sulfonylation R1_node Aromatic/Heteroaromatic Systems R2_node Substituent Effects (EWG vs. EDG) R3_node Lipophilicity & H-Bonding Core Piperidine Sulfonyl Scaffold cluster_piperidine cluster_piperidine Core->cluster_piperidine Dictates 3D Vector cluster_sulfonyl cluster_sulfonyl Core->cluster_sulfonyl Anchors & Orients cluster_Rgroup cluster_Rgroup Core->cluster_Rgroup Determines Specificity

Caption: Key modification points governing the SAR of the piperidine sulfonyl scaffold.

Modifications to the Piperidine Ring

The substitution pattern on the piperidine ring is critical for orienting the rest of the molecule within the target's binding site.

  • Position of Substitution: The placement of other functional groups (e.g., at the C-3 or C-4 position) dictates the vector and trajectory of these groups. For instance, studies on antimicrobial piperidine carboxamide derivatives have shown that the position of the carboxamide linker is crucial for activity.[6]

  • Nature of Substituents: Adding small alkyl groups can probe hydrophobic pockets, while polar groups like hydroxyls or amines can form additional hydrogen bonds.

  • Stereochemistry: The axial or equatorial orientation of a substituent can dramatically alter binding affinity. The equatorial position is generally more stable, but an axial substituent may be required to access a specific, deep pocket within a receptor.[4]

The N-Sulfonyl Connection

The most common arrangement involves the sulfonyl group being directly attached to the piperidine nitrogen (an N-sulfonamide). This configuration directly influences the basicity of the piperidine nitrogen and fixes the relative orientation of the terminal R-group.

The Terminal R-Group: The Engine of Specificity

The group attached to the other side of the sulfonyl linker (often an aryl or heteroaryl ring) is typically the primary determinant of target specificity and potency.

  • Aromatic Systems: Phenyl, naphthyl, or indole rings are commonly used to engage in π-π stacking or hydrophobic interactions.

  • Heteroaromatic Systems: Replacing a phenyl ring with a pyridine or pyrimidine can introduce hydrogen bond acceptors or donors, significantly enhancing potency and altering solubility.[7][8] For example, in a series of LpxH inhibitors, incorporating a pyridine ring into the scaffold dramatically enhanced inhibitory activity compared to the phenyl analog.[7]

  • Substituent Effects: The electronic properties of substituents on this aromatic ring are paramount. Electron-withdrawing groups (e.g., -Cl, -CF3) often enhance activity more than electron-donating groups (e.g., -CH3, -OCH3), potentially by increasing the hydrogen bond acidity of nearby protons or through favorable electrostatic interactions.[9]

SAR Case Studies Across Therapeutic Areas

The true power of SAR is revealed through its application. Below are examples of how these principles have been used to develop potent piperidine sulfonyl derivatives for various diseases.

As Antibacterial Agents Targeting LpxH

LpxH, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, is a prime target for new antibiotics. A series of sulfonyl piperazine (a close analog to piperidine) inhibitors established a clear SAR.[10]

Compound IDR1 Group (on Piperazine)R2 Group (on Sulfonyl)LpxH Inhibition (%) at 1 µM
AZ1 N-acetyl indoline3-(Trifluoromethyl)phenyl~60%
JH-LPH-06 N-acetyl indoline3-Bromophenyl74%
JH-LPH-85 N-acetyl indolineThiophene<20%
JH-LPH-107 Pyridine-basedDisubstituted Phenyl>90% (lower MIC)
Data synthesized from multiple sources for illustrative purposes.[7][10]

Causality Analysis: The initial SAR revealed a pharmacophore requiring two aromatic rings and a hydrogen-bond acceptor.[10] Replacing the trifluoromethylphenyl group with a bromophenyl group (JH-LPH-06) enhanced potency, indicating a preference for halogen bonding or a better fit in a hydrophobic pocket.[10] Subsequent work showed that replacing one of the aromatic systems with a pyridine ring (as in the scaffold leading to JH-LPH-107) dramatically improved activity, highlighting the favorable interaction of the pyridine nitrogen.[7][8]

As DPP-IV Inhibitors for Diabetes

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antidiabetic drugs.[9][11] SAR studies on piperazine sulfonamides revealed key insights directly applicable to piperidine scaffolds.

Compound SeriesSubstitution on Phenylsulfonyl RingDPP-IV Inhibition (%)
1a-c Chloro (ortho, meta, para)17.5 - 22.6%
1d-f Methyl (ortho, meta, para)11.2 - 14.8%
Data from Abu Khalaf et al. (2020)[9]

Causality Analysis: The results clearly show that electron-withdrawing chloro substituents lead to higher inhibitory activity than electron-donating methyl groups.[9] This suggests that the electronic character of the phenyl ring is crucial for interaction with the DPP-IV active site, possibly by modulating the strength of the sulfonamide as a hydrogen bond donor/acceptor. Furthermore, substitution at the meta position was consistently disfavored, indicating a steric clash or an unfavorable orientation within the binding pocket.[9]

Methodologies for Modern SAR Elucidation

A successful SAR campaign integrates synthetic chemistry, biological testing, and computational modeling in an iterative cycle of design and discovery.

Design Rational Design & Computational Modeling (Docking, QSAR) Synth Chemical Synthesis of Derivatives Design->Synth Hypothesis Test Biological Evaluation (In Vitro / In Vivo Assays) Synth->Test Compounds Analyze SAR Analysis & Data Interpretation Test->Analyze Data Analyze->Design New Insights

Caption: The iterative workflow for structure-activity relationship (SAR) studies.

Synthetic Strategies: Building the Derivatives

The synthesis of piperidine sulfonyl derivatives is typically robust and modular, allowing for the rapid creation of compound libraries. A common and effective approach involves the nucleophilic substitution reaction between a piperidine derivative and an appropriate aryl or heteroaryl sulfonyl chloride.

Experimental Protocol: General Synthesis of N-Aryl-Sulfonyl Piperidines

  • Dissolution: Dissolve the starting piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to act as a proton scavenger.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture, typically at 0 °C to control any exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final piperidine sulfonyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This generalized protocol is based on common synthetic methods described in the literature.[12][13]

Biological Evaluation: Quantifying Activity

The choice of biological assay is dictated by the therapeutic target. For enzyme inhibitors, a common method is to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Protocol: General Enzyme Inhibition Assay (e.g., Colorimetric Assay)

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in the appropriate assay buffer. Prepare solutions of the enzyme, substrate, and any necessary cofactors.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound dilution (or vehicle control, e.g., 1% DMSO).

  • Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37 °C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) of the product being formed over time.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Computational Approaches: Rationalizing and Predicting SAR

Computational chemistry is indispensable for understanding SAR at a molecular level and for guiding the design of new derivatives.[14]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity.[15][16] These models can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[17][18] Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, rationalizing why certain derivatives are more potent than others and providing a visual guide for designing new analogs.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the binding mode and the thermodynamics of the interaction.[14][17]

Conclusion and Future Perspectives

The piperidine sulfonyl scaffold is a proven and highly adaptable platform for the development of novel therapeutic agents. A systematic and iterative approach to SAR, integrating rational design, modular synthesis, and targeted biological evaluation, is the most effective strategy for success. Key takeaways for researchers include focusing on the electronic and steric properties of the terminal aromatic R-group, understanding the role of heteroatoms in enhancing potency, and leveraging computational tools to build a deeper, predictive understanding of the molecule-target interactions. As our knowledge of biology expands, this versatile scaffold will undoubtedly be applied to an even wider array of challenging new targets, continuing its legacy as a privileged structure in medicinal chemistry.

References

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  • Jing He, et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. [Link]

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In Silico Analysis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide: A Technical Guide to Target Identification and Molecular Interaction Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the novel compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. In the absence of pre-existing biological activity data for this specific molecule, we present a hypothetical yet scientifically rigorous workflow designed to identify potential protein targets and elucidate the molecular basis of its interactions. This whitepaper is structured to guide researchers, computational chemists, and drug development professionals through a multi-stage computational analysis, beginning with target selection and culminating in molecular dynamics simulations to assess binding stability. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating and reproducible research paradigm.

Introduction: The Rationale for In Silico Profiling

The process of bringing a new therapeutic agent to market is fraught with challenges, high costs, and a significant attrition rate.[1] In silico drug design and modeling have emerged as indispensable tools to mitigate these risks by enabling early-stage characterization of novel chemical entities.[2] By simulating the interactions between a small molecule and biological macromolecules, we can predict its potential efficacy, binding affinity, and pharmacokinetic properties before committing to resource-intensive preclinical and clinical studies.

The subject of this guide, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (henceforth referred to as CPSA), is a small molecule with distinct chemical moieties, including a chloro-acetamide group, a phenyl-sulfonamide core, and a piperidine ring. While its specific biological activities are yet to be determined, its structural features are present in a variety of known bioactive compounds. This guide outlines a systematic in silico approach to generate testable hypotheses about the potential therapeutic applications of CPSA.

The Overall In Silico Modeling Workflow

Our comprehensive analysis of CPSA will follow a structured, multi-step workflow. This process is designed to be iterative, with the results of each stage informing the next.

In_Silico_Workflow cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand & Docking cluster_2 Phase 3: Validation & Dynamics cluster_3 Phase 4: Predictive Modeling Target_Selection Target Selection & Rationale Homology_Modeling Homology Modeling (if needed) Target_Selection->Homology_Modeling No crystal structure Protein_Preparation Protein Structure Preparation Target_Selection->Protein_Preparation Crystal structure available Homology_Modeling->Protein_Preparation Molecular_Docking Molecular Docking Protein_Preparation->Molecular_Docking Ligand_Preparation Ligand (CPSA) Preparation Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy QSAR_Analysis QSAR (Optional Extension) Binding_Free_Energy->QSAR_Analysis

Caption: Overall workflow for the in silico analysis of CPSA.

Phase 1: Target Identification and Preparation

The initial and most critical step in our in silico investigation is the selection of a plausible biological target for CPSA. The rationale behind target selection is paramount for the relevance of the entire study.

Target Selection Rationale

Given the structural motifs within CPSA, we hypothesize potential interactions with enzymes that are known to bind sulfonamides. Carbonic anhydrases (CAs) are a well-established class of metalloenzymes that are potently inhibited by sulfonamides. For the purpose of this guide, we will select Carbonic Anhydrase II (CA II) as our primary target. CA II is a well-characterized protein with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), a global archive of macromolecular structural data.[3][4][5][6]

Protein Structure Retrieval and Preparation

A high-resolution crystal structure of human Carbonic Anhydrase II in complex with a known inhibitor will be retrieved from the PDB. For this study, we will use the PDB entry 2VVA .

Protocol 1: Protein Preparation using MGLTools

  • Download PDB File: Obtain the 2VVA.pdb file from the RCSB PDB website.

  • Load into AutoDockTools (ADT): Open ADT and load the 2VVA.pdb file.

  • Clean the Protein Structure:

    • Remove water molecules: Edit > Hydrogens > Remove.

    • Remove the co-crystallized ligand and any other heteroatoms not essential for the catalytic activity (except for the catalytic zinc ion).

  • Add Hydrogens: Add polar hydrogens to the protein: Edit > Hydrogens > Add > Polar Only.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms.

  • Set Atom Types: Assign AD4 atom types.

  • Save as PDBQT: Save the prepared protein structure as 2VVA_protein.pdbqt.

This preparation ensures that the protein structure is in a format suitable for docking, with correct protonation states and partial charges.[7]

Phase 2: Ligand Preparation and Molecular Docking

With a prepared protein target, the next phase focuses on preparing the CPSA molecule and simulating its binding to CA II.

Ligand (CPSA) Preparation

Protocol 2: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of CPSA can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem if available. The SMILES string for CPSA is ClCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N1CCCCC1.

  • Generate 3D Coordinates: Use a program like Avogadro or the online tool CORINA to generate a 3D structure from the 2D representation.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking:

    • Load the optimized 3D structure into AutoDockTools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand as CPSA.pdbqt.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] We will use AutoDock Vina, a widely used and robust docking program.[9]

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • In ADT, center the grid box on the active site of CA II. This can be guided by the position of the catalytic zinc ion and the co-crystallized ligand in the original PDB file.

    • Adjust the size of the grid box to encompass the entire active site. A typical size would be 25 x 25 x 25 Å.

  • Create Configuration File: Prepare a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log CPSA_docking_log.txt. The exhaustiveness parameter influences the thoroughness of the search.[10]

  • Analyze Results: The output file (CPSA_docking_results.pdbqt) will contain multiple binding modes ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose with the lowest binding energy is typically considered for further analysis.

Phase 3: Validation and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the stability and dynamics of the complex over time.

Molecular Dynamics Simulation

We will use GROMACS, a versatile and high-performance MD simulation package, to simulate the behavior of the CSPA-CA II complex in a solvated environment.[11][12][13][14]

Protocol 4: GROMACS MD Simulation

  • Prepare Topology Files: Use the GROMACS pdb2gmx tool to generate the topology for the protein using a suitable force field (e.g., AMBER99SB-ILDN).[15] The ligand topology and parameters will need to be generated separately, for instance, using a server like CGenFF or the antechamber package.

  • Create the Simulation Box: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the box edge) and solvate it with water molecules.

  • Add Ions: Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant number of particles, volume, and temperature to allow the solvent to equilibrate around the protein-ligand complex.

    • NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) at constant number of particles, pressure, and temperature to equilibrate the system's density.

  • Production MD: Run the production simulation for a desired duration (e.g., 100 ns) to collect trajectory data.[15]

MD Simulation Workflow Diagram

MD_Simulation_Workflow Start CPSA-CA II Complex (from Docking) Topology Generate Protein & Ligand Topologies Start->Topology Box Define Simulation Box & Solvate Topology->Box Ions Add Counter-Ions Box->Ions Minimization Energy Minimization Ions->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD Simulation (e.g., 100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: Step-by-step workflow for the MD simulation of the CSPA-CA II complex.

Post-MD Analysis

Analysis of the MD trajectory provides quantitative measures of the complex's stability.

MetricDescriptionExample Interpretation
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone or ligand atoms from their initial positions over time.A stable RMSD plot that plateaus indicates that the system has reached equilibrium.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues or atoms around their average positions.High RMSF values in certain regions may indicate flexibility or conformational changes upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation.A high occupancy of specific hydrogen bonds suggests their importance in stabilizing the complex.

Phase 4: Predictive Modeling

To further characterize the drug-like properties of CPSA, we can employ predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

ADMET Prediction

Various online tools and software packages can predict a compound's pharmacokinetic and toxicological properties based on its structure.[16][17]

Protocol 5: ADMET Prediction using ADMETlab 2.0

  • Input Structure: Submit the SMILES string of CPSA to the ADMETlab 2.0 web server.[18]

  • Run Prediction: The server will calculate a wide range of properties.

  • Analyze Results: Evaluate key parameters such as:

    • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

    • Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound crossing into the central nervous system.

    • CYP450 Inhibition: Predicts potential drug-drug interactions.

    • hERG Inhibition: Assesses the risk of cardiotoxicity.

    • Ames Mutagenicity: Predicts the potential for the compound to be mutagenic.

Example ADMET Prediction Data for CPSA

PropertyPredicted ValueInterpretation
HIA+Likely well-absorbed
BBB Penetration-Unlikely to cross the BBB
CYP2D6 InhibitorNon-inhibitorLow risk of interaction with CYP2D6 substrates
hERG InhibitionLow riskLow risk of cardiotoxicity
Ames TestNon-mutagenicLow risk of mutagenicity

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. By employing a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate robust, testable hypotheses regarding its potential biological targets and drug-like properties. The hypothetical results presented suggest that CPSA may act as a stable inhibitor of Carbonic Anhydrase II and possesses a favorable ADMET profile. These computational findings provide a strong foundation for guiding future experimental validation, including enzymatic assays and cell-based studies, thereby accelerating the potential development of CPSA as a therapeutic candidate.

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A Technical Guide to the Physicochemical Characterization of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Key Synthetic Intermediate

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of synthetic intermediates is a cornerstone of quality, safety, and efficacy. 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (CAS No. 55695-46-0) is a compound of significant interest, often emerging as a crucial building block in the synthesis of more complex bioactive molecules. The chloroacetamide group, in particular, is a versatile precursor for introducing a variety of functional groups, making this compound a valuable intermediate in drug discovery pipelines.[1][2]

The physical properties of such an intermediate, especially its melting point, are not merely data points; they are critical quality attributes (CQAs). These characteristics provide profound insights into the compound's purity, identity, and crystalline structure, which in turn dictate its suitability for downstream synthetic transformations and ultimately influence the quality of the final active pharmaceutical ingredient (API).[3][4] This guide provides an in-depth examination of the known physical characteristics of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide and presents a rigorous, field-proven protocol for the accurate determination of its melting point—a fundamental technique in quality control and material characterization.[5]

Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in research and development. The key identifiers and computed properties for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide are summarized below. It is critical to note that many of the available data points are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

PropertyValueSource
IUPAC Name 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamideN/A
CAS Number 55695-46-0N/A
Molecular Formula C₁₃H₁₇ClN₂O₃S[6]
Molecular Weight 316.80 g/mol N/A
Physical Appearance Predicted: SolidN/A
Melting Point Not Experimentally Determined (See Section 3)N/A
Boiling Point 511.9 °C at 760 mmHg (Predicted)N/A
Density 1.366 g/cm³ (Predicted)N/A
Refractive Index 1.600 (Predicted)[6]
XLogP3 1.8 (Predicted)N/A
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 5[7]

Note: Most properties listed are computationally predicted and should be used as estimates until experimentally verified.

The Melting Point: A Critical Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5 °C to 1 °C.[5] This physical constant is exceptionally sensitive to impurities, which disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[3][8] Therefore, melting point determination is a fundamental and indispensable analytical method for:

  • Purity Assessment: A sharp and consistent melting range is a strong indicator of high purity.[3] A broad melting range suggests the presence of impurities or multiple crystalline forms (polymorphs).

  • Identity Verification: By comparing the experimentally determined melting point with a known value from literature or a certified reference standard, one can confirm the identity of the synthesized compound.[3][9]

  • Quality Control: In pharmaceutical manufacturing, melting point determination is a routine quality control test to ensure batch-to-batch consistency of raw materials and intermediates.[4]

As of the latest literature review, a definitive, experimentally verified melting point for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide has not been widely published, underscoring the importance of the standardized protocol outlined below for any laboratory synthesizing or utilizing this compound.

Standard Operating Protocol: Melting Point Determination

This section details a robust, self-validating protocol for determining the melting range of a solid compound, adhering to standards outlined by major pharmacopeias like the United States Pharmacopeia (USP) and The International Pharmacopoeia.[9][10][11]

Apparatus and Materials
  • Melting Point Apparatus (Digital or Manual Oil Bath)

  • Capillary Tubes (0.8-1.2 mm internal diameter, sealed at one end)[10]

  • Certified Melting Point Reference Standards (e.g., Vanillin, Caffeine)[12]

  • Spatula

  • Mortar and Pestle (if needed for sample pulverization)

  • Vacuum Desiccator (for drying samples)[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol, from initial sample handling to the final reporting of results.

MeltingPointWorkflow prep 1. Sample Preparation (Dry & Pulverize) load 3. Capillary Loading (2-4 mm sample height) prep->load Sample is ready calib 2. Instrument Calibration (Using Certified Standards) setup 4. Instrument Setup (Set Start Temp & Ramp Rate) calib->setup Instrument is verified load->setup measure 5. Measurement (Observe & Record) setup->measure Begin heating report 6. Data Reporting (Onset & Clear Point) measure->report Melting complete

Caption: Workflow for USP-compliant melting point determination.

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation of Accuracy)

  • Drying: Ensure the sample is completely dry. Moisture can act as an impurity, depressing the melting point. Dry the sample in a vacuum desiccator over a suitable desiccant for at least 24 hours.[9]

  • Pulverization: The sample must be a fine, homogenous powder to ensure uniform heat transfer within the capillary tube. If necessary, gently grind the crystalline sample using a clean mortar and pestle.

    • Scientist's Note: Aggressive grinding can sometimes induce polymorphic transformations. Use gentle pressure. The goal is a fine powder, not an amorphous solid.

Step 2: Instrument Calibration (Ensuring Trustworthiness)

  • Before analyzing the target compound, verify the apparatus's accuracy using at least two USP Melting Point Reference Standards that bracket the expected melting range of the sample.[12]

  • Perform a melting point determination on the standards. The observed melting points must fall within the acceptable range specified on the standard's certificate. If not, the instrument requires service and recalibration.

Step 3: Capillary Tube Loading

  • Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

  • Tap the sealed end of the tube gently on a hard surface to pack the sample tightly into the bottom.

  • Repeat until a packed column of 2-4 mm in height is achieved.

    • Scientist's Note: An excessive amount of sample will lead to a broader melting range due to inefficient heat transfer. A loosely packed sample can shrink or pull away from the capillary wall, making accurate detection of the onset point difficult.

Step 4: Measurement Procedure (USP Class Ia Method)

  • Set the starting temperature of the heating block to approximately 10-15 °C below the expected melting point. If the melting point is unknown, a preliminary rapid scan (10-20 °C/min) can be performed to find an approximate value.

  • Once the starting temperature is reached and stable, insert the loaded capillary tube into the apparatus.

  • Set the heating ramp rate to 1 °C per minute.[9][10] A slow ramp rate is crucial for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observe the sample closely. Record two temperatures:

    • Onset Point (T₁): The temperature at which the first drop of liquid becomes visible, or when the column of the substance is observed to collapse against the side of the tube.[9]

    • Clear Point (T₂): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.[9]

Step 5: Data Reporting and Interpretation

  • Report the result as a melting range from the onset to the clear point (T₁ – T₂).

  • For high-purity compounds, this range should be narrow (e.g., ≤ 1.5 °C).

  • A wide range (> 2 °C) may indicate the presence of impurities or that the compound undergoes decomposition upon melting. Visual evidence such as darkening, charring, or gas evolution should be noted alongside the melting range.[13]

Conclusion

While many of the physicochemical properties of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide are currently based on computational predictions, its melting point can and should be determined experimentally with high precision. This parameter serves as an essential, practical measure of the compound's purity and identity. Adherence to a standardized, pharmacopeia-compliant protocol, including meticulous sample preparation and instrument calibration, is non-negotiable for generating reliable and reproducible data. Such rigorous characterization is fundamental to ensuring the quality of intermediates used in the synthesis of novel chemical entities and is a hallmark of sound scientific practice in drug development.

References

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved from [Link]

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  • El-Sayed, N. N., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
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  • Dutkiewicz, G., et al. (2010). 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide.
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  • International Journal of Pharma Sciences and Research. (2012).
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  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
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Methodological & Application

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Authored by: A Senior Application Scientist

Introduction: Rationale for a Tiered In Vitro Screening Approach

The compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a synthetic molecule incorporating three key chemical scaffolds: a chloro-acetamide group, a sulfonamide linker, and a piperidine ring. While specific biological data for this exact molecule is not extensively published, the constituent moieties are well-represented in medicinal chemistry and are known pharmacophores. Molecules with an acetamide linkage have demonstrated a wide array of therapeutic applications, including anti-inflammatory and anticancer activities.[1] Similarly, the sulfonamide group is a cornerstone of various therapeutics, and the piperidine scaffold is a common feature in biologically active compounds, known to be present in drugs with antibacterial, antiviral, and anti-inflammatory properties.[1][2]

This molecular hybridization suggests the potential for novel biological activity.[1][3] Therefore, a systematic in vitro evaluation is warranted to elucidate its therapeutic potential. This guide presents a structured, three-tiered screening protocol designed for drug development professionals and researchers. The primary objective is to first establish a cytotoxicity profile, then screen for potential enzyme inhibitory activity, and finally, to outline a strategy for preliminary mechanism-of-action studies. This tiered approach ensures that resources are used efficiently, prioritizing the assessment of general cellular health before proceeding to more specific and resource-intensive assays.[4][5]

Compound Management and Preparation: The Foundation of Reproducible Data

Accurate and consistent compound preparation is critical for the integrity of any in vitro assay. The protocol below outlines the standardized procedure for preparing stock solutions of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

Protocol 1: Compound Solubilization and Stock Preparation

  • Initial Solubility Assessment: Before preparing a high-concentration stock, assess the compound's solubility. Test solubility in common biocompatible solvents, primarily Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a known quantity of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide powder.

    • Based on its molecular weight, calculate the volume of 100% DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the powder.

    • Vortex vigorously for 2-5 minutes to ensure complete dissolution. A brief sonication may be used if particulates remain.

    • Visually inspect the solution against a light source to confirm the absence of any precipitate.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Crucially, ensure the final concentration of DMSO in the assay wells is kept below 0.5% (and is consistent across all wells, including vehicle controls) to prevent solvent-induced artifacts.

Tier 1: General Cytotoxicity Profiling

The initial step in characterizing a novel compound is to determine its effect on cell viability.[4][6] This establishes the concentration range at which the compound is non-toxic, moderately toxic, or completely cytotoxic, which is essential for interpreting results from subsequent mechanism-based assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[7][8]

Principle of the MTT Assay

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells.[7] This enzymatic reduction yields purple formazan crystals, the amount of which is directly proportional to the number of viable cells.

MTT_Assay_Principle cluster_cell Mitochondrion of Viable Cell MitoEnzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) MitoEnzyme->Formazan MTT MTT (Yellow, Soluble) MTT->MitoEnzyme Reduction DMSO_Solubilization DMSO or Solubilizing Agent Formazan->DMSO_Solubilization Solubilization Measurement Measure Absorbance at ~570 nm DMSO_Solubilization->Measurement

Caption: Mechanism of the MTT cytotoxicity assay.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Select a relevant cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration series of the test compound in culture medium from your 10 mM stock. A typical 8-point, 3-fold serial dilution might start from 200 µM down to 0.09 µM (2X concentration).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[8]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Plate Layout and Results Table

Table 1: Example 96-Well Plate Layout for MTT Assay

1 2 3 4 5 6 7 8 9 10 11 12
A Blank Blank Cmpd 1 Cmpd 1 Cmpd 1 Cmpd 5 Cmpd 5 Cmpd 5 Ctrl+ Ctrl+ Ctrl- Ctrl-
B Blank Blank 100 µM 100 µM 100 µM 1.23 µM 1.23 µM 1.23 µM Vehicle Vehicle No Cells No Cells
C Cmpd 2 Cmpd 2 Cmpd 2 Cmpd 6 Cmpd 6 Cmpd 6
D 33.3 µM 33.3 µM 33.3 µM 0.41 µM 0.41 µM 0.41 µM
E Cmpd 3 Cmpd 3 Cmpd 3 Cmpd 7 Cmpd 7 Cmpd 7
F 11.1 µM 11.1 µM 11.1 µM 0.14 µM 0.14 µM 0.14 µM
G Cmpd 4 Cmpd 4 Cmpd 4 Cmpd 8 Cmpd 8 Cmpd 8
H 3.7 µM 3.7 µM 3.7 µM 0.05 µM 0.05 µM 0.05 µM

(Cmpd = Compound Concentration; Ctrl+ = Vehicle Control; Ctrl- = Media Blank)

Tier 2: General Enzyme Inhibition Screening

Given the prevalence of sulfonamides as enzyme inhibitors, screening against a panel of enzymes is a logical next step. A general spectrophotometric assay can be adapted for various enzymes (e.g., proteases, phosphatases, urease) that utilize a chromogenic substrate.[9][10][11]

Principle of a General Spectrophotometric Enzyme Inhibition Assay

This assay measures the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance over time as a colorless substrate is converted into a colored product. An inhibitor will slow down this rate. For robust screening of competitive inhibitors, the substrate concentration should be at or below its Michaelis constant (Km) value.[12]

Enzyme_Inhibition Reaction proceeds cluster_no_inhibitor No Inhibitor cluster_inhibitor With Competitive Inhibitor E1 E ES1 ES E1->ES1 S1 S S1->ES1 ES1->E1 P1 P ES1->P1 k_cat label label E2 E EI2 EI E2->EI2 S2 S I2 I I2->EI2 label_inhibited label_inhibited note Substrate (S) cannot bind EI2->note

Caption: Principle of competitive enzyme inhibition.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the chosen enzyme's activity (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations).

    • Enzyme Solution: Dilute the purified enzyme in assay buffer to a working concentration that gives a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare the chromogenic substrate in assay buffer at a concentration of 2X the final desired concentration (ideally at its Km value).

    • Test Compound: Prepare a 4X serial dilution of the compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add in the following order:

      • 50 µL of Assay Buffer.

      • 25 µL of the 4X test compound dilution (or buffer/DMSO for controls).

      • 25 µL of the enzyme solution.

    • Controls:

      • 100% Activity Control: Buffer instead of compound.

      • Blank (No Enzyme) Control: Buffer instead of enzyme.

      • Positive Control: A known inhibitor of the enzyme, if available.

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes to allow the compound to bind to the enzyme.[9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance kinetically at the appropriate wavelength for the colored product, taking readings every 30-60 seconds for 15-30 minutes.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

Tier 3: Preliminary Mechanism of Action (MoA) Studies

If significant activity is observed in Tier 1 or 2, further investigation is required. This tier provides a framework for follow-up studies.

Workflow: From Hit to Preliminary MoA

Screening_Cascade cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Enzyme Screen cluster_tier3 Tier 3: MoA Studies compound Test Compound: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide T1_Assay MTT Assay compound->T1_Assay T2_Assay General Enzyme Inhibition Assay compound->T2_Assay T3_Apoptosis Apoptosis vs. Necrosis Assay (e.g., Annexin V) T1_Assay->T3_Apoptosis If cytotoxic hit T3_Kinetics Enzyme Kinetics (e.g., Lineweaver-Burk) T2_Assay->T3_Kinetics If enzyme hit T3_Western Western Blot for Signaling Pathways T3_Kinetics->T3_Western To confirm cellular target engagement

Caption: Tiered screening cascade for novel compounds.

Protocol 4: General Western Blotting for Target Engagement

If an enzyme inhibitor is identified and the enzyme is part of a known cellular signaling pathway, Western blotting can be used to see if the compound affects downstream markers in a cellular context.[13]

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Treat the cells with various concentrations of the test compound (based on cytotoxicity data) for a specified time.

    • Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Separate the proteins by size on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to a downstream target of the inhibited enzyme overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

  • El-Gazzar, A. R. B. A., et al. (2023). "Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]." ACS Omega. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). "Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH." National Institutes of Health. Available at: [Link]

  • BMG LABTECH. (2022). "Cell-based assays on the rise." Available at: [Link]

  • BioAgilytix. (n.d.). "The Use of Cell-Based Assays for Translational Medicine Studies." Available at: [Link]

  • Springer Nature Experiments. (n.d.). "Cytotoxicity MTT Assay Protocols and Methods." Available at: [Link]

  • A. Prabst, H. Engelhardt, S. Ringgeler, H. Hübner. (2017). "Basic colorimetric proliferation assays: MTT, WST, and resazurin." SciELO. Available at: [Link]

  • NCBI Bookshelf. (2012). "Basics of Enzymatic Assays for HTS." Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2021). "Update on in vitro cytotoxicity assays for drug development." Available at: [Link]

  • ResearchGate. (2014). "Guidelines for the digestive enzymes inhibition assay." Available at: [Link]

  • Rehman, A., et al. (2016). "Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus." ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). "New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies." PubMed. Available at: [Link]

  • StatPearls - NCBI. (2025). "Western Blot: Principles, Procedures, and Clinical Applications." Available at: [Link]

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Application Notes & Protocols for Cell-based Assays Using 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Cellular Impact of a Novel Sulfonamide Derivative

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a synthetic compound featuring a chloro-acetamide group linked to a piperidine-sulfonyl phenyl moiety. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with established pharmacological relevance. The N-phenylacetamide core is found in molecules with demonstrated anticancer and antiviral properties.[1] The piperidine ring is a common scaffold in compounds targeting a wide range of biological processes, including cell cycle regulation and apoptosis.[2][3][4] Furthermore, the sulfonamide group is a well-known pharmacophore with diverse therapeutic applications.

This document, therefore, serves as a forward-looking guide for researchers initiating studies on 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. Based on the activities of structurally related molecules, we hypothesize a potential role for this compound in the induction of apoptosis and cell cycle arrest in cancer cell lines. The following application notes provide a theoretical framework and detailed experimental protocols to investigate these potential effects.

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

We propose that 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide may exert cytotoxic effects on cancer cells by interfering with key signaling pathways that regulate cell proliferation and survival. A plausible mechanism involves the induction of intrinsic apoptosis, potentially through the modulation of Bcl-2 family proteins and subsequent activation of the caspase cascade.[5][6][7] Concurrently, the compound might induce cell cycle arrest, preventing cancer cells from progressing through critical checkpoints, a mechanism observed in other novel piperidine derivatives.[3][4]

G Compound 2-Chloro-N-[4-(piperidine-1-sulfonyl) -phenyl]-acetamide CellCycle Cell Cycle Progression Compound->CellCycle inhibits Apoptosis Apoptosis Compound->Apoptosis induces G2M G2/M Arrest CellCycle->G2M Caspase Caspase Activation Apoptosis->Caspase Proliferation Tumor Cell Proliferation G2M->Proliferation inhibits Caspase->Proliferation inhibits

Caption: Hypothesized dual mechanism of action.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a comprehensive approach to characterizing the cellular effects of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

Objective: To determine the cytotoxic potential of the compound and calculate its half-maximal inhibitory concentration (IC50) in a selected cancer cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human colorectal carcinoma cell line (e.g., HCT-116)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell LineHCT-116 (human colorectal carcinoma)
Seeding Density5,000 cells/well
Compound Concentrations0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time48 hours
ReadoutAbsorbance at 570 nm
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

Objective: To investigate the effect of the compound on cell cycle progression.

Rationale: Flow cytometry with propidium iodide (PI) staining allows for the quantitative analysis of DNA content, revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • HCT-116 cells

  • 6-well plates

  • 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ HCT-116 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

  • Data Interpretation:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

G Start Seed HCT-116 cells Treat Treat with Compound (IC50 and 2x IC50) Start->Treat Harvest Harvest and Fix in 70% Ethanol Treat->Harvest Stain Stain with PI/RNase A Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Determine Cell Cycle Phase Distribution Analyze->Result

Sources

Application Notes and Protocols for the Quantification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a synthetic organic compound featuring a chloroacetamide group linked to a sulfonamide moiety. As with many novel chemical entities in the pharmaceutical and chemical industries, the development of robust and reliable analytical methods for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for the precise quantification of this target analyte.

The structural characteristics of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, including the presence of a sulfonamide group and an acetamide linker, suggest its suitability for analysis by modern chromatographic techniques. This guide will focus on the application of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for their specificity, sensitivity, and broad applicability in pharmaceutical analysis.

Theory and Principles: Justification of Analytical Approaches

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the intended application of the method. For 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, both HPLC-UV and LC-MS/MS present distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC offers excellent resolution and quantitative capabilities. The presence of a phenyl ring in the analyte's structure suggests it will possess a chromophore, making it detectable by UV spectrophotometry. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the logical starting point for method development due to the compound's predicted moderate polarity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. The ability to select specific precursor and product ions for the analyte provides a high degree of certainty in its identification and quantification, even in complex matrices. The sulfonamide and acetamide moieties are amenable to ionization by electrospray ionization (ESI).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This section outlines a detailed protocol for the quantification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide using HPLC-UV.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Reference standard of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric acid in WaterProvides good peak shape for amine-containing compounds and maintains a stable pH.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% BA gradient is proposed to ensure elution of the analyte with good peak shape and to remove any potential impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength To be determined by UV scan (typically 254 nm)The wavelength of maximum absorbance should be determined by running a UV spectrum of the analyte. 254 nm is a common starting point for aromatic compounds.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should ideally be the initial mobile phase composition.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, a simple dissolution in the diluent may be sufficient. For formulated products, extraction or filtration steps may be necessary.

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For enhanced sensitivity and specificity, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic acid in WaterA volatile acid that is compatible with mass spectrometry and aids in protonation for positive ion mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileMaintains consistency of the mobile phase modifier.
Gradient Elution To be optimized, but a fast gradient is often suitable for LC-MS/MS.A rapid gradient can reduce run time while still achieving adequate separation for MS detection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CHigher temperatures can improve peak shape and reduce viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of nitrogen atoms makes the molecule amenable to protonation.
MRM Transitions To be determined by infusion of the standard.The precursor ion will be [M+H]+. Product ions will be generated by fragmentation of the precursor.
Collision Energy To be optimized for each transition.The energy required to induce fragmentation and maximize the signal of the product ions.

3. Standard and Sample Preparation:

  • Follow similar procedures as for the HPLC-UV method, but use LC-MS grade solvents and prepare lower concentration standards appropriate for the sensitivity of the instrument (e.g., in the ng/mL range).

Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

Method Validation

A crucial aspect of analytical method development is validation, which ensures that the method is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2][3][4]

Key Validation Parameters

The following parameters should be evaluated during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo or blank matrix and showing no interference at the retention time of the analyte.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should typically be ≥ 0.99.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked samples at different concentrations (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Summary of Typical Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) Typically 98.0% - 102.0% for drug substance
Precision (RSD) Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Specificity No interference at the analyte's retention time

Conclusion

The analytical methods outlined in this guide provide a robust starting point for the quantification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with LC-MS/MS offering superior sensitivity and selectivity. It is imperative that any method developed based on these protocols is fully validated according to ICH guidelines to ensure the generation of reliable and accurate data.[1][2][3][4] This will support the consistent quality and safety of products containing this compound.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • Saw, Y. L., Boughton, J. R., Wroniuk, F. L., Mostafa, M. E., Pellegrinelli, P. J., Calvez, S. A., Kaplitz, A. S., Perez, L. J., Edwards, J. L., & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Al-Zahrani, K. A. M., & El-Shehry, M. F. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(46), 31057–31067. [Link]

  • Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 85(4), 851–860. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Prasad, A. S., & Kumar, M. S. (2011). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2907. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Saw, Y. L., Boughton, J. R., Wroniuk, F. L., Mostafa, M. E., Pellegrinelli, P. J., Calvez, S. A., Kaplitz, A. S., Perez, L. J., Edwards, J. L., & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • CAS Common Chemistry. (n.d.). N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide. CAS. [Link]

  • Hitchin, J. R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry. [Link]

Sources

Protocol for the Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, a versatile chemical scaffold for drug discovery. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a robust and logical pathway from common starting materials to the target compound and its diverse analogs. The synthesis is strategically divided into two primary stages: the preparation of the key intermediate, 4-(piperidine-1-sulfonyl)aniline, followed by its acylation. We emphasize the rationale behind procedural choices, purification techniques, and analytical validation to ensure reproducibility and high purity. This guide also outlines a strategy for creating a library of analogs by modifying key building blocks, thereby enabling extensive structure-activity relationship (SAR) studies.

Introduction: Significance and Rationale

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] It is a core component in numerous approved drugs, highlighting its significance in medicinal chemistry.[2][3] Similarly, the sulfonamide functional group is a cornerstone of drug design, present in a wide array of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs.[4] The N-acyl sulfonamide moiety, in particular, is often employed as a bioisostere for carboxylic acids, offering comparable acidity (pKa 3.5–4.5) while providing enhanced hydrolytic and enzymatic stability.[5]

The target molecule, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, combines these privileged fragments. The chloroacetamide group serves as a reactive handle, a versatile precursor for further chemical elaboration to introduce additional pharmacophoric units.[6][7] This makes the title compound and its analogs valuable intermediates for generating novel molecular entities with potential therapeutic applications, from anticancer to antidepressant agents.[8][9] This document provides a detailed, self-validating protocol for the synthesis, purification, and characterization of these important compounds.

Overall Synthetic Workflow

The synthesis of the target compound is most efficiently achieved through a two-part strategy. First, a key aniline intermediate is prepared. This intermediate is then acylated to yield the final product. This modular approach is advantageous as it allows for the late-stage introduction of diversity, facilitating the creation of an analog library.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis cluster_2 Part 3: Analog Generation A Acetanilide B 4-Acetamidobenzenesulfonyl Chloride A->B Chlorosulfonylation C N-[4-(Piperidine-1-sulfonyl)phenyl] acetamide B->C Amination w/ Piperidine D 4-(Piperidine-1-sulfonyl)aniline (Key Intermediate) C->D Hydrolysis (Deprotection) F 2-Chloro-N-[4-(piperidine-1-sulfonyl) -phenyl]-acetamide (Target Compound) D->F N-Acylation E 2-Chloroacetyl Chloride E->F G Vary Amines in Part 1 (e.g., Morpholine, Pyrrolidine) I Library of Analogs G->I H Vary Acyl Chlorides in Part 2 (e.g., Bromoacetyl Chloride) H->I

Sources

Application Notes & Protocols for High-Throughput Screening with 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in high-throughput screening (HTS) campaigns. This compound belongs to the class of targeted covalent inhibitors, featuring a reactive chloroacetamide "warhead" capable of forming a permanent bond with nucleophilic residues on a protein target. The strategic challenge in screening such compounds lies in distinguishing specific, targeted covalent modification from non-specific reactivity. These application notes detail the underlying mechanism, outline robust HTS strategies, provide step-by-step protocols for both direct (mass spectrometry) and indirect (enzymatic) screening, and establish a framework for rigorous hit validation. By explaining the causality behind experimental choices, this guide equips researchers to design and execute successful screening campaigns to identify potent and selective covalent inhibitors.

Part 1: Compound Profile and Covalent Mechanism of Action

Chemical Structure and Properties

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a bifunctional molecule designed for targeted covalent inhibition. It consists of a recognition scaffold and an electrophilic warhead.

  • The Scaffold: The N-[4-(piperidine-1-sulfonyl)-phenyl] moiety serves as the recognition element. This portion of the molecule is designed to form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with a specific binding pocket on the target protein. These initial, reversible interactions are critical for orienting the warhead in proximity to a reactive amino acid residue. The sulfonamide and piperidine groups are common pharmacophores found in a wide range of biologically active molecules, suggesting their potential to confer favorable binding and physicochemical properties.[1][2]

  • The Warhead: The 2-Chloroacetamide group is a moderately reactive electrophile.[3] It is designed to react with nucleophilic amino acid side chains on the protein surface, forming a stable, irreversible covalent bond. The primary target for this warhead is the thiol group of a cysteine residue, although reactions with the amino groups of lysine or the imidazole of histidine are also possible, particularly if the local protein microenvironment enhances their nucleophilicity.[4]

Property Value
Molecular Formula C₁₃H₁₇ClN₂O₃S
Molecular Weight 316.80 g/mol
Class Targeted Covalent Inhibitor
Warhead 2-Chloroacetamide
Primary Target Residue Cysteine
Mechanism of Covalent Inhibition

The interaction of this compound with its target protein is a two-step process, a hallmark of targeted covalent inhibitors.[5]

  • Reversible Binding (E+I ⇌ E-I): The inhibitor (I) first binds non-covalently to the target enzyme or protein (E) to form a reversible complex (E-I). The affinity of this initial interaction is determined by the scaffold and is quantified by the inhibition constant, KI.

  • Irreversible Covalent Bonding (E-I → E-I'): Once the inhibitor is correctly positioned within the binding site, the chloroacetamide warhead reacts with a nearby nucleophilic residue, forming a permanent covalent bond (E-I'). This chemical reaction proceeds with a specific rate constant, kinact.

This two-step mechanism is advantageous because the initial reversible binding step concentrates the inhibitor at the target site, increasing the effective molarity of the warhead and driving a highly specific covalent reaction, minimizing random, off-target modifications.[5]

G E_I Protein (E) + Inhibitor (I) EI_complex Non-covalent Complex (E-I) E_I->EI_complex K_I (Reversible Binding) Scaffold-driven EI_covalent Covalent Adduct (E-I') EI_complex->EI_covalent k_inact (Irreversible Reaction) Warhead-driven

Caption: Workflow for covalent hit confirmation and validation.

  • Dose-Response Confirmation: Re-test the primary hits over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50).

  • Time-Dependence Assay: Incubate the target protein with a fixed concentration of the hit compound for varying amounts of time. A true covalent inhibitor will show increasing inhibition with longer incubation times. This data can be used to calculate the kinetic parameters kinact and KI.

  • Irreversibility (Washout) Experiment: This is the definitive test for covalent modification.

    • Incubate the target protein with a high concentration of the hit compound.

    • Remove the unbound compound by rapid dialysis, size-exclusion chromatography, or a jump-dilution method.

    • Measure the activity of the washed protein. If the inhibition persists after removal of the unbound compound, the mechanism is irreversible.

  • Selectivity Profiling: To ensure the compound is not a pan-assay interference compound (PAINS) or a non-specific reactive molecule, test its activity against unrelated proteins, especially those rich in cysteine residues (e.g., BSA, GST). Activity-Based Protein Profiling (ABPP) can be employed as an advanced method to assess proteome-wide selectivity. [4]

Part 4: Data Analysis and Interpretation

Quality Control and Hit Selection
Parameter Metric Acceptance Criteria Rationale
Assay Quality Z'-Factor> 0.5Ensures the assay is robust and has a sufficient signal window to reliably identify hits. [6]
Primary Hit % Inhibition> 50% (or > 3x StDev of control)A statistical cutoff to identify compounds with significant activity in the primary screen. [6]
Confirmed Hit IC50< 10 µMA common potency threshold for advancing a compound to further studies.
Covalent Confirmation Washout Assay> 80% persistent inhibitionConfirms that the inhibitory effect is not lost upon removal of unbound compound.
Interpreting Covalent Inhibition Data

Unlike reversible inhibitors, the IC50 of a covalent inhibitor is time-dependent. A more informative measure of potency is the second-order rate constant kinact/KI . This value represents the efficiency of inactivation and is independent of incubation time, allowing for a more accurate comparison between different covalent compounds. It is derived from the time-dependence assay data. A higher kinact/KI value indicates a more efficient and potent covalent inhibitor.

References

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health (NIH). [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics. YouTube. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Design and implementation of high-throughput screening assays. PubMed. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. National Institutes of Health (NIH). [Link]

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  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed. [Link]

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  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Bioconjugate Chemistry. [Link]

  • N-(4-Chloro-phenyl-sulfon-yl)-2,2,2-tri-methyl-acetamide. PubMed. [Link]

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Application Notes and Protocols: A Phased Approach to Efficacy Testing of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

The discovery and development of novel small molecule inhibitors are pivotal in advancing therapeutic interventions for a multitude of diseases.[1][2] The compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide represents a novel chemical entity with potential therapeutic value. Structurally, it incorporates a chloro-acetamide group, often used as a reactive moiety in chemical biology, and a piperidine-sulfonyl-phenyl core, a scaffold present in molecules with diverse biological activities, including anti-inflammatory properties.[3] Given the absence of established efficacy data for this specific molecule, a systematic and robust experimental design is crucial to elucidate its biological activity and therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. The proposed workflow is structured in a phased approach, commencing with broad in vitro screening and progressively advancing to more complex mechanistic studies and in vivo validation. This strategy is designed to ensure a thorough and logical investigation, maximizing the knowledge gained while adhering to principles of scientific rigor and reproducibility.[4][5]

Phase 1: Foundational In Vitro Profiling

The initial phase of testing is designed to establish the fundamental biological activity of the compound, focusing on its cytotoxic profile and primary anti-inflammatory properties. These foundational experiments are essential for determining the appropriate concentration range for subsequent, more detailed assays and for providing the first indication of the compound's potential therapeutic window.

Cytotoxicity Assessment

Rationale: Before assessing the efficacy of any compound, it is imperative to determine its inherent toxicity to cells. This ensures that any observed effects in subsequent assays are due to the compound's specific biological activity and not a result of general cytotoxicity. The IC50 (half-maximal inhibitory concentration) for cytotoxicity is a critical parameter for designing future experiments.[6]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in the appropriate cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).

Primary Anti-Inflammatory Screening

Rationale: An initial screen for anti-inflammatory activity can be efficiently performed using in vitro models that mimic key aspects of the inflammatory response. The lipopolysaccharide (LPS)-induced inflammation model in macrophages is a widely accepted and robust method for this purpose.[7]

Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

  • Cell Culture and Plating: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (determined from the cytotoxicity assay) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like dexamethasone).

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Hypothetical Data Presentation:

Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control1.2 ± 0.350 ± 1530 ± 10
LPS (1 µg/mL)25.8 ± 2.12500 ± 2101800 ± 150
Compound (1 µM) + LPS18.5 ± 1.51800 ± 1601200 ± 110
Compound (10 µM) + LPS8.3 ± 0.9900 ± 85650 ± 60
Dexamethasone (1 µM) + LPS5.1 ± 0.6450 ± 50300 ± 40

Phase 2: Unraveling the Mechanism of Action

Once primary anti-inflammatory activity is confirmed, the next logical step is to investigate the underlying molecular mechanism. This phase involves a series of more targeted assays to identify the signaling pathways and molecular targets modulated by the compound.

Rationale: Understanding the mechanism of action is critical for further drug development. It provides insights into the compound's specificity, potential side effects, and its novelty compared to existing therapies. A common and critical pathway in inflammation is the NF-κB signaling cascade, which controls the expression of many pro-inflammatory genes.

Experimental Workflow for Mechanistic Studies:

G cluster_0 Phase 2: Mechanistic Elucidation A Western Blot Analysis (Phospho-IκBα, Phospho-p65) B Nuclear Translocation Assay (p65 Immunofluorescence) A->B Confirm NF-κB inhibition D Kinase Activity Assays (e.g., IKKβ) A->D Identify upstream targets C Reporter Gene Assay (NF-κB Luciferase) B->C Quantify transcriptional activity

Caption: A logical workflow for investigating the impact of the compound on the NF-κB signaling pathway.

Investigating the NF-κB Signaling Pathway

Protocol: Western Blot for Key Signaling Proteins

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described previously, but for shorter time points (e.g., 15, 30, 60 minutes) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65. Use β-actin as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Nuclear Translocation of NF-κB p65

Protocol: Immunofluorescence Staining

  • Cell Culture on Coverslips: Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the compound and/or LPS for a relevant time point (e.g., 60 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining:

    • Block with 1% BSA in PBST.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Observe the subcellular localization of p65. In unstimulated cells, it should be cytoplasmic, while in LPS-stimulated cells, it should translocate to the nucleus. Assess the ability of the compound to prevent this translocation.

Phase 3: In Vivo Efficacy Validation

The translation of in vitro findings to a whole-organism context is a critical step in preclinical drug development.[8][9] In vivo models of inflammation are used to assess the compound's efficacy, pharmacokinetics, and preliminary safety profile in a more physiologically relevant system.

Rationale: In vivo studies provide crucial information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which cannot be obtained from in vitro experiments. The carrageenan-induced paw edema model is a classic and well-characterized model of acute inflammation.[10]

Overall In Vivo Experimental Plan:

G cluster_1 Phase 3: In Vivo Efficacy E Acute Toxicity Study (Dose Range Finding) F Carrageenan-Induced Paw Edema Model E->F Determine safe dose G Measurement of Paw Volume F->G Primary efficacy endpoint H Histopathological Analysis of Paw Tissue F->H Assess tissue damage and cell infiltration I Measurement of Inflammatory Markers in Tissue F->I Correlate with biochemical changes

Caption: A streamlined workflow for in vivo efficacy testing of the compound.

Carrageenan-Induced Paw Edema in Rodents

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Carrageenan control

      • Group 3-5: Different doses of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

      • Group 6: Positive control (e.g., Indomethacin)

    • Administer the compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Histopathology (Optional but Recommended): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and tissue damage.

Hypothetical In Vivo Data:

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.05 ± 0.01-
Carrageenan Control0.85 ± 0.07-
Compound (10 mg/kg) + Carrageenan0.62 ± 0.0527.1%
Compound (30 mg/kg) + Carrageenan0.41 ± 0.0451.8%
Indomethacin (10 mg/kg) + Carrageenan0.35 ± 0.0358.8%

Data Analysis and Interpretation

  • Sample Size: A power analysis should be performed to determine the appropriate sample size for in vivo studies to detect a statistically significant effect.[13]

  • Statistical Tests: For in vitro data, use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare multiple groups. For in vivo paw edema data, two-way ANOVA with repeated measures can be used to analyze the time-course data. A p-value of <0.05 is typically considered statistically significant.[12]

  • Data Integrity: It is crucial to maintain accurate and detailed records of all experimental procedures and results. Source data should be attributable, legible, contemporaneous, original, and accurate (ALCOA principles).[14]

Conclusion and Future Directions

This structured, multi-phased approach provides a robust framework for the initial efficacy testing of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. The progression from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation ensures a comprehensive evaluation of the compound's potential as an anti-inflammatory agent. Positive results from these studies would warrant further investigation, including more chronic models of inflammation, detailed pharmacokinetic and toxicology studies, and target deconvolution efforts to precisely identify its molecular binding partners. Adherence to these rigorous experimental design principles will generate high-quality, reproducible data essential for making informed decisions in the drug development process.[4][5]

References

  • ResearchGate. (n.d.). 2-Chloro-N,N-diphenylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-(4-Chloro-benzene-sulfonamido)-phenyl-sulfon-yl]acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Retrieved from [Link]

  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. Retrieved from [Link]

  • Springer. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

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Application Notes and Protocols for Enzyme Inhibition Studies: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: A Rational Approach to Targeting Metalloenzymes

In the landscape of modern drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. The compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide represents a compelling scaffold for inhibitor design, integrating two key pharmacophoric motifs: a chloroacetamide group and a phenylsulfonamide moiety. The chloroacetamide component can act as a reactive electrophile, potentially forming covalent bonds with nucleophilic residues in an enzyme's active site.[1] More significantly, the sulfonamide group is a classic zinc-binding group, renowned for its ability to potently and selectively inhibit metalloenzymes, most notably the carbonic anhydrases (CAs).[2][3]

Carbonic anhydrases are a ubiquitous family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] CAs are involved in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[4][5] In particular, the tumor-associated isoforms CA IX and CA XII are overexpressed in hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[4][6] Consequently, these isoforms have emerged as high-priority targets for the development of novel anticancer therapeutics.[6]

Given the structural features of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, particularly the presence of the sulfonamide group, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor. This technical guide provides a comprehensive framework for researchers to systematically evaluate the inhibitory potential of this compound against carbonic anhydrases, with a special focus on the therapeutically relevant isoform, CA IX. The protocols herein are designed to be self-validating, providing a clear path from initial screening to detailed mechanistic studies.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's physicochemical properties is paramount for designing robust and reproducible in vitro assays.

Compound Characteristics:

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₇ClN₂O₃S[7]
Molecular Weight 316.80 g/mol Calculated
Solubility The solubility of sulfonamides is generally pH-dependent, with increased solubility at higher pH values.[8] For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. Care must be taken to ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid impacting enzyme activity.[8]
Stability Store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.General Lab Practice
Reagent and Buffer Preparation

1. Assay Buffer (50 mM Tris-HCl, pH 7.5):

  • Dissolve Tris base in deionized water.

  • Adjust the pH to 7.5 with concentrated HCl.

  • Bring to the final volume with deionized water.

  • This buffer is suitable for general CA activity assays.

2. Carbonic Anhydrase Stock Solution (1 mg/mL):

  • Dissolve human carbonic anhydrase II (or other desired isoform) in cold Assay Buffer.

  • Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

3. Substrate Stock Solution (30 mM p-Nitrophenyl Acetate - p-NPA):

  • Dissolve p-NPA in acetonitrile or DMSO.

  • Prepare this solution fresh on the day of the experiment.

4. Test Compound Stock Solution (10 mM):

  • Dissolve 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in 100% DMSO.

  • Store in small aliquots at -20°C.

5. Reference Inhibitor Stock Solution (10 mM Acetazolamide):

  • Dissolve Acetazolamide (a known potent CA inhibitor) in DMSO.

  • Store in small aliquots at -20°C.

Experimental Protocols

Protocol 1: Primary Screening and IC₅₀ Determination

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.

Workflow for IC₅₀ Determination:

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis A Prepare serial dilutions of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide and Acetazolamide (control) in Assay Buffer D Add 20 µL of each inhibitor dilution (or DMSO for control) to wells A->D B Prepare CA working solution (e.g., 2 µg/mL in Assay Buffer) F Add 20 µL of CA working solution to all wells except 'no enzyme' control. Incubate for 15 min at RT. B->F C Prepare p-NPA working solution (e.g., 0.6 mM in Assay Buffer) G Initiate reaction by adding 20 µL of p-NPA working solution to all wells C->G E Add 160 µL of Assay Buffer D->E E->F F->G H Immediately measure absorbance at 405 nm in kinetic mode for 10-15 minutes G->H I Calculate the rate of reaction (V) for each concentration H->I J Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine IC₅₀ I->J

Caption: Workflow for IC₅₀ determination of the test compound.

Step-by-Step Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in Assay Buffer. A typical concentration range for an initial screen would be from 100 µM down to 1 nM. Also, prepare a similar dilution series for the reference inhibitor, Acetazolamide.

  • Assay Plate Setup: In a clear, flat-bottom 96-well microplate, add the following to the appropriate wells:

    • Test Wells: 20 µL of each dilution of the test compound.

    • Positive Control Wells: 20 µL of each dilution of Acetazolamide.

    • No Inhibitor Control: 20 µL of DMSO (vehicle control).

    • No Enzyme Control: 20 µL of DMSO.

  • Add 160 µL of Assay Buffer to all wells.

  • Enzyme Addition: Add 20 µL of the CA working solution to all wells except the "No Enzyme Control" wells. To these, add 20 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the p-NPA working solution to all wells. The final volume in each well will be 220 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Exemplary IC₅₀ Data Table:

Inhibitor Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50095.1
100098.6
IC₅₀ (nM) ~52
Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition

This protocol is designed to elucidate the mechanism by which 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide inhibits carbonic anhydrase (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the reaction rates at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a range of p-NPA substrate concentrations in Assay Buffer (e.g., from 0.1 to 5 times the Kₘ of the enzyme for p-NPA).

    • Prepare the CA working solution as in Protocol 1.

    • Prepare two fixed concentrations of the test inhibitor (e.g., at its IC₅₀ and 2x IC₅₀).

  • Assay Setup: Set up reactions in a 96-well plate for each substrate concentration under three conditions:

    • No inhibitor (DMSO vehicle control).

    • Inhibitor at IC₅₀ concentration.

    • Inhibitor at 2x IC₅₀ concentration.

  • Reaction and Measurement: Follow steps 2-7 from Protocol 1 for each condition, varying the substrate concentration.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each substrate concentration under each inhibitor condition.

  • Plot V₀ versus substrate concentration ([S]) for each condition and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition.

Exemplary Kinetic Data Table:

ConditionApparent Kₘ (mM)Apparent Vₘₐₓ (mOD/min)
No Inhibitor0.5100
Inhibitor (IC₅₀)0.95101
Inhibitor (2x IC₅₀)1.499

Interpretation of Lineweaver-Burk Plots:

cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 No Inhibitor b1 b2 b1->b2 + Inhibitor c1 c2 c1->c2 No Inhibitor d1 d2 d1->d2 + Inhibitor e1 e2 e1->e2 No Inhibitor f1 f2 f1->f2 + Inhibitor X_axis 1/[S] Y_axis 1/V₀

Caption: Lineweaver-Burk plots illustrating different inhibition modes.

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

  • Uncompetitive Inhibition: Lines are parallel (both Kₘ and Vₘₐₓ decrease).

Protocol 3: Advanced Study - Inhibition of Tumor-Associated CA IX

For researchers focused on oncology, assessing the inhibitory activity against CA IX is of high interest. This protocol is adapted for the specific characteristics of this transmembrane enzyme.

Key Considerations for CA IX Assays:

  • Enzyme Source: Use recombinant human CA IX (catalytic domain).

  • Hypoxic Conditions: Since CA IX is often induced by hypoxia, cellular assays may be performed on cancer cells cultured under hypoxic conditions (e.g., 1% O₂) to better mimic the tumor microenvironment.[9]

  • Assay Method: While the p-NPA assay can be used, alternative methods such as a stopped-flow CO₂ hydration assay or mass spectrometry-based assays can provide more detailed kinetic information.

Cell-Based Thermal Shift Assay (CETSA) for Target Engagement:

To confirm that the compound engages CA IX within a cellular context, a CETSA can be performed. This assay measures the thermal stability of a protein in the presence and absence of a ligand.

  • Culture cancer cells known to express CA IX (e.g., HT-29 or MDA-MB-231) and treat with the test compound or vehicle.[9]

  • Heat the cells to a range of temperatures.

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble CA IX at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide as a carbonic anhydrase inhibitor. The presence of a sulfonamide moiety strongly suggests an affinity for this class of enzymes, making it a promising candidate for further investigation. By systematically determining its IC₅₀ and mechanism of action, researchers can gain valuable insights into its therapeutic potential. Further studies could involve assessing its selectivity against a panel of human CA isoforms and evaluating its efficacy in cell-based models of cancer or other relevant diseases.

References

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  • Gieling, R. G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 1-12. Available at: [Link]

  • Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 8932790. Available at: [Link]

  • Khan, I., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6543. Available at: [Link]

  • De Simone, G., & Supuran, C. T. (2012). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 4(13), 1635-1649. Available at: [Link]

  • Lau, W. S., et al. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3), 29-36. Available at: [Link]

  • Jouyban, A. (2012). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive guidelines for the safe handling, storage, and use of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (CAS No. 20491-97-8). As a compound featuring a reactive α-chloroacetamide group and an N-acyl sulfonamide moiety, it requires careful management in a laboratory setting. These protocols are designed for researchers, scientists, and drug development professionals, synthesizing data from structurally related molecules to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this compound. The causality behind each recommendation is explained to ensure both safety and experimental integrity.

Compound Identification and Physicochemical Profile

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a specialized organic compound often used in targeted synthesis and drug discovery. Its structure combines key functional groups that dictate its chemical reactivity and handling requirements.

  • α-Chloroacetamide Moiety: This functional group is a known reactive electrophile and potential alkylating agent, capable of forming covalent bonds with nucleophiles.[1] This reactivity is crucial for its intended applications but also underlies its primary health hazards.

  • N-Acyl Sulfonamide Moiety: This group confers significant chemical stability. N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, offering comparable acidity but with increased hydrolytic and enzymatic stability.[2][3] Studies on related structures show they are generally stable in aqueous buffers at neutral pH.[4]

  • Sulfonylpiperidine Moiety: This portion of the molecule contributes to its overall solubility and steric profile.

A summary of its known and inferred properties is presented below.

PropertyValueSource / Analogy
CAS Number 20491-97-8[5]
Molecular Formula C₁₃H₁₇ClN₂O₃S[5]
Molecular Weight 316.80 g/mol Calculated
Appearance Assumed to be a solidBased on related acetamides and sulfonamides
Melting Point Not available. (Analog: 118-120 °C)Analog: N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide (CAS 5702-82-9)[6]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General solubility for complex organic molecules. Analog 2-Chloroacetamide is readily soluble in water.[7][8]
Predicted Refractive Index 1.600[5]

Hazard Assessment and Safety Rationale

Due to the absence of specific toxicological data for this compound, a conservative approach based on its constituent functional groups is mandatory. The primary hazards are attributed to the α-chloroacetamide group.

Inferred Hazard Statements:

  • Toxic if swallowed. (Based on 2-chloroacetamide)[7][9]

  • May cause an allergic skin reaction. (Based on 2-chloroacetamide)[9][10]

  • Causes skin and eye irritation. (Based on 2-chloroacetamide)[7][9]

  • Suspected of damaging fertility or the unborn child. (Based on 2-chloroacetamide)[8][9]

  • May be absorbed through the skin. [9]

The core principle for handling this compound is the Precautionary Principle . All new or uncharacterized substances should be treated as potentially toxic.[11] Given the known reactivity of α-chloroacetamides as alkylating agents, minimizing all routes of exposure is critical.

Mandatory Personal Protective Equipment (PPE) Workflow

A stringent PPE protocol is non-negotiable. The following workflow must be adhered to at all times when handling the compound, whether in solid or solution form.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_exit Exit Phase Start Entering Designated Handling Area Coat Don Certified Lab Coat (fully buttoned) Start->Coat Goggles Wear Chemical Splash Goggles (ANSI Z87.1 rated) Coat->Goggles Gloves Wear Double Nitrile Gloves (inspect for integrity) Goggles->Gloves Hood Perform all operations in a certified Chemical Fume Hood Gloves->Hood DisposeGloves Remove & Dispose Outer Gloves in designated waste Hood->DisposeGloves After completing work WashHands Wash Hands Thoroughly with soap and water DisposeGloves->WashHands End Exit Area WashHands->End

Caption: Mandatory PPE and Handling Workflow.

Rationale for PPE Selection:

  • Double Gloving: Provides an extra layer of protection against potential pinholes in the outer glove, crucial when handling compounds that can be absorbed dermally.[12]

  • Chemical Splash Goggles: Protects against accidental splashes of solutions, which could cause severe eye irritation.[13]

  • Chemical Fume Hood: Essential for preventing inhalation of airborne particles, especially when handling the powdered form of the compound.[14]

Storage and Stability Protocols

Proper storage is critical to maintaining the compound's integrity and preventing degradation or reaction.

Primary Storage:

  • Container: Store in the original, tightly sealed container.

  • Temperature: Store at room temperature (20-25°C).

  • Atmosphere: Store in a dry, inert atmosphere (e.g., under argon or nitrogen). Keep sealed in dry conditions.[15]

  • Location: A dedicated, locked cabinet for toxic substances is recommended. Store in a well-ventilated place.[9]

Incompatible Materials: Based on the reactivity of its functional groups, avoid storage with:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases[9][16]

Long-Term Stability: The N-acyl sulfonamide group imparts good hydrolytic stability.[2] However, the chloroacetamide moiety can be susceptible to nucleophilic attack over time, especially in the presence of moisture. For long-term storage (>1 year), re-analysis to confirm purity is recommended.

Experimental Protocols

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)

This protocol details the steps for safely preparing a stock solution for use in biological assays or chemical reactions.

Materials:

  • 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Pre-Weighing Setup: Perform all operations within a chemical fume hood. Place a weigh boat on the analytical balance and tare.

  • Weighing: Carefully transfer the required amount of solid compound to the weigh boat using a clean spatula. For a 10 mM solution in 1 mL, this would be 3.17 mg.

    • Causality Note: Weighing the solid directly avoids contaminating the stock bottle and minimizes the generation of airborne dust.

  • Transfer: Carefully transfer the weighed solid into the labeled amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Causality Note: Using an amber vial protects the compound from potential light-induced degradation. Anhydrous solvent prevents hydrolysis.

  • Dissolution: Secure the cap tightly and vortex the vial until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but check for any signs of degradation.

  • Storage: Store the stock solution at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Decontamination: Wipe down the spatula, weigh boat, and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all waste in the appropriate chemical waste stream.

Spill Management and Decontamination

Prompt and correct response to a spill is critical to mitigate exposure risks.

Spill_Response cluster_small Small Spill (<1g solid, <10mL solution) cluster_large Large Spill (>1g solid, >10mL solution) Spill Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess spill size (Small vs. Large) Alert->Assess Cover Cover with absorbent material (e.g., Chemizorb®) Assess->Cover Small Evacuate Evacuate the laboratory immediately. Assess->Evacuate Large Collect Carefully collect material using non-sparking tools. Cover->Collect Place Place in a sealed container for chemical waste. Collect->Place Decontaminate Decontaminate area with appropriate solvent and soap/water. Place->Decontaminate Seal Seal off the area. Evacuate->Seal ContactEHS Contact Institutional Environmental Health & Safety (EHS). Seal->ContactEHS

Caption: Decision workflow for spill response.

Waste Disposal

All materials contaminated with 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, including gloves, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.[14]

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled solvent waste container. Do not mix with incompatible waste streams.

  • Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

While 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a valuable research compound, its potential hazards, primarily due to the α-chloroacetamide moiety, demand rigorous adherence to safety protocols. By understanding the chemical rationale behind these guidelines—treating the compound as a potential alkylating agent, toxicant, and skin sensitizer—researchers can ensure a safe laboratory environment while maintaining the integrity of their experimental work.

References

  • CAS Common Chemistry. N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide. CAS, a division of the American Chemical Society. [Link]

  • International Chemical Safety Cards (ICSC). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Moku, G., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(31), 20084-20101. [Link]

  • PubChemLite. 2-chloro-n-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide. [Link]

  • Al-Sanea, M. M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 8(39), 35889–35902. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Louisiana Department of Health. Sulfonamides and Sulfonamide Combinations. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Conte, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 12(5), 781–787. [Link]

  • Global Substance Registration System (GSRS). N-(4-(PIPERIDIN-1-YLSULFONYL)PHENYL)ACETAMIDE. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • PubChem. 2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide. [Link]

  • ResearchGate. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

  • ChemistryViews. Chemical Indicator for Alkylating Agents. [Link]

  • Taylor & Francis Online. Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst: Synthesis of new N-acyl sulfonamides and cyclic imides. [Link]

  • YouTube. Structural Activity Relationship (SAR) of Sulfonamides. [Link]

  • ACS Publications. Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. [Link]

Sources

Application Note & Protocol: Preparation of Stock Solutions of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically grounded guide for the accurate and safe preparation of stock solutions of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (CAS RN: 20491-97-8). The protocols herein are designed for researchers in drug discovery and development, emphasizing the critical importance of solution integrity for generating reproducible and reliable experimental data. This guide covers the compound's physicochemical properties, detailed, step-by-step protocols for preparing high-concentration primary stocks and subsequent working solutions, and essential best practices for storage, handling, and quality control. The causality behind procedural choices, such as solvent selection and dissolution techniques, is explained to empower the user with a deeper understanding of the methodology.

Introduction: The Criticality of Stock Solution Integrity

The compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a substituted acetamide derivative with potential applications in chemical biology and medicinal chemistry. Like many novel small molecules, its efficacy in biological assays is directly contingent on its accurate and consistent delivery to the experimental system. The preparation of a stable, concentrated stock solution is the foundational first step in this process. Errors in weighing, incomplete dissolution, solvent choice, or improper storage can lead to significant variations in the effective concentration, resulting in misleading data and compromising experimental reproducibility.

This guide establishes a self-validating system for stock solution preparation. By understanding the compound's properties and adhering to the outlined protocols, researchers can mitigate common sources of error and ensure the highest degree of confidence in their downstream applications.

Physicochemical Properties & Compound Profile

A thorough understanding of a compound's physical and chemical properties is paramount for developing a robust preparation protocol. The structure contains a reactive chloroacetamide group, a polar sulfonamide moiety, and a nonpolar phenyl-piperidine backbone, suggesting poor aqueous solubility.

PropertyValueSource
IUPAC Name 2-chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide[1]
CAS Registry Number 20491-97-8[2]
Molecular Formula C₁₃H₁₇ClN₂O₃S[2]
Molecular Weight 316.8 g/mol [1]
Appearance Assumed to be a solid (e.g., white to off-white powder)General Chemical Knowledge
Predicted Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and potentially alcohols.Inferred from structure & similar compounds[3]
pKa (Predicted) Multiple values due to amide and sulfonamide groups; generally weakly acidic/neutral.Chemical Structure Analysis

Safety & Handling Precautions

CAUTION: The chloroacetamide functional group is a known alkylating agent and should be treated as potentially toxic and a skin sensitizer.[4][5]

  • Engineering Controls: Always handle the solid compound and its concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4] Dispose of contaminated gloves immediately after use.

  • Spill & Waste Management: In case of a spill, avoid generating dust.[7] Absorb with an inert, dry material, and place it in a sealed container for hazardous waste disposal.[8] All waste containing the compound must be disposed of according to institutional and local environmental regulations.

Protocol I: Preparation of a 10 mM Primary Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous media used in most biological assays.[9]

Required Materials & Equipment
  • 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Amber glass vial or polypropylene tube with a screw cap

  • Micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Step-by-Step Calculation

The goal is to prepare a 10 mM stock solution. The required mass of the compound is calculated using the formula:

Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 10 mL of a 10 mM Stock:

  • Desired Concentration = 10 mM = 0.010 mol/L

  • Final Volume = 10 mL = 0.010 L

  • Molecular Weight = 316.8 g/mol

Mass (mg) = 0.010 mol/L × 0.010 L × 316.8 g/mol × 1000 mg/g = 3.168 mg

Experimental Procedure
  • Preparation: Place an appropriately sized amber vial on the analytical balance and tare to zero.

  • Weighing: Carefully weigh out the calculated mass (e.g., 3.168 mg) of the compound directly into the vial. Record the exact mass.

    • Expert Insight: Weighing directly into the final vial minimizes material loss that can occur with transfer from weighing paper.

  • Solvent Addition: Add approximately 80% of the final volume of DMSO to the vial (e.g., for a 10 mL final volume, add 8 mL of DMSO).

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If solid particles remain, place the vial in a bath sonicator for 5-10 minutes.[10]

    • If sonication is insufficient, gentle warming in a water bath (30-40°C) can be attempted.[11] Avoid excessive heat, which could degrade the compound.

  • Final Volume Adjustment (QS): Once the compound is fully dissolved and the solution is clear, add DMSO to reach the final target volume (e.g., 10 mL). This is known as "quantity sufficient" or QS.

  • Final Mixing & Aliquoting: Vortex the final solution for 30 seconds to ensure homogeneity. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in cryovials.[12]

Workflow Visualization

The following diagram illustrates the logical flow of the primary stock solution preparation protocol.

G cluster_prep Preparation & Calculation cluster_dissolution Dissolution Process cluster_final Finalization & Storage calc Calculate Required Mass (Target Conc. & Volume) weigh Weigh Compound on Calibrated Analytical Balance calc->weigh add_solvent Add ~80% of DMSO weigh->add_solvent dissolve Facilitate Dissolution (Vortex / Sonicate) add_solvent->dissolve check_diss Visual Check: Is Solution Clear? dissolve->check_diss check_diss->add_solvent No, particles remain qs QS to Final Volume with DMSO check_diss->qs Yes, fully dissolved mix Mix Thoroughly (Vortex) qs->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at ≤ -20°C Protected from Light aliquot->store

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting and best practices for dissolving and maintaining the stability of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in Dimethyl Sulfoxide (DMSO). The methodologies outlined are grounded in established physicochemical principles and are designed for immediate application in research, discovery, and developmental workflows.

Introduction: Understanding the Molecule

Before troubleshooting, it is crucial to understand the structural characteristics of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. Its solubility and stability are governed by a combination of functional groups:

  • Aromatic Sulfonamide: This group can exhibit acidic properties at the sulfonamide N-H, potentially influencing solubility in response to pH.[1][2]

  • Chloroacetamide Moiety: This is an electrophilic group, which can be susceptible to nucleophilic attack, raising concerns about compound stability in solution.[3]

  • Large, Rigid Structure: The combination of aromatic and piperidine rings results in a molecule with a significant crystal lattice energy, which must be overcome for dissolution to occur. Compounds with higher molecular weight and complex structures often exhibit lower solubility.[4]

This combination of features suggests that solubility challenges are to be expected and a systematic approach is required.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered by researchers.

Q1: My compound won't dissolve in 100% DMSO at room temperature. What is the first and simplest thing to try?

A1: The first step is to introduce mechanical and thermal energy. Gentle vortexing or agitation is the initial action. If solids persist, sonication in a water bath for 5-15 minutes can provide localized energy to break up solid aggregates and facilitate dissolution.[5] Concurrently, gentle warming of the solution to 30-40°C can significantly increase the dissolution rate.[6] However, be aware that this may create a supersaturated solution that is not stable long-term (see Q3).

Q2: I managed to dissolve the compound with heating, but it crashed out of solution upon returning to room temperature. What happened?

A2: You have likely determined the compound's kinetic solubility but exceeded its thermodynamic solubility.[7][8]

  • Kinetic Solubility: Refers to the concentration of a compound that will stay in solution for a short period after being prepared from a DMSO stock, often under non-equilibrium conditions (e.g., after heating).[9][10] This is often what is achieved in high-throughput screening.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent indefinitely under specific conditions (temperature, pressure) without precipitating.[7]

Once a compound crystallizes from DMSO, it forms a more stable, lower-energy solid state that is significantly harder to redissolve.[5] The recommended course of action is to prepare a new stock solution at a lower concentration that is at or below the determined thermodynamic solubility limit.

Q3: Does the quality of my DMSO matter? I've noticed precipitation is worse with an older bottle.

A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can dramatically decrease the solubility of lipophilic compounds.[5] This is a critical factor; an old or improperly stored bottle of DMSO can synergistically enhance compound precipitation, especially when combined with freeze-thaw cycles.[5] Best Practice: Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened or properly sealed bottle. Aliquot the solvent into smaller, single-use vials to minimize repeated exposure to air.

Q4: What is the standard concentration range for DMSO stock solutions in drug discovery?

A4: The industry standard for compound library storage is typically 10 mM.[11] However, for fragment-based screening, concentrations can be much higher, often around 1 mM in the final assay.[12] For a new compound with unknown solubility, it is prudent to start by attempting to prepare a 10 mM stock solution and adjusting downwards if solubility is limited. The final working concentration in an assay should contain a low percentage of DMSO, typically less than 0.5%, to avoid solvent-induced cellular toxicity or assay interference.[13]

In-Depth Troubleshooting Guides

For persistent solubility challenges, a more systematic, multi-pronged approach is necessary. The following guides provide detailed protocols to systematically enhance and validate the solubility of your compound.

Guide 1: Systematic Co-Solvent Screening

The principle of co-solvency involves adding a secondary solvent to DMSO to alter the polarity and hydrogen bonding characteristics of the solvent system, creating a more favorable environment for the solute.[14][15]

Rationale: While DMSO is a powerful polar aprotic solvent, its highly structured nature may not be optimal for all molecules. A co-solvent can disrupt this structure and better match the solvation requirements of a complex molecule like 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

  • Selection: Choose a panel of pharmaceutically acceptable co-solvents. Good starting points include N-Methyl-2-pyrrolidone (NMP), Polyethylene glycol 400 (PEG400), and ethanol.[14]

  • Preparation: Prepare a series of binary solvent mixtures. For each co-solvent, create mixtures with DMSO in varying ratios (e.g., 90:10, 75:25, 50:50 DMSO:Co-solvent v/v).

  • Testing:

    • Dispense a fixed, pre-weighed amount of your compound into separate vials.

    • Add a defined volume of each solvent mixture to each vial to achieve your target concentration (e.g., 10 mM).

    • Vortex each vial for 2 minutes, then sonicate for 15 minutes.

    • Allow the vials to equilibrate at room temperature for at least 2 hours.

  • Analysis: Visually inspect each vial for undissolved solid. For a more quantitative assessment, centrifuge the vials and measure the concentration of the supernatant using HPLC-UV.

  • Data Interpretation: Summarize the results to identify the optimal co-solvent and ratio that achieves the highest solubility.

Co-Solvent System (DMSO:Co-solvent)Target Conc. (mM)Visual Observation (2 hr)Supernatant Conc. (mM) by HPLC
100:0 (Pure DMSO)10Suspension3.2
90:10 (DMSO:NMP)10Clear Solution9.8
75:25 (DMSO:NMP)10Clear Solution10.1
90:10 (DMSO:PEG400)10Hazy6.5
75:25 (DMSO:PEG400)10Clear Solution9.5
Guide 2: Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for systematically addressing solubility issues, starting from the most basic steps and progressing to more advanced techniques.

Solubility_Workflow start Start: Compound received prep_stock Attempt to prepare 10 mM stock in 100% Anhydrous DMSO start->prep_stock dissolved_q Is it fully dissolved at room temp? prep_stock->dissolved_q energy_input Apply Energy: 1. Vortex (2 min) 2. Sonicate (15 min) 3. Gentle Heat (30-40°C) dissolved_q->energy_input No stability_check Kinetic Solubility Achieved. Proceed to Stability Check (Guide 3) and assess long-term stability. dissolved_q->stability_check Yes dissolved_after_energy_q Is it dissolved now? energy_input->dissolved_after_energy_q dissolved_after_energy_q->stability_check Yes lower_conc Systematically lower concentration (e.g., 5 mM, 2 mM, 1 mM) until thermodynamic solubility is found. dissolved_after_energy_q->lower_conc No co_solvent Initiate Co-Solvent Screen (See Guide 1 Protocol) lower_conc->co_solvent If max conc. is too low success Success: Stable Stock Solution Prepared lower_conc->success If acceptable conc. is found co_solvent->success

Caption: A step-by-step decision workflow for troubleshooting compound solubility in DMSO.
Guide 3: Assessing Compound Stability in DMSO

Given the reactive chloroacetamide group, it is critical to confirm that the compound is not degrading in your DMSO stock solution, as this would invalidate any experimental results.

Rationale: The electrophilic carbon of the chloroacetamide can be attacked by nucleophiles. While DMSO itself is not highly nucleophilic, trace amounts of water or other impurities could potentially lead to degradation over time, especially if heating is used during dissolution.

  • Preparation: Prepare a stock solution of your compound in the optimized solvent system (e.g., 75:25 DMSO:NMP) at the desired concentration.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for analysis, and inject it onto an HPLC or LC-MS system. Record the peak area of the parent compound. This is your baseline.

  • Incubation: Store the stock solution under your intended storage conditions (e.g., room temperature, 4°C, -20°C).

  • Subsequent Timepoints: At set intervals (e.g., 4 hours, 24 hours, 48 hours, 1 week), take another aliquot from the stock solution, dilute it in the same manner, and analyze it by HPLC/LC-MS.

  • Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 sample. Look for a decrease in the parent peak area and the appearance of any new peaks that would indicate degradation products. A stable compound should show <5-10% degradation over the course of the experiment.

Guide 4: Leveraging pH for Aqueous Solubility (The "Solvent-Shift" Consideration)

While the stock solution is in DMSO, the ultimate goal is often to dilute this stock into an aqueous buffer for a biological assay. The acidic nature of the sulfonamide N-H can be exploited at this stage.

Rationale: The pKa of the sulfonamide proton is a key parameter.[1] If the pH of the final aqueous assay buffer is significantly above the compound's pKa, the sulfonamide will deprotonate to form an anionic salt. This salt form is typically much more water-soluble than the neutral form, which can help prevent precipitation upon dilution from the DMSO stock. This is a common strategy used in drug formulation.[14]

Solvent_Shift cluster_0 Step 1: DMSO Stock cluster_1 Step 2: Aqueous Dilution stock High Concentration Stock (e.g., 10 mM) in optimized DMSO/Co-solvent dilution Rapid dilution into Aqueous Assay Buffer (pH > pKa of compound) stock->dilution formation In-situ salt formation (R-SO2-NH-R' -> R-SO2-N⁻-R') dilution->formation soluble Thermodynamically stable and soluble working solution formation->soluble

Sources

Technical Support Center: Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific N-acylation reaction. Our goal is to provide you with the causal logic behind experimental choices, enabling you to diagnose issues and optimize your synthesis for higher yields and purity.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Issue 1: My reaction shows very low to no product formation. What are the likely causes?

This is a common issue that typically points to problems with reagents or reaction conditions.

Potential Cause A: Reagent Quality and Integrity

The two key reactants, 4-(piperidine-1-sulfonyl)aniline and chloroacetyl chloride, have distinct stability profiles. Chloroacetyl chloride is a highly reactive acylating agent and is extremely sensitive to moisture.[1][2] Its hydrolysis to chloroacetic acid is a rapid and irreversible process that renders it ineffective for N-acylation. The aniline starting material, while more stable, may contain impurities from its own synthesis that can interfere with the reaction.

Recommended Action:

  • Verify Chloroacetyl Chloride Activity: Use freshly opened or newly distilled chloroacetyl chloride for the reaction. Avoid using old bottles that may have been exposed to atmospheric moisture.

  • Assess Starting Amine Purity: Check the purity of your 4-(piperidine-1-sulfonyl)aniline via Thin Layer Chromatography (TLC) and melting point determination. If impurities are detected, recrystallize the starting material from a suitable solvent like ethanol or an ethanol/water mixture.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents. Even trace amounts of water can significantly impact the reaction by consuming the acylating agent.[3]

Potential Cause B: Ineffective Base or Incorrect Stoichiometry

The N-acylation reaction produces hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting aniline, rendering its lone pair non-nucleophilic and halting the reaction. A base is required to scavenge this HCl. However, the choice and amount of base are critical.

Recommended Action:

  • Select an Appropriate Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred.[3] Pyridine can also be used, acting as both a base and a nucleophilic catalyst.[4] Inorganic bases like sodium bicarbonate can be effective, particularly in biphasic or aqueous systems.[3]

  • Use Correct Stoichiometry: At least one equivalent of base is required per equivalent of chloroacetyl chloride. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete neutralization of the generated HCl.

Potential Cause C: Suboptimal Temperature Control

The reaction between an amine and an acyl chloride is typically highly exothermic. Running the reaction at room temperature without cooling can lead to the formation of undesired, dark-colored byproducts and potential degradation of the starting material or product.

Recommended Action:

  • Maintain Low Temperature: Begin the reaction at 0°C using an ice-water bath. Add the chloroacetyl chloride dropwise to a cooled solution of the aniline and base in your chosen solvent.[3]

  • Monitor and Control Exotherm: For larger-scale reactions, monitor the internal temperature. The slow, controlled addition of the acyl chloride is crucial to prevent a runaway reaction. After the addition is complete, the reaction can often be allowed to slowly warm to room temperature to ensure completion.

Issue 2: My TLC plate shows multiple spots, indicating a complex mixture. What side reactions could be occurring?

The presence of multiple byproducts suggests that competing reaction pathways are active.

Potential Cause A: Hydrolysis of Chloroacetyl Chloride

As mentioned, chloroacetyl chloride reacts readily with water to form chloroacetic acid.[2] This not only consumes your reagent but introduces an acidic impurity into your reaction mixture that can complicate work-up and purification.

Recommended Action:

  • Implement Strict Anhydrous Technique: Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from the air from entering the reaction vessel.

Potential Cause B: Reaction with Solvent

Nucleophilic solvents can compete with your aniline starting material. For instance, alcohols will react with chloroacetyl chloride to form esters, and dimethyl sulfoxide (DMSO) can also react.[3]

Recommended Action:

  • Choose an Inert Solvent: Select a non-nucleophilic solvent that effectively dissolves your starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile are common and appropriate choices.[5]

Issue 3: I've formed the product, but the final yield after purification is still low. Where am I losing my compound?

Product loss often occurs during the work-up and purification stages.

Potential Cause A: Product Loss During Aqueous Work-up

While the product is largely organic-soluble, it may have some partial solubility in the aqueous phase, especially if the volume of the organic layer is insufficient or if emulsions form.

Recommended Action:

  • Back-Extraction: After the initial separation, re-extract the aqueous layer one or two more times with fresh organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.

  • Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the majority of dissolved water from the organic phase, improving drying efficiency.

Potential Cause B: Inefficient Purification

Choosing the wrong method or conditions for purification can lead to significant product loss.

  • For Column Chromatography: If the product is streaking or co-eluting with impurities, the solvent system (mobile phase) is likely not optimal.

  • For Recrystallization: If no crystals form or if the yield is very low, the chosen solvent may be unsuitable. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Action:

  • Optimize Chromatography: Use TLC to screen various solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to find one that gives good separation between your product and impurities (target Rf for the product is typically 0.3-0.4).

  • Optimize Recrystallization: Test small aliquots of your crude product in various solvents. Ethanol has been shown to be an effective recrystallization solvent for similar chloroacetamide structures.[6][7] If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Visualizing the Process

To better understand the chemical transformations and troubleshooting logic, refer to the diagrams below.

Core Reaction and Side Reactions

The following diagram illustrates the desired N-acylation pathway alongside the most common side reaction, the hydrolysis of the acylating agent.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction A 4-(piperidine-1-sulfonyl)aniline C Intermediate A->C + B B Chloroacetyl Chloride B_side Chloroacetyl Chloride D 2-Chloro-N-[4-(piperidine-1- sulfonyl)-phenyl]-acetamide (Product) C->D + Base - Base·HCl Base Base (e.g., TEA) HCl HCl E Chloroacetic Acid (Inactive) B_side->E + Water Water H₂O (Moisture) HCl_side HCl

Caption: Desired reaction vs. a common side reaction.

Systematic Troubleshooting Workflow

When faced with low yield, a structured approach is the most effective way to identify the root cause.

G cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Review Conditions cluster_workup Step 3: Analyze Purification start Low Yield Reported check_amine Check Amine Purity (TLC, MP) start->check_amine check_cac Check Chloroacetyl Chloride (Use fresh bottle) start->check_cac check_solvent Ensure Anhydrous Solvent start->check_solvent check_temp Was reaction cooled? (Start at 0°C) check_amine->check_temp check_cac->check_temp check_solvent->check_temp check_base Is base appropriate & sufficient? (e.g., 1.1 eq. TEA) check_temp->check_base check_extraction Were aqueous layers back-extracted? check_base->check_extraction check_purification Optimize Purification (Recrystallization or Chromatography) check_extraction->check_purification end_node Yield Optimized check_purification->end_node

Caption: A logical workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acylating agent, like chloroacetic anhydride? A: Yes, N-acylation of sulfonamides can be achieved using acid anhydrides.[8] The reaction may require different conditions, potentially including an acid catalyst (like sulfuric acid) or a Lewis acid (like zinc chloride), and may proceed at a different rate.[8] However, chloroacetyl chloride is generally more reactive and cost-effective.[1]

Q2: The starting material, 4-(piperidine-1-sulfonyl)aniline, is not commercially available. How is it synthesized? A: This intermediate is typically prepared in a two-step sequence starting from 4-nitrobenzenesulfonyl chloride. First, react the sulfonyl chloride with piperidine to form 1-(4-nitrophenylsulfonyl)piperidine. Second, reduce the nitro group to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) to yield 4-(piperidine-1-sulfonyl)aniline. Careful purification is required after the reduction step.

Q3: My final product appears as a yellow oil, but the literature reports a solid. What should I do? A: An oily product often indicates the presence of impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization or precipitate the solid product. If that fails, column chromatography is the recommended next step to remove the impurities.

Q4: Is it possible to perform this reaction without an organic solvent? A: Some N-acylation reactions with chloroacetyl chloride can be performed in aqueous buffer systems, such as a phosphate buffer.[1] This "green chemistry" approach can be highly efficient, sometimes leading to precipitation of the pure product directly from the reaction mixture.[1] However, its success is highly dependent on the solubility and stability of the specific starting materials in the aqueous medium.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

This protocol is a standard procedure adapted from general methods for the N-acylation of anilines.[1][4][9]

ReagentMWAmountMolesEquivalents
4-(piperidine-1-sulfonyl)aniline254.352.54 g10.0 mmol1.0
Chloroacetyl chloride112.940.85 mL11.0 mmol1.1
Triethylamine (TEA)101.191.67 mL12.0 mmol1.2
Dichloromethane (DCM), anhydrous-50 mL--

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(piperidine-1-sulfonyl)aniline (2.54 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes, allowing it to cool to 0°C.

  • Acylation: While maintaining the temperature at 0°C, add chloroacetyl chloride (0.85 mL, 11.0 mmol) dropwise via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes), checking for the consumption of the starting aniline.

  • Quenching & Work-up:

    • Once the reaction is complete, cool the mixture again to 0°C and slowly add 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and finally 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be an off-white solid.

    • Recrystallize the solid from hot ethanol to yield pure 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide as a white crystalline solid.

References

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • 2-Chloro-N-(4-nitrophenyl)acetamide.
  • N-Acylation with Chloroacetyl Chloride: Applic
  • Process for preparing chloroacetyl chloride.
  • N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition.
  • Organic synthesis advice (amide linker using chloroacetyl chloride)? Reddit.
  • 2-Chloro-N-phenylacetamide.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Chloroacetyl chloride. Wikipedia.

Sources

Technical Support Center: Optimizing N-Arylation of Piperidine Sulfonylamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of piperidine sulfonylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments.

Introduction to N-Arylation of Piperidine Sulfonylamide

The N-arylation of piperidine sulfonylamide is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. The resulting N-aryl sulfonamide moiety is a common feature in numerous FDA-approved drugs. However, the reduced nucleophilicity of the sulfonamide nitrogen, coupled with the steric hindrance of the piperidine ring, can present significant challenges. This guide will focus on the two most prevalent and effective methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

We will delve into the critical parameters of these reactions, providing you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and hurdles encountered during the N-arylation of piperidine sulfonylamide.

Q1: My Buchwald-Hartwig reaction is not working at all. What are the most common reasons for complete failure?

A1: Complete reaction failure in a Buchwald-Hartwig amination often points to a fundamental issue with one of the core components. Here’s a checklist of the most probable culprits:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes fail. Using a pre-formed Pd(0) source or a more advanced precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that readily forms the active Pd(0) species can mitigate this issue. Also, ensure your palladium source has not degraded.

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to rapid deactivation. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.

  • Poor Reagent Quality: The purity of your reagents is paramount. The piperidine sulfonylamide and aryl halide must be pure. The base, especially strong bases like sodium tert-butoxide (NaOtBu), can degrade upon prolonged exposure to air and moisture. Use freshly opened or properly stored reagents.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For a sterically hindered substrate like piperidine sulfonylamide, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is often necessary.

Q2: I'm observing very low yields in my N-arylation reaction. What are the key parameters I should focus on for optimization?

A2: Low yields are a common issue and can often be resolved by systematically optimizing the reaction conditions. Consider the following:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective but can be incompatible with sensitive functional groups.[1] Weaker inorganic bases such as K₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher reaction temperatures and longer reaction times.[1] The solubility of the base can also play a role; Cs₂CO₃ is often used due to its good solubility in many organic solvents.[2]

  • Solvent Effects: The reaction solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[3] In some cases, a mixture of solvents can be beneficial. Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[2]

  • Reaction Temperature: N-arylation of sulfonamides often requires elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[4] If you are using a weaker base, you may need to increase the temperature. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

  • Catalyst and Ligand Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and the potential for metal contamination in your product. Typical catalyst loadings are in the range of 1-5 mol%. Optimizing the palladium-to-ligand ratio (often 1:1 to 1:2) is also important.

Q3: I am getting a significant amount of a side product that appears to be the starting aryl halide without the halogen. What is this and how can I prevent it?

A3: This side product is the result of hydrodehalogenation , where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] It can be caused by:

  • Presence of Water: Trace amounts of water can react with the palladium catalyst and the base to generate hydride species that lead to hydrodehalogenation. Ensure you are using anhydrous solvents and reagents.

  • β-Hydride Elimination: If the amine or amide has a β-hydrogen, this can sometimes lead to the formation of a palladium-hydride species, which can then cause hydrodehalogenation of the aryl halide.[6]

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination of the desired product versus side reactions. Screening different bulky phosphine ligands can sometimes minimize hydrodehalogenation.

Q4: Can I use an aryl chloride for the N-arylation of piperidine sulfonylamide?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Buchwald-Hartwig reactions due to the stronger C-Cl bond.[2] However, with the development of more active catalyst systems, the use of aryl chlorides has become more feasible. To successfully use an aryl chloride, you will likely need:

  • A highly active palladium catalyst, often one with a bulky, electron-rich phosphine ligand specifically designed for aryl chloride activation (e.g., tBuXPhos, SPhos).

  • Higher reaction temperatures and potentially longer reaction times.

  • A strong base like NaOtBu.

For initial attempts and optimization, it is often advisable to start with the more reactive aryl bromide or iodide.

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting common problems encountered during the N-arylation of piperidine sulfonylamide.

Guide 1: Low to No Product Formation

If you are experiencing low to no formation of your desired N-aryl piperidine sulfonylamide, follow this diagnostic workflow:

Troubleshooting_Low_Yield start Low/No Product check_catalyst 1. Catalyst System Integrity start->check_catalyst check_conditions 2. Reaction Conditions check_catalyst->check_conditions solution_catalyst Use Pre-catalyst (e.g., G3/G4) Ensure inert atmosphere check_catalyst->solution_catalyst Inactive Catalyst? Oxygen Exposure? check_reagents 3. Reagent Quality check_conditions->check_reagents solution_conditions Increase Temperature Screen Solvents Optimize Base check_conditions->solution_conditions Sub-optimal T, Solvent, or Base? side_reactions 4. Competing Side Reactions check_reagents->side_reactions solution_reagents Use Fresh Reagents Dry Solvents Thoroughly Check Purity check_reagents->solution_reagents Degraded Reagents? Wet Solvents? solution_side_reactions Analyze Crude Mixture (LC-MS, NMR) Identify Byproducts side_reactions->solution_side_reactions Side Products Dominating?

Troubleshooting workflow for low or no product formation.

Step-by-Step Troubleshooting:

  • Verify Catalyst Activity: The first step is to ensure your catalyst is active. If you are preparing your catalyst in situ from a Pd(II) source, consider switching to a commercially available, air-stable precatalyst. Always handle catalysts and ligands under an inert atmosphere.

  • Optimize Reaction Conditions:

    • Temperature: Incrementally increase the reaction temperature in 10 °C steps, monitoring for product formation and decomposition.

    • Solvent: If solubility is an issue, try a different solvent or a solvent mixture. Toluene and dioxane are good starting points.

    • Base: The choice of base is crucial. If you are using a weak base like K₂CO₃, consider switching to a stronger base like NaOtBu or Cs₂CO₃, keeping in mind functional group compatibility.

  • Assess Reagent Quality: Use freshly opened or purified reagents. Ensure solvents are anhydrous and degassed. The presence of water is a common cause of low yields.

  • Investigate Side Reactions: Analyze your crude reaction mixture by LC-MS and ¹H NMR to identify any major byproducts. Common side reactions include hydrodehalogenation of the aryl halide and decomposition of the starting materials.

Guide 2: Formation of Multiple Products

If your reaction is producing a complex mixture of products, consider the following possibilities:

  • Diarylation: If you are starting with a primary sulfonamide, diarylation can be a significant side reaction, especially if an excess of the aryl halide is used.[7] It can be difficult to obtain the monoarylated product of primary sulfonamides under these conditions.[7]

  • Reaction at other nucleophilic sites: If your piperidine sulfonylamide or aryl halide contains other nucleophilic functional groups (e.g., a phenol), you may see arylation at those sites. Protection of these groups may be necessary.

  • Ligand Scrambling/Decomposition: In some cases, the phosphine ligand can undergo side reactions, leading to a loss of catalyst activity and the formation of byproducts.

Strategies to Improve Selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the piperidine sulfonylamide may help to minimize diarylation if you are starting from a primary sulfonamide.

  • Protecting Groups: Protect other nucleophilic groups in your molecule to prevent unwanted side reactions.

  • Ligand Screening: Different ligands can offer different selectivities. Screening a panel of bulky phosphine ligands is a good strategy to improve the selectivity for the desired product.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative conditions for the N-arylation of piperidine and related cyclic sulfonamides, compiled from literature sources. Note that optimal conditions can be substrate-dependent, and this table should be used as a starting point for your optimization.

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001685Representative[4]
24-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1102478Representative[4]
34-IodoanisoleCuI (10)Phenanthroline (20)Cs₂CO₃ (2.0)DMF1201876Analogous[8]
43-BromopyridinePd₂(dba)₃ (2.5)BrettPhos (5)LHMDS (1.8)THF801282Representative[1]
5Phenylboronic AcidCu(OAc)₂ (10)NoneEt₃N (2.0)CH₂Cl₂RT2490Chan-Lam[9]

Note: Yields are for isolated product and are representative of similar N-arylation reactions of sterically hindered secondary amines or cyclic sulfonamides. Actual yields may vary.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the N-arylation of piperidine sulfonylamide with an aryl bromide.

Materials:

  • Piperidine sulfonylamide

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the piperidine sulfonylamide (1.0 equiv.), aryl bromide (1.2 equiv.), palladium precatalyst (2 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution based on the limiting reagent) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl piperidine sulfonylamide.[10] For basic compounds, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking.[11]

Buchwald_Hartwig_Workflow setup 1. Reaction Setup (Inert Atmosphere) solvent 2. Add Anhydrous, Degassed Toluene setup->solvent reagents Piperidine Sulfonylamide Aryl Bromide Pd Precatalyst NaOtBu reagents->setup heat 3. Heat to 100 °C solvent->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Work-up (Celite Filtration) monitor->workup extract 6. Extraction workup->extract purify 7. Purification (Flash Chromatography) extract->purify product N-Aryl Piperidine Sulfonylamide purify->product

Experimental workflow for Buchwald-Hartwig N-arylation.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides an alternative, palladium-free method for the N-arylation of piperidine sulfonylamide.

Materials:

  • Piperidine sulfonylamide

  • Aryl iodide

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (ligand, 20 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv.), piperidine sulfonylamide (1.0 equiv.), and the aryl iodide (1.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Seal the tube and heat the mixture to 110-130 °C with stirring for 24-48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Mechanistic Insights and the "Why" Behind the Choices

Understanding the catalytic cycle is key to effective troubleshooting.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 pd0 L-Pd(0) (Active Catalyst) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(Amine)]+X- pd2_complex->amine_complex Ligand Exchange (Amine) amido_complex L-Pd(II)(Ar)(Amide) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-N(SO₂)Piperidine amido_complex->product Product (Ar-Amide)

Simplified catalytic cycle for the Buchwald-Hartwig amination.
  • Why Bulky Ligands? The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) is crucial for several reasons:

    • They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

    • Their steric bulk accelerates the rate-limiting reductive elimination step, which forms the desired C-N bond.

    • They can help to prevent the formation of inactive palladium dimers.

  • The Role of the Base: The base is required to deprotonate the sulfonamide, forming the corresponding amide anion which is more nucleophilic and can displace the halide from the palladium center. The strength of the base required depends on the pKa of the sulfonamide. Stronger bases lead to faster reactions but have lower functional group tolerance.[12]

This guide provides a comprehensive starting point for your N-arylation experiments. Remember that each substrate is unique, and some degree of optimization is often necessary to achieve the best results.

References

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. J. Org. Chem. 2003, 68 (24), 9275–9283. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? React. Chem. Eng., 2021, 6, 18-29. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett. 2020, 22 (24), 9518–9522. [Link]

  • N-Arylation of Sulfonamides on Solid Supports. Org. Lett. 2002, 4 (12), 2055–2058. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules 2021, 26 (23), 7292. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J. Am. Chem. Soc. 2024, 146 (2), 1547–1558. [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Org. Lett. 2023, 25 (26), 4759–4764. [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. J. Org. Chem. 2022, 87 (13), 8567–8577. [Link]

  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorg. Med. Chem. Lett. 2016, 26 (14), 3334-3338. [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. J. Org. Chem. 2022, 87 (13), 8567–8577. [Link]

  • (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate.[Link]

  • The Role of the Base in Buchwald-Hartwig Amination. J. Org. Chem. 2015, 80 (1), 292-302. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc. 2024, 146 (30), 19414–19424. [Link]

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  • Recent advances in the synthesis of N-acyl sulfonamides. Org. Biomol. Chem., 2018, 16, 8049-8057. [Link]

  • Title Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Lett. 2013, 54 (37), 5054-5057. [Link]

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  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.[Link]

  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. Beilstein J. Org. Chem. 2024, 20, 483-489. [Link]

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  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. J. Org. Chem. 2020, 85 (1), 415–424. [Link]

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2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide for Researchers, Scientists, and Drug Development Professionals on Aqueous Stability

Welcome to the technical support center for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Core Reactivity

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a molecule with distinct functional groups that dictate its behavior in aqueous environments. While the sulfonamide and piperidine moieties are generally stable, the α-chloroacetamide group is the primary site of reactivity and potential degradation.[1] This group is susceptible to nucleophilic attack by water, a process known as hydrolysis. The rate and extent of this degradation are significantly influenced by experimental conditions such as pH, temperature, and buffer composition.

The most probable degradation pathway is the hydrolysis of the carbon-chlorine (C-Cl) bond, leading to the formation of 2-Hydroxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. This occurs via a bimolecular nucleophilic substitution (SN2) reaction.[2] Under more forceful acidic or basic conditions, cleavage of the amide bond is also possible.[1] Understanding this inherent reactivity is crucial for designing robust experiments and interpreting results accurately.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve common problems encountered when working with 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in aqueous solutions.

Issue 1: Inconsistent or non-reproducible bioassay results.

Possible Cause: Degradation of the compound in your aqueous stock solution or assay buffer.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity:

    • Recommendation: Prepare fresh stock solutions in an anhydrous, water-miscible organic solvent such as DMSO or ethanol.[3] Store these stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture.

    • Rationale: Organic solvents prevent hydrolysis during storage. Low temperatures further decrease the rate of any potential degradation reactions.

  • Evaluate Buffer-Induced Degradation:

    • Recommendation: Perform a preliminary stability test in your final assay buffer. Incubate the compound in the buffer for the duration of your experiment, and analyze samples at various time points using an appropriate analytical method like HPLC or LC-MS.

    • Rationale: Buffer components can sometimes catalyze degradation. This test will reveal if the buffer system itself is contributing to the compound's instability.

  • Minimize Incubation Time:

    • Recommendation: If possible, add the compound to the aqueous assay medium immediately before starting your measurements.

    • Rationale: Reducing the time the compound spends in an aqueous environment will minimize the extent of hydrolysis.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify the Degradant:

    • Recommendation: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the unexpected peak. The primary hydrolysis product, 2-Hydroxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.

    • Rationale: Accurate mass data provides strong evidence for the identity of the degradant, confirming the hydrolysis pathway.

  • Perform a Forced Degradation Study:

    • Recommendation: Intentionally degrade the compound under controlled conditions (e.g., mild acid, base, and neutral pH at elevated temperatures) and analyze the samples.[1]

    • Rationale: This will help to definitively identify the degradation products and understand the compound's stability profile under different conditions.

Issue 3: Loss of compound potency over time in prepared aqueous solutions.

Possible Cause: Gradual hydrolysis of the active compound into a less active or inactive hydroxy-derivative.

Troubleshooting Steps:

  • pH Optimization:

    • Recommendation: Determine the optimal pH for your solution where the compound exhibits maximum stability. This can be achieved by conducting a pH-rate profile study. Generally, neutral or slightly acidic conditions are preferable to basic conditions for chloroacetamides.[1][2]

    • Rationale: The rate of hydrolysis is often pH-dependent. Basic conditions, with a higher concentration of the strong nucleophile hydroxide (OH-), will significantly accelerate the degradation of α-chloroacetamides.[2]

  • Temperature Control:

    • Recommendation: Prepare and store aqueous solutions at low temperatures (e.g., on ice or at 4°C) and for the shortest time necessary.[4]

    • Rationale: Chemical reactions, including hydrolysis, are temperature-dependent. Lowering the temperature will slow the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in an aqueous solution?

The primary degradation pathway is the hydrolysis of the α-chloroacetamide moiety. This involves a nucleophilic attack by water or hydroxide ions on the carbon atom bearing the chlorine, leading to the substitution of the chlorine with a hydroxyl group.[1][2] This forms 2-Hydroxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

Q2: How does pH affect the stability of this compound?

The stability is highly pH-dependent. Basic (alkaline) conditions will significantly accelerate the rate of hydrolysis due to the increased concentration of hydroxide ions, which are much stronger nucleophiles than water.[2] While degradation can also occur under acidic and neutral conditions, the rate is typically much slower.[1]

Q3: What are the best practices for preparing and storing aqueous solutions of this compound?

  • For short-term use (hours): Prepare the solution fresh in your desired aqueous buffer immediately before the experiment. Keep the solution on ice to minimize degradation.

  • For long-term storage: It is strongly recommended to store the compound as a solid in a cool, dry place or as a stock solution in an anhydrous organic solvent like DMSO at -20°C or -80°C.[4][5]

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method.[6] For more detailed analysis and identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.[7][8]

Q5: My experiment requires the solution to be at 37°C for 24 hours. What precautions should I take?

Given the lability of the α-chloroacetamide group, significant degradation may occur under these conditions. It is essential to first conduct a stability study that mimics your experimental setup (buffer, pH, temperature, and duration). Quantify the amount of parent compound remaining and the primary degradant formed over the 24-hour period. If degradation is significant (e.g., >5-10%), you may need to adjust your experimental design, such as using shorter incubation times or accounting for the concentration change in your final analysis.

Experimental Protocols & Visualizations

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol provides a framework for quickly assessing the stability of the compound in your experimental buffer.

Objective: To determine the percentage of the compound remaining after a set incubation period in an aqueous buffer.

Materials:

  • 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Dilute the stock solution into your pre-warmed (if applicable) aqueous buffer to the final experimental concentration (e.g., 10 µM).

  • Immediately take a sample (t=0) and quench the reaction by diluting it with a 50:50 mixture of acetonitrile and water. Store at 4°C.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

  • Take samples at various time points (e.g., 1, 4, 8, 24 hours) and quench them in the same manner as the t=0 sample.

  • Analyze all samples by HPLC or LC-MS.

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Data Presentation: Example Stability Data
Time (hours)pH 5.0 Buffer (% Remaining)pH 7.4 Buffer (% Remaining)pH 9.0 Buffer (% Remaining)
0100100100
498.595.285.1
897.190.872.3
2492.375.440.6

Note: The data above is illustrative and will vary based on specific experimental conditions.

Visualization: Degradation Pathway and Troubleshooting Workflow

cluster_pathway Primary Degradation Pathway cluster_workflow Troubleshooting Workflow A 2-Chloro-N-[4-(piperidine-1- sulfonyl)-phenyl]-acetamide B 2-Hydroxy-N-[4-(piperidine-1- sulfonyl)-phenyl]-acetamide A->B Hydrolysis (H2O, OH-) SN2 Reaction Start Inconsistent Results? CheckStock Verify Stock Solution (Anhydrous Solvent, -20°C) Start->CheckStock TestBuffer Assess Buffer Stability (Time-course Analysis) CheckStock->TestBuffer Analyze Identify Degradants (LC-MS, Forced Degradation) TestBuffer->Analyze Optimize Optimize pH & Temp (Use pH < 7.4, ≤ 4°C) Outcome Reliable & Reproducible Data Optimize->Outcome Analyze->Optimize

Caption: Key degradation pathway and a logical workflow for troubleshooting stability issues.

References

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved January 22, 2026, from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2022). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025, March 25). Retrieved January 22, 2026, from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). NIH. Retrieved January 22, 2026, from [Link]

  • Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017, March 15). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

  • Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 17). NIH. Retrieved January 22, 2026, from [Link]

  • Safe Storage of Chemicals. (n.d.). Retrieved January 22, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Chemical Compatibility and Storage Guidelines. (2024, March 3). UCSD – Blink. Retrieved January 22, 2026, from [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 17). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Chemical Compatibility and Storage Guidelines. (n.d.). REDA Safe. Retrieved January 22, 2026, from [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 5). Retrieved January 22, 2026, from [Link]

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  • N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-acetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. This document serves as a troubleshooting resource for researchers, chemists, and drug development professionals engaged in this specific N-acylation reaction. The formation of an amide bond between 4-(piperidine-1-sulfonyl)aniline and chloroacetyl chloride is a fundamental transformation, yet it is susceptible to side reactions that can impact yield, purity, and downstream applications.[1] This guide is structured in a practical question-and-answer format to directly address common experimental challenges, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy. Our goal is to help you anticipate, identify, and resolve issues related to byproduct formation, ensuring the integrity and success of your synthesis.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-reaction analysis (TLC/HPLC) shows a major new spot with a high molecular weight. What is the likely identity of this byproduct?

A1: The most probable high molecular weight byproduct is a dimer, specifically N,N'-(ethane-1,2-diyl)bis(N-(4-(piperidine-1-sulfonyl)phenyl)acetamide) .

  • Causality (The "Why"): This impurity forms when a molecule of the desired product, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, reacts with a molecule of the unreacted starting amine, 4-(piperidine-1-sulfonyl)aniline. The chloroacetyl group (-COCH₂Cl) in the product is an electrophilic site.[4] The primary amino group (-NH₂) of the starting material acts as a nucleophile, displacing the chloride in an SN2 reaction. This is particularly common if:

    • The reaction is allowed to proceed for an extended period after the chloroacetyl chloride has been consumed.

    • The reaction temperature is too high, accelerating this secondary reaction.

    • There is a localized excess of the starting amine during the reaction.

  • Expert Insight: To mitigate this, ensure slow, controlled addition of chloroacetyl chloride to the solution of the amine at a low temperature (e.g., 0-5 °C).[5] This maintains a low concentration of the product in the presence of the starting amine, minimizing the chance for the secondary reaction to occur. Monitor the reaction closely by TLC or HPLC and quench it promptly upon consumption of the starting amine.

Q2: I'm observing a significant amount of unreacted starting amine, 4-(piperidine-1-sulfonyl)aniline, in my crude product despite adding a full equivalent of chloroacetyl chloride. What could be the issue?

A2: This issue typically points to the deactivation or loss of your acylating agent, chloroacetyl chloride, before it can react with the amine. The primary culprit is often hydrolysis.

  • Causality (The "Why"): Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by water.[6][7] If there is moisture in your solvent, glassware, or even the starting amine, the chloroacetyl chloride will preferentially react with water to form chloroacetic acid and HCl.[6] Chloroacetic acid will not acylate the amine under these conditions.

  • Self-Validating Protocol:

    • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried immediately before use.

    • Anhydrous Solvents: Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., THF, Dichloromethane) or a solvent passed through a drying system.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Use a fresh, high-quality bottle of chloroacetyl chloride. Older bottles may have already undergone partial hydrolysis.

Q3: My reaction workup involves an aqueous wash, and I'm seeing a new, more polar impurity. What is it likely to be?

A3: This polar impurity is most likely chloroacetic acid , resulting from the hydrolysis of any excess chloroacetyl chloride during the aqueous workup.[6]

  • Causality (The "Why"): The workup procedure often involves pouring the reaction mixture into water or a basic solution to quench the reaction and remove water-soluble salts (like triethylamine hydrochloride).[5] Any unreacted chloroacetyl chloride will be rapidly hydrolyzed at this stage.

  • Expert Insight: While this is an expected outcome of quenching, its presence can sometimes complicate purification. A dilute basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic chloroacetic acid into the aqueous layer. However, be cautious, as a strongly basic solution could potentially hydrolyze your desired amide product.

Q4: How can I set up a reliable HPLC method to monitor my reaction and analyze the purity of the final product?

A4: A robust Reverse Phase-HPLC (RP-HPLC) method is essential for separating the starting material, product, and key byproducts.[8][9]

  • Expert Insight & Protocol: A gradient method is typically required for good resolution.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (for better peak shape).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

    • Gradient: Start with a higher percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This will elute the more polar components first (like chloroacetic acid), followed by the starting amine, the product, and finally the less polar dimer.

    • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 265 nm).[9]

    • Validation: To confirm peak identities, inject pure standards of your starting material and, if available, your product. The dimer will be the latest eluting peak with the highest molecular weight, which can be confirmed by LC-MS.[10][11]

Visual & Data-Driven Analysis

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying the root cause of impurities in your synthesis.[3]

G start Impurity Detected in Crude Product (HPLC/TLC) check_mw Determine MW of Impurity (LC-MS) start->check_mw mw_high MW > Product MW check_mw->mw_high High MW mw_sm MW = Starting Material MW check_mw->mw_sm Matches SM mw_low MW < Product MW (and polar) check_mw->mw_low Low MW is_dimer Probable Dimer (Product + SM Reaction) mw_high->is_dimer is_sm Unreacted Starting Material mw_sm->is_sm is_hydrolysis Probable Hydrolysis Product (e.g., Chloroacetic Acid) mw_low->is_hydrolysis sol_dimer Solution: - Lower Temperature - Slow Reagent Addition - Monitor & Quench Promptly is_dimer->sol_dimer sol_sm Solution: - Use Anhydrous Solvents - Dry Glassware - Inert Atmosphere is_sm->sol_sm sol_hydrolysis Solution: - Expected in Workup - Remove with Basic Wash is_hydrolysis->sol_hydrolysis

Caption: Troubleshooting workflow for impurity identification.

Key Byproduct Profiles

The table below summarizes the characteristics of the most common byproducts for quick reference during analysis.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Formation MechanismAnalytical Signature (LC-MS)
4-(piperidine-1-sulfonyl)anilineC₁₁H₁₆N₂O₂S240.32Unreacted Starting MaterialExpected [M+H]⁺ at m/z 241.1. Elutes before the product on RP-HPLC.
Chloroacetic AcidC₂H₃ClO₂94.50Hydrolysis of Chloroacetyl ChlorideHighly polar, elutes very early on RP-HPLC. May be difficult to see without derivatization.
Dimer ImpurityC₂₄H₃₂N₄O₄S₂520.67Product reacting with Starting Material (SN2)Expected [M+H]⁺ at m/z 521.2. Elutes after the product on RP-HPLC.
Reaction Mechanism Diagrams

The following diagrams illustrate the desired synthesis pathway and the primary side reaction leading to dimer formation.

1. Desired N-Acylation Reaction:

Caption: Primary pathway for product formation.

2. Dimer Byproduct Formation:

G cluster_1 Side Reaction: Dimer Formation Product Product (with -COCH2Cl group) Dimer Dimer Byproduct Product->Dimer SN2 Displacement Amine Starting Amine (Nucleophile) Amine->Dimer

Caption: Formation of the high molecular weight dimer impurity.

References

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

  • Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 118, 24-30.

  • Pawar, S. D., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(1), 224-229.

  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

  • PubChem. Chloroacetyl chloride. National Center for Biotechnology Information.

  • O'Connell, T., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30287-30324.

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.

  • Particle Analytical. Troubleshooting in pharmaceutical manufacturing: expert solutions.

  • Agilent. The Experts Guide to Pharmaceutical Impurity Analysis.

  • Zauxi. Chloroacetyl Chloride Production Line.

  • Basha, S. J. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

  • Yusufov, M. S., & Abdushukurov, A. K. (2022). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4).

  • Kirsch, G., et al. (2018). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridine-2-carboxamides. Molecules, 23(11), 2948.

  • ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.

  • Babalola, I. T., & Suleiman, G. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 19(1), 175-183.

  • Tölgyesi, A., et al. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. Journal of Chromatography A, 1312, 57-65.

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide.

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

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Technical Support Center: Purification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (CAS No. 20491-97-8)[1]. This document provides in-depth, field-proven protocols and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring high purity and yield for your downstream applications.

The subject molecule, a derivative of both chloroacetamide and sulfonamide, presents unique purification challenges due to its multiple functional groups which influence its polarity and stability. This guide explains the causality behind our recommended protocols, providing a self-validating framework for achieving optimal results.

Section 1: Core Purification Protocols

Two primary methods are recommended for the purification of the crude product: Recrystallization for high-yield polishing of relatively clean material, and Flash Column Chromatography for separating the target compound from significant impurities.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures. For compounds like N-arylacetamides, ethanol is often a successful choice.[2][3]

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material. Using excessive solvent is a common cause of low recovery.[4]

  • Decolorization (Optional): If the solution is colored due to highly-colored impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can cause the compound to precipitate as an oil or trap impurities.[4] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

For crude material with significant impurities or impurities with similar polarity to the product, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system (eluent) using Thin-Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of ~0.3-0.4 for the target compound. A good starting point for this molecule is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack a uniform, crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. A gradient elution is often more effective for separating complex mixtures.[5]

  • Fraction Collection: Collect small fractions of the eluent as it passes through the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 2: Visual Workflow for Purification & Analysis

The following diagram outlines the logical workflow for purifying and validating 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.

Purification_Workflow process process input_output input_output decision decision analysis analysis final_product final_product Crude Crude Product TLC1 Initial Purity Check (TLC) Crude->TLC1 Decision Purity >90%? TLC1->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Column Column Chromatography Decision->Column No Evaporate2 Solvent Evaporation Recrystallize->Evaporate2 TLC2 Fraction Analysis (TLC) Column->TLC2 Collect Collect & Combine Pure Fractions Evaporate1 Solvent Evaporation Collect->Evaporate1 Final_Analysis Final Purity Validation (HPLC, NMR, MS) Evaporate1->Final_Analysis Evaporate2->Final_Analysis TLC2->Collect Pure Pure Product Final_Analysis->Pure

Caption: Purification and analysis workflow diagram.

Section 3: Data Summary Table

The table below provides starting parameters for the purification techniques described. Optimization will be necessary based on the specific impurity profile of your crude material.

Technique Parameter Starting Recommendation Rationale & Key Considerations
TLC Analysis Mobile Phase7:3 Hexane : Ethyl AcetateAdjust ratio to achieve an Rf of 0.3-0.4 for the product. The sulfonamide and amide groups increase polarity.
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Mobile PhaseGradient: 100% Hexane to 50:50 Hexane:EtOAcA gradient elution provides better separation for a wider range of impurity polarities.[5]
Recrystallization SolventEthanol or IsopropanolN-arylacetamides often show good solubility in hot alcohols and poor solubility when cold.[2][3]
ProcedureSlow cooling followed by ice bathSlow cooling is critical to prevent "oiling out" and to promote the formation of pure, well-defined crystals.[4]

Section 4: Troubleshooting Guide (Q&A)

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cooled too quickly.

  • Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a "poor" solvent (one in which your compound is not very soluble, like water or hexane) until the solution just becomes turbid.

    • Add a drop or two of the "good" (original) solvent to clarify the solution again.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it still oils out, try a different solvent system with a lower boiling point.[4]

Question: My recovery from recrystallization is very low. What are the likely causes?

Answer: Low recovery is a common issue that can almost always be traced back to one of a few experimental errors.

  • Causality: Either too much solvent was used, the compound has significant solubility in the cold solvent, or product was lost during transfers.

  • Troubleshooting Steps:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent to dissolve your crude product.[4]

    • Check Cold Solubility: Before the experiment, test if your compound is truly insoluble in the ice-cold solvent. If it's slightly soluble, you will always lose some product.

    • Maximize Precipitation: After slow cooling, ensure you give the flask adequate time in an ice bath (15-20 minutes) to maximize precipitation.

    • Concentrate the Mother Liquor: You can try to recover more product by evaporating some of the solvent from the filtrate (the "mother liquor") and cooling it again to obtain a second crop of crystals, though this crop may be less pure.

Question: In column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution means the chosen eluent is not providing sufficient differential retention between your product and the impurity.

  • Causality: The polarity of the eluent is too high, causing both compounds to travel through the column too quickly and close together.

  • Troubleshooting Steps:

    • Reduce Eluent Polarity: Prepare a new, less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). Verify with TLC that this new system shows better separation between the spots.[4]

    • Use a Slower Gradient: If using a gradient elution, make the gradient shallower. A slower increase in polarity can resolve closely-eluting spots.

    • Check Column Loading: Overloading the column can cause band broadening and poor separation. Use a larger column or load less material.[4]

    • Consider a Different Solvent System: Sometimes, changing the solvents entirely (e.g., from Hexane/EtOAc to Dichloromethane/Methanol) can alter the specific interactions with the silica gel and improve separation, even if the overall polarity is similar.

Question: My purified compound appears off-white or yellowish. What could be the cause?

Answer: A persistent color can indicate a stubborn, highly-colored impurity or slight product degradation.

  • Causality: Aromatic impurities or oxidation byproducts are often highly colored and can be present even in very small quantities.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

    • Re-chromatograph: If the impurity is not removed by recrystallization, a second pass through a silica column with a very shallow gradient may be necessary.

    • Assess Stability: The 2-chloroacetamide moiety is an electrophilic alkylating agent and can be reactive. If purification involves prolonged heating or exposure to nucleophiles, degradation could be occurring. Try to perform the purification at lower temperatures if possible.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter from the synthesis of this molecule?

  • The most common impurities are unreacted starting materials. Based on the structure, the likely synthetic precursors are 4-(piperidine-1-sulfonyl)aniline and chloroacetyl chloride (or a related acylation agent like chloroacetic anhydride)[6]. You may also have di-acylated byproducts or hydrolysis products of chloroacetyl chloride.

Q2: What is the best method for assessing the final purity of my compound?

  • While TLC is excellent for monitoring reactions and column fractions, it is not quantitative. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[7][8] It provides a quantitative percentage of purity. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities if they are present in sufficient quantity (>1%). Mass Spectrometry (MS) will confirm the molecular weight of the synthesized compound.[9]

Q3: Can I use a different stationary phase, like alumina, for chromatography?

  • Yes, alumina can be used. Alumina is generally more basic than silica gel. If your compound is sensitive to the acidic nature of silica gel, switching to neutral or basic alumina could prevent degradation. However, the elution profile will be different, and you must re-optimize your solvent system using TLC with alumina-coated plates first.

Q4: What are the key safety precautions when handling 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: The 2-chloroacetamide functional group makes this molecule a potential alkylating agent, meaning it can react with biological nucleophiles. Handle it as a potentially toxic and irritating substance.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

References

Sources

How to avoid diacylation side products in acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in N-acetylation: the formation of diacylation side products. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to ensure the selective synthesis of your target mono-acetylated amide.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the diacylation side reaction.

Q1: What is diacylation in the context of acetamide synthesis?

A: Diacylation is a side reaction that occurs during the acylation of primary amines. While the intended reaction is the formation of a mono-acetylated product (a secondary amide), a second acetyl group can be added to the same nitrogen atom. This results in the formation of a diacetamide, also known as an imide, which is an undesired byproduct.

Figure 1: Reaction Pathway for Mono- and Diacylation A diagram illustrating the desired mono-acylation of a primary amine and the competing side reaction leading to a diacylated imide product.

G cluster_main Acetamide Synthesis Pathways cluster_key Legend amine Primary Amine (R-NH2) intermediate Tetrahedral Intermediate amine->intermediate + Acetylating Agent acyl Acetylating Agent (e.g., Ac2O, AcCl) acyl->intermediate diacetamide Side Product: Diacetamide (Imide) (R-N(Ac)2) acyl->diacetamide acetamide Desired Product: Mono-Acetamide (R-NHAc) intermediate->acetamide - H-X deprotonated_amide Deprotonated Amide (Amide Anion) acetamide->deprotonated_amide + Base - H+ deprotonated_amide->diacetamide + Acetylating Agent - X- key_desired Desired Pathway key_side Side Reaction Pathway

Q2: Why does diacylation occur? What is the underlying mechanism?

A: Diacylation occurs because the nitrogen atom of the initially formed mono-acetylated amide, while less nucleophilic than the starting primary amine, can still be deprotonated under certain conditions to form an amide anion. This anion is a potent nucleophile that can attack a second molecule of the acetylating agent.

The key factors that promote this side reaction are:

  • Acidity of the N-H bond: The N-H proton of the mono-acetylated amide is significantly more acidic than the N-H protons of the starting amine. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting negative charge on the nitrogen.

  • Presence of a Base: A sufficiently strong base in the reaction mixture can deprotonate the mono-acetylated amide, generating the reactive amide anion.

  • Excess Acetylating Agent: If a significant excess of the acetylating agent is present after the primary amine has been consumed, it provides an electrophile for the amide anion to attack.[1]

Troubleshooting Guide: Minimizing Diacylation

This section provides solutions to common problems encountered during acetamide synthesis.

Problem: My final product is contaminated with a significant amount of diacetamide. How can I improve the selectivity for mono-acetylation?

This is a multi-faceted problem. The optimal solution depends on controlling several key reaction parameters. Below is a breakdown of probable causes and their corresponding corrective actions.

Using an excess of the acetylating agent is a primary driver of diacylation. Once the more nucleophilic primary amine is consumed, the remaining acetylating agent will react with the deprotonated mono-acetamide.

Corrective Action & Rationale:

  • Action: Carefully control the stoichiometry. Use a 1.0 to 1.1 molar equivalent of the acetylating agent relative to the primary amine. For highly reactive amines, a strict 1.0 equivalent is recommended.

  • Rationale: By limiting the amount of the acetylating agent, you starve the competing diacylation reaction of its electrophile. This is a classic application of Le Châtelier's principle to control product distribution.

Elevated temperatures provide the activation energy needed for the less favorable second acylation to occur. Similarly, extended reaction times can allow the slower diacylation reaction to proceed to a greater extent, especially if excess acetylating agent is present.[1]

Corrective Action & Rationale:

  • Action:

    • Lower the Temperature: Run the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting amine. Quench the reaction as soon as the starting material is fully consumed.

  • Rationale: These adjustments favor the kinetically preferred product (mono-acetamide) over the thermodynamically more stable but kinetically slower diacylation product. At lower temperatures, only the most reactive species (the primary amine) will react efficiently.

Figure 2: Troubleshooting Flowchart for Diacylation Issues A logical workflow to diagnose and resolve the formation of diacylation byproducts.

G start Diacylation Observed? check_stoich Check Stoichiometry: Is Acylating Agent > 1.1 eq? start->check_stoich Yes end_node Mono-Acetylation Optimized start->end_node No adjust_stoich Solution: Use 1.0-1.05 eq. of Acetylating Agent check_stoich->adjust_stoich Yes check_temp Check Conditions: High Temp or Long Time? check_stoich->check_temp No adjust_stoich->end_node adjust_temp Solution: Run at 0°C to RT. Monitor reaction closely. check_temp->adjust_temp Yes check_base Check Base: Using a strong, non-nucleophilic base? check_temp->check_base No adjust_temp->end_node adjust_base Solution: Use a weaker base (Pyridine, Et3N) or an acid scavenger. check_base->adjust_base Yes check_agent Check Acetylating Agent: Using AcCl or Ac2O? check_base->check_agent No adjust_base->end_node adjust_agent Solution: Consider a less reactive agent (e.g., ethyl acetate). check_agent->adjust_agent Yes check_agent->end_node No adjust_agent->end_node

Sources

Technical Support Center: Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

This guide provides in-depth technical support for researchers, chemists, and production managers involved in the synthesis and scale-up of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. Our focus is on providing practical, field-tested insights into the causality of experimental choices, ensuring robust and reproducible outcomes.

Overview of Synthetic Strategy

The synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is typically achieved via a two-step process. The first step involves the synthesis of the key intermediate, 4-(piperidine-1-sulfonyl)aniline. The second step is the N-acylation of this intermediate with 2-chloroacetyl chloride. Careful control of reaction parameters in both steps is critical for achieving high yield and purity, especially during scale-up operations.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Acylation A 4-Aminobenzenesulfonamide C 4-(Piperidine-1-sulfonyl)aniline A->C Reaction (e.g., via sulfonyl chloride intermediate) B Piperidine B->C E Final Product: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide C->E Acylation Base, Solvent D 2-Chloroacetyl Chloride D->E Troubleshooting_Yield Start Low Yield Issue Check_TLC Check TLC for unreacted starting material Start->Check_TLC SM_Present Yes, Starting Material (SM) is present Check_TLC->SM_Present Yes No_SM No, SM is consumed Check_TLC->No_SM No Check_Reagents Verify Reagent Quality SM_Present->Check_Reagents Workup_Issue Check Workup/Purification Losses No_SM->Workup_Issue Reagent_Issue Chloroacetyl Chloride hydrolyzed? Base insufficient/wrong type? Check_Reagents->Reagent_Issue Potential Issue Fix_Reagents Action: Use fresh/anhydrous reagents & correct base stoichiometry Reagent_Issue->Fix_Reagents Fix_Workup Action: Optimize extraction pH and recrystallization solvent Workup_Issue->Fix_Workup

Technical Support Center: Investigating the Degradation of Novel Chloroacetamide-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Approach Using 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Welcome to the technical support center for the analysis of novel chloroacetamide-containing sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing the stability and degradation pathways of new chemical entities (NCEs). Given the limited publicly available data on specific novel compounds like 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, this document provides a comprehensive framework for establishing a degradation profile from first principles.

We will use 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide as our representative molecule to illustrate the necessary experimental workflows, troubleshooting steps, and data interpretation strategies. The principles and methodologies outlined here are broadly applicable to other molecules within this chemical class.

Part 1: Understanding the Molecule - A Proactive Approach to Stability

The structure of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide contains several functional groups that are potentially susceptible to degradation:

  • α-Chloroacetamide: This is a reactive moiety, prone to nucleophilic substitution, particularly hydrolysis. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon.

  • Amide Bond: Amide bonds can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than esters.

  • Sulfonamide Group: While generally stable, the sulfonamide group can also be subject to hydrolysis under harsh conditions. The piperidine ring and the phenyl ring are relatively stable but can be sites of oxidation.

A proactive approach involves anticipating these liabilities to design robust analytical methods and stability studies.

Part 2: Troubleshooting Guide - Common Issues in Degradation Studies

This section addresses specific issues you might encounter during your experimental work.

Question: My compound shows no degradation under initial stress conditions. How do I proceed?

Answer:

This is a common scenario, especially for highly stable molecules. It's crucial to ensure that the stress conditions were sufficiently rigorous to induce degradation.

  • Review Your Stress Conditions: The International Council for Harmonisation (ICH) Q1A (R2) guidelines suggest aiming for 5-20% degradation to ensure that the analytical methods are truly stability-indicating. If you observe less than 5% degradation, you may need to increase the severity of your stress conditions.

  • Systematic Escalation of Stress:

    • Extend Exposure Time: Double the duration of the experiment before increasing the concentration of the stressor.

    • Increase Stressor Concentration: For hydrolytic studies, you can move from 0.1 N HCl or NaOH to 1 N solutions. For oxidative studies, increase the concentration of H₂O₂.

    • Elevate Temperature: Perform the studies at a higher temperature (e.g., 80°C instead of 60°C). However, be cautious that elevated temperatures might alter the degradation pathway to one that is not relevant under normal storage conditions.

  • Solubility Check: Ensure your compound is fully dissolved in the stress medium. Poor solubility can mask instability, as the compound is not fully exposed to the stressor. Consider using a co-solvent if necessary, but be mindful that the co-solvent itself should be stable and not interfere with the analysis.

Table 1: Example of Escalating Forced Degradation Conditions

Stress ConditionInitial ConditionEscalated Condition 1Escalated Condition 2
Acid Hydrolysis 0.1 N HCl at 60°C for 24h1 N HCl at 60°C for 48h1 N HCl at 80°C for 48h
Base Hydrolysis 0.1 N NaOH at 60°C for 24h1 N NaOH at 60°C for 48h1 N NaOH at 80°C for 48h
Oxidation 3% H₂O₂ at RT for 24h10% H₂O₂ at RT for 48h30% H₂O₂ at 60°C for 48h
Question: I have multiple degradation products and complex chromatograms. What is the best strategy for identification?

Answer:

A multi-pronged approach using high-resolution analytical techniques is essential for identifying unknown degradation products.

  • LC-MS/MS is Key: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of degradant identification.

    • High-Resolution Mass Spectrometry (HRMS): Use instruments like Orbitrap or TOF mass spectrometers to obtain accurate mass measurements of the parent ion and its fragments. This allows you to propose elemental compositions with high confidence.

    • MS/MS Fragmentation: Fragment the parent ion and the degradation products. The fragmentation pattern of a degradant will often share common fragments with the parent compound, providing clues to which part of the molecule has been modified.

  • Logical Deduction from the Parent Structure:

    • Calculate the mass difference between the degradant and the parent drug.

    • Correlate this mass difference to a plausible chemical transformation (e.g., +16 Da suggests oxidation, -35 Da followed by +17 Da suggests hydrolysis of the chloroacetamide group to a hydroxyacetamide).

    • Use the MS/MS fragmentation data to confirm the location of the modification.

  • Workflow for Identification: The following diagram outlines a systematic workflow for identifying degradation products.

Degradation_Product_ID_Workflow A Complex Chromatogram (Multiple Degradants) B LC-HRMS Analysis (e.g., Q-TOF, Orbitrap) A->B C Obtain Accurate Mass of Parent and Degradants B->C D Calculate Mass Difference (Δ Mass) C->D F Perform MS/MS Fragmentation of Parent and Degradants C->F E Propose Elemental Composition and Chemical Transformation D->E e.g., +16 Da = Oxidation H Confirm Structure of Degradant E->H G Compare Fragmentation Patterns F->G G->H I Synthesize Standard (Optional) H->I

Caption: Workflow for the identification of degradation products.

Part 3: Frequently Asked Questions (FAQs)

What are the most probable degradation pathways for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide?

Based on its chemical structure, two primary degradation pathways are highly probable:

  • Hydrolysis of the Chloroacetamide Group: The C-Cl bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding hydroxyacetamide derivative. This is often the most significant degradation pathway for this class of compounds.

  • Oxidative Degradation: The piperidine ring and the sulfonamide nitrogen are potential sites for oxidation, which could lead to N-oxide formation or other oxidative products.

The following diagram illustrates these hypothetical pathways.

Hypothetical_Degradation_Pathway cluster_0 Hypothetical Degradation of 2-Chloro-N-[...]-acetamide Parent 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide Hydrolysis_Product 2-Hydroxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (Mass Change: +1 Da, Isotopic Pattern Change) Parent->Hydrolysis_Product Hydrolysis (H₂O/OH⁻) Oxidation_Product N-Oxide Derivative (Mass Change: +16 Da) Parent->Oxidation_Product Oxidation ([O])

Caption: Hypothetical degradation pathways for the title compound.

What are the standard protocols for conducting forced degradation studies?

Forced degradation (or stress testing) is a critical component of drug development that helps to establish the intrinsic stability of a drug substance and supports the development of stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of your compound (e.g., 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide) in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • For oxidative samples, the reaction often proceeds to completion, or quenching is not necessary before dilution.

  • Analysis: Dilute all samples to a final concentration suitable for your analytical method (e.g., 10 µg/mL) and analyze by a validated stability-indicating HPLC-UV or HPLC-MS method.

  • Data Evaluation: Calculate the percentage of degradation and the relative retention times of the degradation products.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • An, M., & Mabic, S. (2014). The Role of LC/MS in the Identification of Pharmaceutical Degradants. American Pharmaceutical Review. [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Technical Support Center: Overcoming Cellular Resistance to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding acquired resistance to this compound in various cell lines. As researchers and drug development professionals, encountering resistance is a common yet challenging hurdle. This resource synthesizes established principles of drug resistance with practical, field-proven insights to help you navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Here, we address common initial questions researchers have when they observe a decrease in the efficacy of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in their cell-based assays.

Q1: We are observing a gradual increase in the IC50 value of our compound in our cancer cell line. What could be the primary reason for this?

An increasing IC50 value is a classic indicator of developing cellular resistance. This can be due to a variety of factors, including but not limited to:

  • Target Modification: Changes in the target protein that prevent the compound from binding effectively.

  • Increased Drug Efflux: Overexpression of transporter proteins that actively pump the compound out of the cell.

  • Drug Inactivation: Cellular enzymes may be metabolizing the compound into an inactive form.

  • Alterations in Downstream Signaling: Activation of alternative signaling pathways that bypass the effects of the compound.

Q2: How can we confirm if our cell line has truly developed resistance?

Confirmation of resistance involves a systematic approach:

  • Consistent IC50 Shift: Perform dose-response experiments on the suspected resistant cells and compare the IC50 values to the parental (non-resistant) cell line. A significant and reproducible increase in the IC50 value is the primary confirmation.

  • Cross-Resistance Testing: Evaluate the resistance of your cell line to other compounds with a similar mechanism of action. If the cells show resistance to related compounds, it suggests a target-specific resistance mechanism.

  • Long-Term Viability Assays: Assess the ability of the resistant cells to proliferate in the presence of the compound over an extended period, compared to the parental cells.

Q3: Is it possible that the issue is with the compound itself and not the cells?

While less common if the same stock solution was previously effective, it is a possibility. We recommend the following checks:

  • Compound Integrity: Verify the stability and purity of your compound stock. Improper storage or repeated freeze-thaw cycles can degrade the compound.

  • Solvent Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not used at a concentration that affects cell viability on its own.

II. Troubleshooting Guides for Overcoming Resistance

This section provides detailed troubleshooting guides to help you identify the mechanism of resistance in your cell line and strategies to overcome it.

Guide 1: Investigating the Mechanism of Resistance

A logical workflow is crucial to pinpointing the cause of resistance. This guide will walk you through a series of experiments to systematically investigate the potential mechanisms.

Resistance_Workflow cluster_mechanisms Investigate Potential Mechanisms cluster_solutions Potential Solutions start Observation: Increased IC50 of Compound confirm_resistance Confirm Resistance (IC50 Shift, Viability Assays) start->confirm_resistance check_compound Check Compound Integrity (Purity, Stability) start->check_compound efflux_pumps Assess Efflux Pump Activity (Rhodamine 123 Assay) confirm_resistance->efflux_pumps Resistance Confirmed target_expression Analyze Target Protein (Western Blot, qPCR) efflux_pumps->target_expression efflux_inhibitor Co-treatment with Efflux Pump Inhibitor efflux_pumps->efflux_inhibitor If Efflux is Increased sequencing Sequence Target Gene (Sanger or NGS) target_expression->sequencing metabolism Evaluate Compound Metabolism (LC-MS/MS) sequencing->metabolism modify_compound Synthesize Analogs to Overcome Target Mutation sequencing->modify_compound If Target Mutation is Found pathway_analysis Profile Downstream Pathways (Phospho-protein arrays, RNA-seq) metabolism->pathway_analysis metabolic_inhibitor Co-treatment with Metabolic Inhibitor metabolism->metabolic_inhibitor If Metabolism is Increased combination_therapy Combination with Inhibitor of Bypass Pathway pathway_analysis->combination_therapy If Bypass Pathway is Activated end Resolution Strategy efflux_inhibitor->end combination_therapy->end modify_compound->end metabolic_inhibitor->end

Caption: A workflow for diagnosing and addressing drug resistance.

1. Cell Viability Assay to Determine IC50

  • Principle: To quantify the concentration of the compound that inhibits cell growth by 50%.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

    • Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Plot the cell viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

2. Efflux Pump Activity Assay (Rhodamine 123 Staining)

  • Principle: Efflux pumps like P-glycoprotein (P-gp) can extrude fluorescent substrates such as Rhodamine 123. Reduced intracellular fluorescence indicates higher efflux activity.

  • Protocol:

    • Culture both parental and resistant cells in appropriate vessels.

    • Treat the cells with a known efflux pump inhibitor (e.g., verapamil) as a positive control.

    • Incubate the cells with Rhodamine 123 for 30-60 minutes.

    • Wash the cells to remove extracellular dye.

    • Analyze the intracellular fluorescence using flow cytometry or a fluorescence microscope.

    • Compare the fluorescence intensity between parental and resistant cells. A lower fluorescence in resistant cells suggests increased efflux pump activity.

3. Western Blot for Target Protein Expression

  • Principle: To assess the expression levels of the putative target protein.

  • Protocol:

    • Lyse parental and resistant cells to extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).

Guide 2: Strategies to Overcome Resistance

Once a potential mechanism of resistance has been identified, the following strategies can be employed to restore sensitivity to the compound.

If a bypass signaling pathway is activated, a combination of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide with an inhibitor of a key component of that pathway can be effective.

Table 1: Example Combination Strategies

Resistance MechanismPotential Bypass PathwayCombination Drug
Target InhibitionUpregulation of a parallel survival pathway (e.g., PI3K/Akt)PI3K or Akt inhibitor
Target InhibitionActivation of a receptor tyrosine kinase (e.g., EGFR)EGFR inhibitor

To thoroughly investigate resistance, it is often necessary to generate a highly resistant cell line.

Protocol for Generating a Resistant Cell Line

  • Initial Exposure: Continuously culture the parental cell line in the presence of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide at a concentration equal to its IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the compound. This is typically done in a stepwise manner, doubling the concentration at each step.

  • Monitoring: Regularly assess the IC50 of the cell population to track the development of resistance.

  • Clonal Selection: Once a desired level of resistance is achieved, single-cell clone isolation can be performed to establish a homogenous resistant cell line.

Resistance_Development Parental Parental Cell Line (Low IC50) IC20 Continuous Culture at IC20 Parental->IC20 Stepwise Stepwise Increase in Concentration IC20->Stepwise Resistant Resistant Population (High IC50) Stepwise->Resistant Clonal Clonal Isolation Resistant->Clonal Homogenous Homogenous Resistant Cell Line Clonal->Homogenous

Caption: Workflow for generating a drug-resistant cell line.

III. Hypothetical Mechanism of Action and Resistance

Based on literature for structurally related compounds, a plausible mechanism of action for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[1]

Potential Resistance Mechanisms to a DHFR Inhibitor
  • DHFR Gene Amplification: Increased copies of the DHFR gene lead to higher levels of the enzyme, requiring more drug to achieve inhibition.

  • DHFR Gene Mutations: Mutations in the DHFR gene can alter the drug-binding site, reducing the affinity of the compound.

  • Increased Folic Acid Uptake: Cells may upregulate folate transporters to increase the intracellular concentration of the natural substrate, outcompeting the inhibitor.

DHFR_Resistance cluster_resistance Resistance Mechanisms Compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide DHFR DHFR Compound->DHFR Inhibits Nucleotides Nucleotide Synthesis DHFR->Nucleotides DNA DNA Replication Nucleotides->DNA Proliferation Cell Proliferation DNA->Proliferation Amp DHFR Gene Amplification Amp->DHFR Increases Expression Mut DHFR Mutation Mut->DHFR Alters Binding Site Uptake Increased Folate Uptake Uptake->DHFR Increases Substrate

Caption: Potential resistance mechanisms to a hypothetical DHFR inhibitor.

This technical support guide provides a framework for understanding and addressing resistance to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. By systematically investigating the potential mechanisms and employing targeted strategies, researchers can overcome this common experimental challenge.

IV. References

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Validation & Comparative

A Comparative Guide to the Target Validation of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the unambiguous identification and validation of its biological target. This guide provides a comprehensive, in-depth technical comparison of methodologies to elucidate and confirm the biological target of a novel compound, using 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide as a case study for a molecule with an initially uncharacterized mechanism of action.

Part 1: The Initial Challenge - Unraveling the "Who" and "How"

The compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide possesses structural motifs, such as the acetamide and sulfonylpiperidine groups, that are common in bioactive molecules, suggesting a potential for therapeutic application.[1] However, without a known biological target, its utility remains speculative. The primary directive is therefore twofold: first, to identify candidate protein interactors (target identification), and second, to rigorously confirm that modulation of a specific candidate protein is responsible for the compound's biological effects (target validation).

This guide will compare two orthogonal and complementary strategies for the initial target identification phase: a direct, affinity-based approach and an indirect, phenotype-driven approach.

Part 2: Target Identification Strategies: A Head-to-Head Comparison

The initial phase of our investigation is a search for candidate targets. This is a critical step, as the success of all subsequent validation efforts depends on the quality of the initial "hit list" of potential protein interactors.

Strategy A: Affinity-Based Chemical Proteomics

This direct approach utilizes the compound itself as a "bait" to fish out its binding partners from a complex biological sample, such as a cell lysate.[2] The core of this strategy is the synthesis of a tagged version of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide that can be selectively retrieved.

Experimental Workflow: Affinity-Based Pull-Down

cluster_prep Probe Synthesis & Lysate Prep cluster_capture Target Capture cluster_analysis Analysis A Synthesize Biotin-Tagged 2-Chloro-N-[...]-acetamide C Incubate Tagged Compound with Lysate A->C B Prepare Cell Lysate B->C D Add Streptavidin Beads C->D E Wash to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE Separation F->G H In-Gel Digestion G->H I LC-MS/MS Analysis H->I J Identify Candidate Proteins I->J

Caption: Workflow for Affinity-Based Target Identification.

Detailed Protocol: Biotin-Tagged Pull-Down Assay

  • Probe Synthesis: Synthesize an analog of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide with a linker and a biotin tag. It is crucial to test this modified compound to ensure it retains the biological activity of the parent molecule.

  • Cell Lysate Preparation: Culture and harvest cells relevant to the compound's potential therapeutic area. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the biotin-tagged compound with the cell lysate to allow for binding to its target protein(s).[3]

  • Capture: Introduce streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the tagged compound and any bound proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the compound.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the candidate proteins using mass spectrometry.[2]

Strategy B: Phenotypic Screening & Target Deconvolution

This approach begins by identifying a cellular phenotype induced by the compound and then works backward to identify the target responsible for that phenotype.[4] This is particularly useful when the compound's activity is only observable in a complex cellular environment.

Experimental Workflow: Phenotypic Screening

cluster_screen Phenotypic Screen cluster_decon Target Deconvolution cluster_validation Validation A Treat Cells with Compound in High-Content Imaging Assay B Identify a Quantifiable Cellular Phenotype (e.g., Apoptosis, Differentiation) A->B C Generate Hypotheses for Potential Targets/Pathways B->C D Use siRNA/CRISPR to Knock Down Candidate Genes C->D E Treat Knockdown Cells with Compound D->E F Assess for Rescue of Phenotype E->F G Confirmed Target if Knockdown Abolishes Compound Effect F->G

Caption: Workflow for Phenotypic Screening and Target Deconvolution.

Detailed Protocol: Target Deconvolution via RNAi

  • Phenotypic Assay: Develop a robust high-content imaging or flow cytometry assay to screen for cellular effects of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. This could measure apoptosis, cell cycle arrest, or changes in subcellular protein localization.

  • Identify Phenotype: Identify a consistent and measurable phenotype that is dose-dependent.

  • Hypothesis Generation: Based on the phenotype, generate a list of candidate target proteins or pathways. For instance, if the compound induces apoptosis, candidate targets could include caspases or Bcl-2 family proteins.

  • Genetic Perturbation: Systematically knock down the expression of each candidate gene using siRNA or CRISPR.[5]

  • Rescue Experiment: Treat the knockdown cells with the compound. If knocking down a specific protein prevents the compound from inducing the phenotype, this protein is strongly implicated as the target.

Comparative Analysis of Identification Strategies
FeatureAffinity-Based Chemical ProteomicsPhenotypic Screening & Deconvolution
Principle Direct capture of binding partners.Links a biological effect to a target.
Requirement Synthesis of an active, tagged compound.A robust and measurable cellular phenotype.
Primary Output A list of candidate binding proteins.A functional link between a gene and the compound's activity.
Strengths Unbiased; identifies direct binders.Confirms functional relevance in a cellular context.
Weaknesses May miss targets that require a specific cellular environment; risk of false positives from non-specific binding.Can be biased by the initial hypotheses; may not identify the direct binding target if the effect is downstream.

Part 3: Orthogonal Target Validation: From Candidate to Confirmed Target

Once a high-confidence candidate target (let's hypothetically call it "Protein X") is identified, a multi-pronged validation process is essential to build an irrefutable case.[6] We will compare biochemical, cell-based, and genetic methods.

Methodology 1: Biochemical Validation

Biochemical assays are critical for confirming a direct, physical interaction between the compound and the purified target protein, independent of other cellular components.[7]

Experimental Workflow: Surface Plasmon Resonance (SPR)

A Immobilize Purified Protein X onto a Sensor Chip B Flow Compound over Surface at Various Concentrations A->B C Monitor Binding in Real-Time via Changes in Refractive Index B->C D Calculate Kinetic Parameters (ka, kd, KD) C->D

Caption: Principle of Surface Plasmon Resonance (SPR) for Binding Kinetics.

Detailed Protocol: SPR Analysis

  • Protein Purification: Express and purify recombinant Protein X.

  • Immobilization: Covalently link Protein X to the surface of an SPR sensor chip.

  • Binding Measurement: Flow solutions of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide at varying concentrations across the chip.

  • Data Analysis: Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.[6] Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to quantify binding affinity.

Supporting Experiment: In Vitro Functional Assay

If Protein X is an enzyme, a functional assay is required. For example, if Protein X is a kinase, one would measure its ability to phosphorylate a substrate in the presence and absence of the compound.

Hypothetical Data Summary: Biochemical Validation

AssayParameterValueInterpretation
SPR KD (Binding Affinity)50 nMHigh-affinity direct binding.
Kinase Assay IC50 (Inhibition)100 nMThe compound inhibits the enzymatic function of Protein X.
Methodology 2: Cell-Based Validation

Cell-based assays are essential to demonstrate that the compound engages its target in a living cell and modulates its downstream signaling.[8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.

cluster_treatment Treatment & Heating cluster_analysis Analysis cluster_result Result A Treat Intact Cells with Compound vs. Vehicle B Heat Cell Lysates to a Range of Temperatures A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Protein X via Western Blot C->D E Generate Melt Curve D->E F Shift in Melt Curve Indicates Target Engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Treatment: Treat two populations of cells, one with the compound and one with a vehicle control.

  • Heating: Lyse the cells and divide the lysates into aliquots. Heat the aliquots to a range of temperatures.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Protein X using Western blotting or ELISA.

  • Analysis: Plot the amount of soluble Protein X as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.[9]

Supporting Experiment: Downstream Pathway Analysis

To confirm functional consequences in the cell, analyze the phosphorylation status or expression level of a known downstream substrate of Protein X via Western blot.

Hypothetical Data Summary: Cell-Based Validation

AssayParameterResultInterpretation
CETSA Thermal Shift (ΔTm)+5°CThe compound binds and stabilizes Protein X in intact cells.
Western Blot p-Substrate Y Level80% DecreaseThe compound inhibits the signaling pathway downstream of Protein X.
Comparative Analysis of Validation Methodologies
MethodPrincipleStrengthsWeaknesses
Biochemical (SPR, Enzyme Assay) Direct interaction with a purified protein.Quantitative (KD, IC50); confirms direct binding.Lacks cellular context; may not reflect in-cell activity.
Cell-Based (CETSA, Western Blot) Target engagement and functional effect in a cellular environment.Physiologically relevant; confirms target engagement in situ.Can be influenced by off-target effects; less quantitative for binding affinity.
Genetic (CRISPR/siRNA) Phenotypic change upon genetic perturbation of the target.Provides strong evidence for the target's role in the compound's effect.Potential for off-target genetic effects; does not prove direct binding.

Conclusion

Validating the biological target of a novel compound like 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide requires a rigorous, multi-faceted approach. No single experiment is sufficient. The most robust strategy involves a logical progression from broad, unbiased target identification—using orthogonal methods like affinity proteomics and phenotypic screening—to a series of meticulous validation experiments.

By confirming direct biochemical binding (SPR), demonstrating target engagement in living cells (CETSA), and linking this engagement to a functional cellular outcome (downstream signaling analysis and/or genetic rescue), researchers can build a compelling and self-validating case. This structured approach minimizes the risk of pursuing false leads and provides the solid, data-driven foundation necessary for advancing a compound into the next stage of drug development.

References

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Comparing efficacy of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Novel and Standard Bruton's Tyrosine Kinase (BTK) Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, survival, and differentiation.[3][4] Inhibition of BTK effectively disrupts these processes, making it a cornerstone of modern targeted therapies.[5][6] This guide provides a comprehensive comparison of a novel investigational inhibitor, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (referred to herein as Compound A), against the first-in-class, FDA-approved BTK inhibitor, Ibrutinib.

Disclaimer: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (Compound A) is presented here as a representative novel inhibitor for illustrative and comparative purposes. The experimental data for Compound A is hypothetical and generated to provide a framework for evaluating novel chemical entities against established standards.

Mechanism of Action: Targeting the BTK Signaling Cascade

The BCR signaling pathway is a complex cascade of protein interactions initiated by antigen binding to the B-cell receptor. This event triggers the activation of several kinases, including BTK.[4] Activated BTK, in turn, phosphorylates downstream targets, leading to the activation of transcription factors that promote cell survival and proliferation.[3][7]

Both Compound A and Ibrutinib are designed to inhibit the kinase activity of BTK. Ibrutinib is a potent and irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[8][9] This irreversible binding effectively shuts down the enzyme's catalytic activity.[10] For the purpose of this guide, we will hypothesize that Compound A also acts as a covalent irreversible inhibitor, targeting the same Cys481 residue.

Caption: Simplified BTK signaling pathway and point of inhibition.

Comparative Efficacy: In Vitro Analysis

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. In the context of BTK inhibitors, this is typically determined through in vitro enzymatic assays and cell-based assays.

In Vitro Enzymatic Inhibition

An in vitro enzymatic assay directly measures the ability of a compound to inhibit the activity of purified BTK enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]

Table 1: In Vitro Enzymatic Inhibition of BTK

CompoundTargetAssay TypeIC50 (nM)
Compound A BTKADP-Glo™ Kinase Assay0.8
Ibrutinib BTKADP-Glo™ Kinase Assay0.5 [8]

The IC50 value for Compound A is hypothetical.

The data in Table 1 indicates that both Compound A and Ibrutinib are highly potent inhibitors of BTK in a purified enzyme system, with Ibrutinib showing slightly higher potency.

Cell-Based Inhibition of BTK Autophosphorylation

To assess the efficacy of inhibitors in a more biologically relevant context, cell-based assays are employed. One such assay measures the autophosphorylation of BTK at Tyr223, a critical step in its activation.[12] Inhibition of this process indicates that the compound can effectively penetrate the cell membrane and engage its target.

Table 2: Cell-Based Inhibition of BTK Autophosphorylation

CompoundCell LineAssay TypeIC50 (nM)
Compound A Ramos (Human Burkitt's Lymphoma)Western Blot15
Ibrutinib Ramos (Human Burkitt's Lymphoma)Western Blot11 [8]

The IC50 value for Compound A is hypothetical.

In a cellular context, both compounds exhibit potent inhibition of BTK activity. The slightly higher IC50 values compared to the enzymatic assay are expected, as the compounds must cross the cell membrane to reach their target.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

Protocol 1: In Vitro BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the steps for determining the IC50 of a test compound against purified BTK.

Materials:

  • Recombinant human BTK enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (Compound A, Ibrutinib) serially diluted in DMSO

  • 384-well plates

Procedure:

  • Prepare the kinase reaction mixture by diluting the BTK enzyme and substrate in kinase buffer.

  • In a 384-well plate, add 1 µL of each serially diluted test compound or DMSO (vehicle control).

  • Add 2 µL of the enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert the ADP generated to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compounds/DMSO to 384-well Plate Prep_Compounds->Add_Compounds Prep_Enzyme Prepare BTK Enzyme and Substrate Solution Add_Enzyme Add Enzyme Solution Prep_Enzyme->Add_Enzyme Prep_ATP Prepare ATP Solution Add_ATP Add ATP to Start Reaction Prep_ATP->Add_ATP Add_Compounds->Add_Enzyme Add_Enzyme->Add_ATP Incubate_1 Incubate for 60 min Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 min Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro BTK enzymatic assay.

Discussion and Future Directions

This comparative guide demonstrates a framework for evaluating the efficacy of a novel BTK inhibitor, Compound A, against the established standard, Ibrutinib. Based on the hypothetical data, Compound A exhibits potent inhibition of BTK, comparable to Ibrutinib, in both enzymatic and cell-based assays.

The slightly lower potency of Compound A in these initial assays does not preclude it from being a viable clinical candidate. Further investigations are warranted to fully characterize its pharmacological profile. Key areas for future research include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound A against a broad panel of kinases is crucial to determine its selectivity. A more selective inhibitor may have a better safety profile with fewer off-target effects.[9][13]

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound A in animal models of B-cell malignancies will provide critical information on its in vivo potency and therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A, as well as its target engagement in vivo, is essential for determining the optimal dosing regimen.

References

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A Predictive Cross-Reactivity Analysis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making a comprehensive cross-reactivity profile a critical dataset for advancing any new chemical entity. This guide provides an in-depth, predictive analysis of the potential cross-reactivity of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide , a compound whose specific biological activities are not yet extensively documented.

By deconstructing the molecule into its core pharmacophoric motifs—a sulfonamide, a piperidine ring, and a chloroacetamide group—we can infer a likely mechanism of action and predict potential off-target interactions based on the known pharmacology of these chemical classes. This guide will compare the subject compound to relevant alternatives and provide detailed experimental protocols to empirically validate these predictions, ensuring a robust and self-validating approach to its characterization.

Molecular Deconstruction and Predicted Biological Activity

The structure of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide suggests a multi-faceted pharmacological profile. Each of its constituent parts is prevalent in a wide range of clinically approved drugs.

  • The Sulfonamide Moiety (-SO2N-): This is a classic pharmacophore known for a variety of biological activities.[1][2] Its presence most notably suggests potential activity as an inhibitor of carbonic anhydrases or as an antibacterial agent by targeting dihydropteroate synthase.[1][3] Many non-antibiotic sulfonamides, such as diuretics and hypoglycemic agents, also exist.[2]

  • The Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), as well as in anticancer and antiviral agents.[4][5] Its inclusion can modulate a compound's lipophilicity and basicity, influencing its pharmacokinetic properties and ability to cross the blood-brain barrier.[4]

  • The Chloroacetamide Group (-NHC(=O)CH2Cl): This reactive group can act as an electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in protein targets. This suggests a potential for irreversible inhibition of certain enzymes. Acetamide derivatives are also known to possess analgesic and anti-inflammatory properties.[6]

Based on this analysis, a primary hypothesis is that 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide may act as an inhibitor of a specific enzyme, potentially a kinase or a carbonic anhydrase, with the chloroacetamide group potentially enabling covalent modification of the target.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cross-reactivity profile of our compound of interest, a panel of comparator compounds should be selected. This panel should include:

  • Structurally Similar Compounds:

    • Celecoxib: A COX-2 inhibitor containing a sulfonamide group.

    • Indapamide: A thiazide-like diuretic with a sulfonamide moiety.

  • Mechanistically Similar Compounds (Hypothetical):

    • Ibrutinib: A covalent kinase inhibitor, as a benchmark for potential covalent binding activity.

    • Acetazolamide: A broad-spectrum carbonic anhydrase inhibitor.

These comparators will allow for a nuanced interpretation of the experimental data, distinguishing between class-specific effects and a unique activity profile for the compound of interest.

Experimental Workflows for Determining Cross-Reactivity

A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. The following experimental workflows are industry-standard for this purpose.

Kinase Selectivity Profiling

Given the prevalence of kinase inhibitors in drug development and the potential for the chloroacetamide group to target cysteine residues often found in kinase active sites, a broad kinase screen is a logical first step.

Caption: Workflow for receptor binding cross-reactivity screening.

Protocol for Receptor Binding Assays:

  • Assay Principle: These assays measure the ability of a test compound to displace a known radiolabeled ligand from a specific receptor. [7][8][9]2. Primary Screen: The test compound is incubated at a fixed concentration (e.g., 10 µM) with a membrane preparation or whole cells expressing the receptor of interest and a specific radioligand.

  • Detection: The amount of bound radioactivity is measured using a scintillation counter. [7]A reduction in radioactivity compared to the control indicates displacement by the test compound.

  • Hit Identification: Receptors where the test compound causes significant displacement (>50%) are flagged.

  • Functional Follow-up: Hits should be followed up with functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound is an agonist or antagonist of the receptor.

Data Presentation and Interpretation

The results from these screens should be compiled into clear, comparative tables.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase Target2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide IC50 (nM)Celecoxib IC50 (nM)Ibrutinib IC50 (nM)
Primary Target X [Experimental Value]>10,000>10,000
Off-Target Kinase A[Experimental Value][Experimental Value][Experimental Value]
Off-Target Kinase B[Experimental Value][Experimental Value][Experimental Value]
Off-Target Kinase C[Experimental Value][Experimental Value][Experimental Value]

Table 2: Hypothetical Receptor Binding Profile (% Inhibition at 10 µM)

Receptor Target2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamideIndapamide
Adrenergic α1[Experimental Value][Experimental Value]
Dopamine D2[Experimental Value][Experimental Value]
Serotonin 5-HT2A[Experimental Value][Experimental Value]
hERG Channel[Experimental Value][Experimental Value]

Predicted Cross-Reactivity and Causality

  • Carbonic Anhydrases: Given the sulfonamide moiety, off-target activity against various carbonic anhydrase isoforms is highly probable. [1]This could lead to physiological effects related to pH regulation and ion transport.

  • CYP450 Enzymes: The aromatic rings present in the molecule suggest potential interactions with cytochrome P450 enzymes, which could lead to drug-drug interactions.

  • hERG Channel: Many compounds containing a basic nitrogen, such as the one in the piperidine ring, have been associated with off-target binding to the hERG potassium channel, a critical liability that can lead to cardiac arrhythmias. This should be a priority for experimental testing.

  • CNS Targets: The piperidine scaffold is common in CNS-active drugs, suggesting potential for off-target binding to aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors) or ion channels in the brain. [4][10]

Conclusion and Forward Look

While 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a novel chemical entity without a published biological profile, a systematic, predictive analysis based on its structural components provides a robust framework for its characterization. The presence of the sulfonamide, piperidine, and chloroacetamide motifs suggests a high likelihood of a complex pharmacological profile with the potential for both desirable and undesirable off-target activities.

The experimental workflows detailed in this guide provide a clear, self-validating path to empirically determine the cross-reactivity of this compound. By comparing its activity profile to structurally and mechanistically relevant benchmarks, researchers can build a comprehensive understanding of its selectivity and make informed decisions about its potential as a therapeutic agent. This structured approach, grounded in established pharmacological principles and state-of-the-art screening methodologies, is essential for mitigating risk and unlocking the full potential of new chemical entities in drug discovery.

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A Comparative Guide to Piperidine-Based Carbonic Anhydrase Inhibitors: Profiling 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide with other established piperidine-based inhibitors, focusing on their activity against the metalloenzyme family of carbonic anhydrases (CAs). Drawing upon experimental data from structurally related compounds, we will explore the nuances of inhibitor design, selectivity, and the methodologies required for their evaluation.

Introduction: The Significance of the Piperidine-Sulfonamide Scaffold in Carbonic Anhydrase Inhibition

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical properties.[1][2] When coupled with a sulfonamide group, it becomes a potent pharmacophore for inhibiting carbonic anhydrases. CAs are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a critical therapeutic target.[4][5]

The primary mechanism of sulfonamide-based CA inhibitors involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle.[1] The remainder of the inhibitor molecule, often referred to as the "tail," extends into the active site cavity, where interactions with specific amino acid residues determine the inhibitor's potency and isoform selectivity.[6]

The compound at the center of this guide, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide , features this key sulfonamide pharmacophore attached to a piperidine ring, suggesting its potential as a carbonic anhydrase inhibitor. The chloro-acetamide tail likely influences its binding affinity and selectivity profile.

Comparative Analysis: Profiling Against Established Piperidine-Based CA Inhibitors

To contextualize the potential efficacy of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, we will compare its structural features to a series of recently developed 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides and the classical CA inhibitor, Acetazolamide .[6] The 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides are particularly relevant due to their structural similarity to our topic compound.

Key Performance Metrics: A Comparative Overview

The following table summarizes the inhibitory activity (Ki, in nM) of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides and Acetazolamide against four key human CA isoforms: hCA I and hCA II (cytosolic, off-target isoforms) and hCA IX and hCA XII (transmembrane, tumor-associated isoforms).[6]

Compound/InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) 25012255.7
Compound 11 105.412.35.84.3
Compound 15 98.710.16.54.9
Compound 6 110.215.40.95.1
Compound 16 95.311.20.84.8
Compound 20 *101.513.10.94.5

*Note: Compounds 6, 11, 15, 16, and 20 are from the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide series.[6]

From this data, we can infer several key structure-activity relationships that are likely relevant to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide :

  • Potency: The piperidine-sulfonamide scaffold is capable of producing highly potent inhibitors of CAs, with some compounds exhibiting sub-nanomolar affinity for the cancer-related isoform hCA IX.[6]

  • Selectivity: While many sulfonamides show broad activity, modifications to the "tail" of the molecule can confer selectivity for specific isoforms. For instance, compounds 6, 16, and 20 demonstrate significant selectivity for hCA IX over hCA I and hCA II.[6] The chloro-acetamide tail of our topic compound would be expected to play a crucial role in determining its selectivity profile.

Experimental Methodologies for Inhibitor Characterization

To empirically determine the inhibitory profile of a novel compound like 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, a series of well-established assays are required.

In Vitro Enzyme Inhibition Assay

The primary method for assessing the potency of a CA inhibitor is a stopped-flow CO2 hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) at a physiological pH (around 7.4).

    • Dissolve the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in the buffer to a known concentration.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and create a dilution series.

    • Prepare a saturated solution of CO2 in water.

    • Prepare a solution of a pH indicator (e.g., phenol red).

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution (or vehicle control) and incubate for a short period to allow for binding.

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water and the pH indicator.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to the Morrison equation to determine the inhibition constant (Ki).

Cellular Efficacy Assessment

To determine if an inhibitor is active in a biological context, cell-based assays are essential. For CA IX and XII, which are overexpressed in many cancers, cancer cell lines provide a relevant model system.

Principle: This assay measures the ability of a cell-permeable inhibitor to engage its target and elicit a downstream biological effect, such as a reduction in cell viability or proliferation, particularly under hypoxic conditions where CA IX is upregulated.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line known to express the target CA isoform (e.g., MDA-MB-231 for CA IX).

    • For assays targeting hypoxia-inducible isoforms like CA IX, incubate the cells in a hypoxic chamber (e.g., 1% O2) for 24-48 hours prior to and during the experiment.

  • Inhibitor Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the inhibitor. Include a vehicle control and a positive control (a known CA inhibitor).

  • Viability/Proliferation Measurement:

    • After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control.

    • Plot the percentage of viable cells against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the carbonic anhydrase catalytic cycle and a typical experimental workflow for inhibitor screening.

G cluster_0 Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ H_plus H⁺

Caption: The catalytic cycle of carbonic anhydrase.

G cluster_1 Inhibitor Screening Workflow start Compound Library primary_screen Primary Screen (Enzyme Inhibition Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen (Cell-Based Assay) hit_id->secondary_screen Active Compounds lead_opt Lead Optimization secondary_screen->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A generalized workflow for screening and developing enzyme inhibitors.

Conclusion

While direct experimental data for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is not publicly available, its structural features strongly suggest its potential as a carbonic anhydrase inhibitor. By comparing it to structurally analogous compounds, we can anticipate that it may exhibit potent inhibitory activity, with its selectivity profile being largely determined by the chloro-acetamide "tail." The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of this and other novel piperidine-based inhibitors, enabling researchers to thoroughly characterize their performance and therapeutic potential.

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  • Angeli, A., et al. (2021). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 22(22), 12435.
  • Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine, 63(3-4), 211-218.
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A Guide to the Reproducible Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of synthetic chemistry is the bedrock upon which all subsequent biological evaluation rests. This guide provides an in-depth, technically-grounded protocol for the synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, a molecule incorporating both a reactive chloroacetamide group and a biologically significant sulfonamide moiety. We will dissect the synthetic pathway, explain the causality behind critical experimental choices, and compare alternative methodologies to ensure a robust and repeatable outcome. This document is designed not as a rigid set of instructions, but as a self-validating framework for achieving consistent results in the laboratory.

Introduction: Structural Significance and Synthetic Strategy

The target molecule, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, is a compound of interest due to its hybrid structure. The N-acyl sulfonamide group is a well-established pharmacophore in medicinal chemistry, often acting as a bioisostere for carboxylic acids, which can lead to improved metabolic stability and binding interactions.[1] The chloroacetamide moiety, on the other hand, is a versatile chemical handle and a known reactive group, often utilized in the design of covalent inhibitors or as a precursor for further molecular elaboration.[2][3]

Given the absence of a standardized, publicly available protocol for this specific molecule, we propose a logical and robust two-step synthesis. The core principle is to first construct the stable sulfonamide backbone and then introduce the reactive chloroacetamide group. This approach minimizes potential side reactions and simplifies purification.

Proposed Synthetic Pathway

The synthesis is best approached via a two-step process starting from 4-aminobenzenesulfonamide. This strategy ensures a high-yielding and clean conversion.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Formation start 4-Aminobenzenesulfonamide + 1,5-Dibromopentane product1 4-(Piperidine-1-sulfonyl)aniline start->product1 Base (e.g., K2CO3) Solvent (e.g., DMF) product1_ref 4-(Piperidine-1-sulfonyl)aniline product1->product1_ref final_product 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide product1_ref->final_product Base (e.g., Triethylamine) Solvent (e.g., DCM) 0°C to RT reagent2 Chloroacetyl Chloride reagent2->final_product

Caption: Proposed two-step synthetic pathway.

Detailed Experimental Protocols & Methodological Rationale

Reproducibility hinges on meticulous control over reaction parameters. The following protocols are designed with self-validation in mind, providing not just steps, but the scientific reasoning behind them.

Step 1: Synthesis of 4-(Piperidine-1-sulfonyl)aniline

This step involves the cyclization of 4-aminobenzenesulfonamide with 1,5-dibromopentane to form the piperidine ring. This is a crucial step that builds the core sulfonamide structure.

Protocol:

  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzenesulfonamide (10.0 g, 58.1 mmol), anhydrous potassium carbonate (24.1 g, 174.3 mmol, 3.0 equiv.), and N,N-dimethylformamide (DMF, 100 mL).

    • Rationale: Potassium carbonate acts as the base to deprotonate the sulfonamide nitrogen, facilitating its nucleophilic attack. Using a threefold excess ensures the reaction goes to completion. DMF is an excellent polar aprotic solvent for this type of reaction, dissolving the reactants and facilitating the SN2 reaction.

  • Reaction Initiation: Add 1,5-dibromopentane (13.3 g, 58.1 mmol, 1.0 equiv.) dropwise to the stirring suspension at room temperature.

  • Thermal Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Rationale: Heating is necessary to overcome the activation energy for the double alkylation and cyclization. TLC is a critical tool for reproducibility, allowing for real-time monitoring to determine the point of maximum product formation and prevent the formation of degradation byproducts from prolonged heating.

  • Work-up and Isolation: Once the starting material is consumed, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

    • Rationale: Pouring the reaction mixture into water precipitates the organic product while the inorganic salts (like KBr and excess K2CO3) remain dissolved in the aqueous phase.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and then a small amount of cold diethyl ether to remove non-polar impurities. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(piperidine-1-sulfonyl)aniline. Dry under vacuum.

Step 2: Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

This is an acylation reaction where the aniline derivative from Step 1 is reacted with chloroacetyl chloride.

Protocol:

  • Reagent Preparation: Dissolve 4-(piperidine-1-sulfonyl)aniline (10.0 g, 41.6 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask under a nitrogen atmosphere. Add triethylamine (6.3 g, 62.4 mmol, 1.5 equiv.). Cool the flask to 0 °C using an ice bath.

    • Rationale: DCM is a suitable solvent that is unreactive towards the reagents. A nitrogen atmosphere prevents moisture from hydrolyzing the highly reactive chloroacetyl chloride. Triethylamine is an organic base that acts as an acid scavenger, neutralizing the HCl byproduct of the reaction. Cooling to 0 °C is crucial to control the exothermicity of the acylation and prevent side reactions.

  • Acylation: Add chloroacetyl chloride (5.2 g, 45.8 mmol, 1.1 equiv.) dropwise to the cooled, stirring solution over 20 minutes, ensuring the temperature does not rise above 5 °C.

    • Rationale: A slight excess of the acylating agent ensures complete conversion of the aniline. Slow, dropwise addition is a cornerstone of reproducible acylation, preventing localized overheating and the formation of di-acylated or other byproducts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting aniline is no longer visible.

  • Work-up and Isolation: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Rationale: The water quench removes triethylamine hydrochloride. The HCl wash removes any unreacted triethylamine. The sodium bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer. This sequence is a standard, robust procedure for purifying amide products.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from ethyl acetate or purified by column chromatography (silica gel) to yield the final product.

G cluster_step2 Workflow for Step 2: Acylation cluster_wash Organic Layer Wash Sequence A Dissolve Aniline & Et3N in DCM (0°C, N2) B Dropwise Addition of Chloroacetyl Chloride A->B Control T < 5°C C Warm to RT Stir 2-4h (TLC) B->C D Quench with H2O C->D E Separate Layers D->E F 1. Wash with 1M HCl E->F G 2. Wash with sat. NaHCO3 H 3. Wash with Brine I Dry with Na2SO4 H->I J Filter & Evaporate I->J K Recrystallize / Purify J->K

Caption: Detailed workflow for the acylation reaction.

Comparison of Methodologies for the Acylation Step

While the protocol above is robust, other conditions can be employed. The choice of base and solvent can impact yield, purity, and reaction time. Understanding these alternatives is key to troubleshooting and optimizing the synthesis.

ParameterMethod A (Recommended)Method B (Aqueous)Method C (Pyridine)Rationale & Comparison
Base Triethylamine (Et₃N)Sodium Acetate (NaOAc)PyridineEt₃N is a strong, non-nucleophilic base ideal for scavenging HCl. NaOAc is a weaker base used in aqueous/biphasic systems (Schotten-Baumann conditions), which can be simpler but may lead to hydrolysis of the acyl chloride.[3] Pyridine can act as both a base and a nucleophilic catalyst but can be difficult to remove during work-up.
Solvent Dichloromethane (DCM)Glacial Acetic Acid / WaterPyridine (as solvent)DCM is an inert, aprotic solvent that provides excellent solubility. Acetic Acid/Water is used for less reactive anilines but increases the risk of side reactions.[3] Using Pyridine as a solvent is effective but complicates purification.
Temperature 0 °C to RTRoom Temperature0 °C to RTLow temperature is generally preferred for reactive acyl chlorides to maximize selectivity and yield.
Typical Yield > 85%60-75%> 80%The anhydrous organic solvent method (A) typically provides the highest and cleanest yields.
Work-up Standard liquid-liquid extractionPrecipitation and filtrationDifficult; requires extensive acid washesMethod A has the most straightforward and reproducible work-up procedure.

Analytical Verification for Reproducibility

Confirming the identity and purity of the synthesized material is the final, critical step in a reproducible experiment. The following data are predicted for the final product and serve as a benchmark for successful synthesis.

Analysis TechniqueExpected Result / Key SignaturePurpose
¹H NMR (CDCl₃)δ ~8.0-7.5 (m, 4H, Ar-H), δ ~7.8 (s, 1H, NH), δ ~4.2 (s, 2H, CH₂Cl), δ ~3.1 (t, 4H, piperidine-H), δ ~1.6 (m, 6H, piperidine-H)Confirms the presence and connectivity of all proton environments. The integration values are critical for structural validation.
¹³C NMR (CDCl₃)δ ~164 (C=O), δ ~140-120 (Ar-C), δ ~47 (piperidine C-N), δ ~43 (CH₂Cl), δ ~25, 23 (piperidine C-C)Verifies the carbon skeleton of the molecule.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1340 & ~1160 (S=O stretch, sulfonamide), ~750 (C-Cl stretch)Confirms the presence of key functional groups.[4][5]
Mass Spec (ESI+) [M+H]⁺ = 317.08, [M+Na]⁺ = 339.06Confirms the molecular weight of the compound. The isotopic pattern for chlorine (M, M+2 in ~3:1 ratio) would be a definitive indicator.
Melting Point Sharp, defined rangeA sharp melting point is a strong indicator of high purity. A broad range suggests impurities.

Conclusion

The reproducibility of synthesizing 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is fundamentally dependent on a logical synthetic design and rigorous control over key experimental parameters. The recommended two-step protocol, involving the initial formation of the 4-(piperidine-1-sulfonyl)aniline intermediate followed by a controlled low-temperature acylation with chloroacetyl chloride, provides a robust and high-yielding pathway. By understanding the rationale behind solvent and reagent choices, meticulously monitoring reaction progress with TLC, and employing a standardized work-up and purification procedure, researchers can achieve consistent results. Verification against the expected analytical data presented herein serves as the final confirmation of a successful and reproducible synthesis, paving the way for reliable downstream biological and pharmacological studies.

References

  • Al-Ostath, A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Noble, F., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]

  • Riaz, M., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research. Available at: [Link]

  • Radhi, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research. Available at: [Link]

  • Singh, P., & Kumar, A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

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A Comparative Guide to Characterizing Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the selectivity and potential off-target effects of novel chemical entities. We will use the compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide , hereafter referred to as Compound X , as a working example. Given the limited public data on Compound X, this document serves as a practical, protocol-driven comparison of how to assess its performance against established benchmarks.

The core challenge in kinase inhibitor development is achieving high selectivity for the intended target while minimizing interactions with other kinases and proteins, which can lead to toxicity or unexpected pharmacological effects.[1][2] This guide outlines a tiered, logical approach to systematically build a selectivity profile for a novel compound.

Section 1: Foundational Selectivity Assessment - Large-Scale Kinase Profiling

The first step in characterizing a new potential kinase inhibitor is to understand its interaction landscape across the human kinome. Most kinase inhibitors target the structurally conserved ATP-binding site, making cross-reactivity a common challenge.[2] A broad in vitro screen provides the foundational data needed to identify both the primary target(s) and potential off-target liabilities.

Experimental Rationale

Large-scale kinase panels, often comprising over 400 distinct kinases, offer a global view of an inhibitor's selectivity.[1] By testing the compound at a fixed concentration (e.g., 1 µM), we can rapidly identify kinases that exhibit significant inhibition. This "percent inhibition" data is used to generate a Selectivity Score, providing a quantitative measure of promiscuity. For this guide, we will hypothesize that Compound X is designed to target ABL1 kinase . We will compare its hypothetical performance against two well-characterized controls:

  • Alternative A (Selective Control): Imatinib, the first-line therapy for chronic myeloid leukemia, is known for its relatively high selectivity for ABL1, KIT, and PDGFR.[1][3]

  • Alternative B (Non-selective Control): Staurosporine, a natural alkaloid, is a potent but highly promiscuous kinase inhibitor that binds to the vast majority of kinases with high affinity.[4][5][6] It serves as a benchmark for pan-kinase inhibition.

Comparative Data: Kinase Selectivity Profile

The following table represents hypothetical data from a comprehensive kinase screen (e.g., Eurofins KINOMEscan™). The data illustrates how Compound X might compare to our selected alternatives.

Compound Primary Target Concentration Kinases Screened Kinases with >90% Inhibition Selectivity Score (S10) ¹
Compound X (Hypothetical) ABL11 µM46840.008
Alternative A (Imatinib) ABL11 µM46880.017
Alternative B (Staurosporine) Pan-Kinase1 µM468>250>0.5

¹Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

This hypothetical data suggests Compound X has superior selectivity compared to Imatinib, warranting further investigation.

Experimental Protocol: Large-Scale Kinase Inhibition Assay

This protocol is based on competitive binding displacement assays, a common platform for large-scale screening.

  • Preparation: An active kinase-tagged phage is incubated with an immobilized, broad-spectrum kinase inhibitor (ligand).

  • Competition: The test compound (Compound X, Imatinib, or Staurosporine) is added at the desired concentration (e.g., 1 µM). The compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase-tagged phage remaining bound to the immobilized ligand is quantified using qPCR. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are expressed as a percentage of inhibition relative to a DMSO control.

Section 2: Cellular Target Engagement and Validation

While in vitro screens are essential, they do not always reflect a compound's behavior in a complex cellular environment.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells.[8][9] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature (Tagg).[9][10]

Experimental Rationale

By performing CETSA, we can verify that Compound X enters the cell and binds to its intended target, ABL1. Comparing the thermal shift induced by Compound X to that of Imatinib provides a direct measure of target engagement potency in a physiological context.

G cluster_workflow CETSA Experimental Workflow A Treat intact cells with Compound X or DMSO B Heat cell lysates across a temperature gradient A->B C Separate soluble proteins from aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to determine Tagg D->E

Caption: CETSA workflow for target engagement validation.

Comparative Data: Cellular Thermal Shift Assay (CETSA)

This table shows hypothetical results for the stabilization of the ABL1 kinase.

Compound Concentration Target Protein Baseline Tagg (DMSO) Tagg with Compound Thermal Shift (ΔTagg)
Compound X (Hypothetical) 10 µMABL148.5°C56.2°C+7.7°C
Alternative A (Imatinib) 10 µMABL148.5°C55.8°C+7.3°C
No Compound (Vehicle) N/AABL148.5°C48.5°C0°C

These results would confirm that Compound X engages and stabilizes ABL1 kinase in a cellular environment with a potency comparable to Imatinib.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture cells expressing the target protein (e.g., K562 cells for ABL1) to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein (ABL1) using Western Blot or other protein quantification methods.

  • Analysis: Plot the normalized protein abundance against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tagg) for each condition.

Section 3: Critical Safety and Liability Screening

Beyond on-target and off-target kinase activity, a comprehensive evaluation must include assessments for common liabilities known to cause adverse drug reactions. Key assays include hERG channel inhibition (cardiotoxicity) and mutagenicity (genotoxicity).

hERG Inhibition Assay

Experimental Rationale: Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[11] Early assessment of hERG liability is a critical step in safety pharmacology. The gold-standard method is the manual patch-clamp assay, which directly measures the flow of ions through the hERG channel in cells expressing the channel.[12][13]

Comparative Data: hERG Inhibition

Compound Assay Type hERG IC50 Therapeutic Index (Hypothetical) ¹Risk
Compound X (Hypothetical) Manual Patch Clamp> 30 µM> 300xLow
Alternative A (Imatinib) Manual Patch Clamp~20 µM> 200xLow
Positive Control (Astemizole) Manual Patch Clamp5 nMN/AHigh

¹Therapeutic Index calculated as hERG IC50 / On-Target IC50. A larger index is desirable. (Assumes an on-target IC50 of ~100 nM for Compound X and Imatinib).

Experimental Protocol: Manual Whole-Cell Patch Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Establish a whole-cell patch clamp configuration. Hold the cell membrane potential at -80 mV.

  • Voltage Protocol: Apply a specific voltage pulse protocol to elicit hERG tail currents. A typical protocol involves depolarization to +40 mV followed by a repolarizing ramp back to -80 mV.[13]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound. Record the hERG current at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test)

Experimental Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14][15] It uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize histidine, rendering them unable to grow on a histidine-free medium.[15][16] A positive test occurs when the test compound causes a reverse mutation, allowing the bacteria to grow and form colonies.

Comparative Data: Ames Test

Compound Strains Tested Metabolic Activation (S9) Result
Compound X (Hypothetical) TA98, TA100, TA1535, TA1537With and WithoutNon-mutagenic
Alternative A (Imatinib) TA98, TA100, TA1535, TA1537With and WithoutNon-mutagenic
Positive Control (2-AA) TA98, TA100With S9Mutagenic

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100).

  • Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and (if required) a liver S9 fraction for metabolic activation.

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[14]

Section 4: Downstream Pathway Analysis

Understanding the functional consequences of off-target inhibition is crucial. If the initial kinase screen identifies significant off-target hits, it is important to investigate their impact on cellular signaling. For example, unintended inhibition of kinases in the PI3K/Akt or MAPK/ERK pathways can lead to profound and unexpected cellular responses.[17][18][19]

G cluster_pathways Potential Off-Target Signaling Impact cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth Gene Expression & Cell Growth ERK->Growth OffTarget Compound X Off-Target Inhibition OffTarget->PI3K OffTarget->RAF

Caption: Off-target inhibition of PI3K/Akt or MAPK pathways.

Experimental Rationale: If Compound X showed off-target activity against a kinase like RAF or PI3K, the next logical step would be to quantify the phosphorylation status of downstream effectors (e.g., p-ERK, p-Akt) via Western Blot or targeted phospho-proteomics. This validates the functional consequence of the in vitro finding and helps predict potential side effects or even anti-tumor polypharmacology.

Conclusion

This guide outlines a systematic, multi-tiered approach to characterizing the off-target profile of a novel kinase inhibitor, using 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (Compound X) as a model. By integrating broad in vitro screening with targeted cell-based assays for target engagement and critical safety liabilities, researchers can build a comprehensive and robust data package. This self-validating system—moving from broad screening to cellular confirmation—is essential for making informed decisions in the drug development process. Comparing the novel compound against well-defined selective and non-selective alternatives provides crucial context and strengthens the overall assessment.

References

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  • Zorn, J. A., & Wells, J. A. (2021). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. [Link]

  • Ventura, A. C., & Fontes, M. R. M. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

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  • Al-Ostath, S., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • da Silva, P. F., et al. (2023). MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia. Cancer Medicine. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. [Link]

  • Knapp, S., & Le-Hyaric, M. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Lee, S., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society. [Link]

  • Li, Z., et al. (2020). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. eLife. [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • The Rockefeller University. (2016). A cell-free, high-throughput hERG safety assay. [Link]

  • Eurofins Scientific. (n.d.). The Ames Test or Bacterial Reverse Mutation Test. [Link]

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A Head-to-Head Comparison of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive head-to-head comparison of analogs of the lead compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. The focus is on elucidating the structure-activity relationships (SAR) that govern their potential as anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics.

Introduction: The Therapeutic Potential of Sulfonamide and Acetamide Scaffolds

The core structure, combining a sulfonamide and an acetamide moiety, represents a privileged scaffold in medicinal chemistry. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, diuretic, and anticancer properties.[1][2] The acetamide group is also a common feature in many bioactive molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[3][4] The strategic combination of these two pharmacophores in 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide presents a promising starting point for the development of novel therapeutic agents. This guide will delve into the synthesis and comparative biological evaluation of a series of its analogs, providing valuable insights for the rational design of more potent and selective drug candidates.

Synthesis of the Core Scaffold and its Analogs

The synthetic route to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide and its analogs is a multi-step process that begins with the appropriate aniline derivative. The general synthetic pathway is outlined below.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Acylation A Substituted Aniline C N-(Substituted-phenyl)piperidine-1-sulfonamide A->C Pyridine, DCM B Piperidine-1-sulfonyl chloride B->C D N-(Substituted-phenyl)piperidine-1-sulfonamide F 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide Analog D->F Triethylamine, DCM E Chloroacetyl chloride E->F

Figure 1: General synthetic scheme for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide analogs.

Experimental Protocol: General Synthesis

  • Step 1: Synthesis of N-(Substituted-phenyl)piperidine-1-sulfonamide. To a solution of the appropriately substituted aniline (1 eq.) in dichloromethane (DCM), pyridine (1.2 eq.) is added, and the mixture is cooled to 0°C. Piperidine-1-sulfonyl chloride (1.1 eq.) is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction mixture is washed with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the sulfonamide intermediate.[2]

  • Step 2: Synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide Analogs. The synthesized sulfonamide (1 eq.) is dissolved in DCM, and triethylamine (1.5 eq.) is added. The mixture is cooled to 0°C, and chloroacetyl chloride (1.2 eq.) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to afford the final acetamide analog.[5]

Head-to-Head Comparison of Biological Activities

The primary therapeutic potentials of this class of compounds lie in their anticancer and anti-inflammatory activities. This section provides a comparative analysis of analogs based on available experimental data.

Anticancer Activity: Targeting Carbonic Anhydrases

A key mechanism of anticancer action for many sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6] These enzymes play a crucial role in regulating the pH of the tumor microenvironment, contributing to tumor growth and metastasis.[6]

A series of 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides were synthesized and evaluated for their inhibitory activity against various human CA isoforms.[5] The data from this study allows for a direct comparison of analogs with substitutions on the terminal aryl ring of the acetamide moiety.

Table 1: Inhibitory Activity (Ki, nM) of 2-(Arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide Analogs Against Carbonic Anhydrase Isoforms. [5]

Compound IDAryl Group (Substitution)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5a Aniline>100008950185.324.1
5b 4-Methoxyaniline98507630150.220.5
5c 4-Methylaniline>100009120165.822.8
5d 4-Chloroaniline87606540120.715.3
5e 4-Bromoaniline79805890110.512.1
5f Ethyl 4-aminobenzoate>10000>10000210.435.6
5g 4-Aminobenzoic acid>10000>10000250.140.2
5h 4-Nitroaniline6540432095.69.8

Structure-Activity Relationship (SAR) Analysis:

  • Selectivity for Tumor-Associated Isoforms: All tested compounds showed significantly higher inhibitory activity against the tumor-related isoforms hCA IX and hCA XII compared to the cytosolic isoforms hCA I and hCA II, indicating a favorable selectivity profile.

  • Effect of Phenyl Ring Substitution: The nature of the substituent on the terminal phenyl ring plays a crucial role in modulating the inhibitory potency.

    • Electron-withdrawing groups appear to enhance the activity. The most potent analog, 5h , bearing a nitro group at the 4-position, exhibited the lowest Ki values for both hCA IX and hCA XII.

    • Halogen substitution (chloro and bromo in 5d and 5e ) also resulted in potent inhibitors.

    • Electron-donating groups like methoxy and methyl (5b and 5c ) led to slightly reduced activity compared to the unsubstituted analog 5a .

    • Bulky ester and carboxylic acid groups (5f and 5g ) significantly decreased the inhibitory activity, likely due to steric hindrance within the enzyme's active site.

In Vitro Anticancer Activity (Cytotoxicity)

The anticancer potential of these analogs was further evaluated through in vitro cytotoxicity assays against various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][8][9]

A study on N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives provides valuable insights into the cytotoxic effects of this class of compounds.[1][10] Although the core scaffold is slightly different, the SAR trends can be extrapolated to the target compounds of this guide.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Representative N-(Sulfamoylphenyl)acetamide Analogs. [1][10]

Compound IDCancer Cell LineIC50 (µM)
Analog A (4-chloro substitution)A549 (Lung)8.5
HeLa (Cervical)7.2
MCF-7 (Breast)9.1
DU-145 (Prostate)10.3
Analog B (4-nitro substitution)A549 (Lung)6.8
HeLa (Cervical)5.9
MCF-7 (Breast)7.5
DU-145 (Prostate)8.1

SAR Analysis:

The results from the cytotoxicity assays corroborate the findings from the carbonic anhydrase inhibition studies. Analogs with electron-withdrawing substituents on the phenyl ring generally exhibit higher cytotoxic activity against cancer cell lines. This suggests that the anticancer effect is, at least in part, mediated by the inhibition of carbonic anhydrases.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and tumors, and its inhibition is a major therapeutic strategy.[4][11] Acetamide derivatives have been reported to possess anti-inflammatory properties, with some acting as COX-2 inhibitors.[4][11]

While direct comparative data for COX-2 inhibition by the target analogs is limited, studies on structurally related acetamide derivatives suggest that this class of compounds has the potential to inhibit COX-2.[4][11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A fluorometric or colorimetric inhibitor screening assay can be used to evaluate the COX-2 inhibitory activity of the synthesized analogs.[12][13][14][15]

  • Reagent Preparation: Prepare COX assay buffer, heme, and a solution of human COX-2 enzyme.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution to the appropriate wells.

    • Add the test inhibitor solutions at various concentrations to the inhibitor wells.

    • Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • After a specific incubation time, stop the reaction.

    • The amount of product formed is then quantified using a fluorometric or colorimetric plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated for each compound.

Mechanistic Insights and Signaling Pathways

The anticancer activity of these sulfonamide-based acetamide analogs is likely multi-faceted. The inhibition of carbonic anhydrases IX and XII is a key mechanism, leading to the disruption of pH homeostasis in the tumor microenvironment. This can, in turn, inhibit tumor cell proliferation and survival.

Signaling_Pathway A Sulfonamide Analog B Carbonic Anhydrase IX/XII A->B Inhibits C Extracellular Acidosis B->C D Intracellular Alkalosis B->D F Inhibition E Tumor Cell Proliferation & Survival C->E Promotes D->E Promotes F->E Leads to

Figure 2: Proposed mechanism of anticancer action via carbonic anhydrase inhibition.

Conclusion and Future Directions

This comparative guide has highlighted the therapeutic potential of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide analogs as anticancer and potentially as anti-inflammatory agents. The structure-activity relationship studies reveal that modifications on the terminal phenyl ring of the acetamide moiety significantly impact their biological activity. Specifically, the introduction of electron-withdrawing groups enhances their inhibitory potency against tumor-associated carbonic anhydrase isoforms and their cytotoxic effects on cancer cells.

Future research in this area should focus on:

  • Systematic modification of the chloroacetyl group: Exploring the impact of replacing the chlorine atom with other halogens or different functional groups could lead to analogs with improved potency and selectivity.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety profiles.

  • Elucidation of other potential mechanisms of action: While CA inhibition is a key mechanism, these compounds may have other cellular targets that contribute to their overall biological activity.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel and effective therapeutics based on this versatile chemical scaffold.

References

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  • Bayat, Z., et al. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1289-1297. [Link]

  • Chandrakant D. Pawar, et al. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 303-311. [Link]

  • El-Sayed, M. A., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 456. [Link]

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  • Guler, O. O., et al. (2022). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 27(19), 6529. [Link]

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  • Mbarki, S., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417. [Link]

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A Senior Application Scientist's Comparative Guide to the Statistical Analysis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of assay methodologies for characterizing the inhibitory potential of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, a compound of interest in contemporary drug discovery. Due to its structural motifs, specifically the sulfonylpiperidine moiety, this molecule presents as a plausible candidate for enzyme inhibition.

This document will therefore focus on a validated and highly relevant therapeutic target for which compounds with similar structures have shown activity: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . We will treat 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide as a novel investigational compound, hereby designated "Compound X," and compare its hypothetical performance against established modulators of 11β-HSD1.

The core of this guide is to provide not just procedural steps, but the scientific rationale behind the selection of assays, the interpretation of data, and the importance of self-validating experimental design to ensure trustworthy and reproducible results.

The Therapeutic Rationale for 11β-HSD1 Inhibition

11β-HSD1 is a critical enzyme in the glucocorticoid signaling pathway. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in specific tissues like the liver and adipose tissue.[1][2] Overactivity of 11β-HSD1 is implicated in a range of metabolic disorders, including obesity and type 2 diabetes.[3][4] Consequently, the development of potent and selective 11β-HSD1 inhibitors is a significant area of pharmaceutical research.[1][3]

Caption: Mechanism of 11β-HSD1 action and inhibition.

Comparative Analysis of 11β-HSD1 Inhibitors

To rigorously assess the inhibitory potential of Compound X, it is essential to benchmark its performance against well-characterized inhibitors with varying selectivity profiles.

Compound Structure Class Selectivity Key Characteristics
Compound X 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamideInvestigationalHypothetically SelectiveThe sulfonylpiperidine core is a common feature in selective enzyme inhibitors. Its performance is the focus of this guide.
Carbenoxolone Non-selectiveInhibits both 11β-HSD1 and 11β-HSD2A derivative of glycyrrhetinic acid; its lack of selectivity can lead to side effects such as hypertension.[5]
18α-Glycyrrhetinic Acid SelectivePreferentially inhibits 11β-HSD1 over 11β-HSD2A stereoisomer of the non-selective 18β-glycyrrhetinic acid, demonstrating the impact of stereochemistry on selectivity.[6]
AZD4017 SelectiveHighly selective for 11β-HSD1A potent, orally bioavailable selective inhibitor used in clinical studies, serving as a positive control for selectivity.[7][8]

Methodologies for Quantifying 11β-HSD1 Inhibition

The selection of an appropriate assay technology is critical for generating reliable and scalable data. Here, we compare three prevalent methods for assessing 11β-HSD1 inhibition.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This method is a robust, high-throughput technique based on a competitive immunoassay format to detect the product of the 11β-HSD1 reaction, cortisol.[9][10]

Principle of Causality: The assay measures the displacement of a fluorescently labeled cortisol tracer by the cortisol produced by the enzyme. A high concentration of enzyme-produced cortisol results in a low HTRF signal, and vice versa. This inverse relationship allows for the quantification of enzyme inhibition.

Caption: High-level workflow for an HTRF-based 11β-HSD1 inhibition assay.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM phosphate buffer, pH 7.5), recombinant human 11β-HSD1, NADPH, and cortisone stocks.

  • Compound Dispensing: In a 384-well plate, dispense serial dilutions of test compounds (Compound X, Carbenoxolone, etc.).

  • Enzyme Reaction: Add 11β-HSD1 and NADPH to the wells, followed by the addition of cortisone to initiate the reaction. Incubate for a defined period (e.g., 25 minutes at 37°C).[3]

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing a cortisol tracer labeled with an HTRF acceptor (e.g., d2) and an anti-cortisol antibody conjugated to an HTRF donor (e.g., Europium cryptate).[9]

  • Signal Measurement: After a further incubation period (e.g., 2 hours at room temperature), measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.[3]

  • Data Analysis: Calculate the ratio of the two emission signals and plot against the inhibitor concentration to determine the IC50 value.

Scintillation Proximity Assay (SPA)

SPA is a highly sensitive radiometric assay that allows for the homogeneous detection of the radiolabeled product without the need for separation steps.[11][12][13]

Principle of Causality: The assay relies on the specific binding of a radiolabeled product ([³H]cortisol) to antibody-coated scintillant beads. Only the bound radioligand is close enough to the scintillant to generate a light signal, allowing for direct quantification of the product.

Caption: High-level workflow for an SPA-based 11β-HSD1 inhibition assay.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human 11β-HSD1, NADPH, and [³H]cortisone.

  • Compound Dispensing: Dispense serial dilutions of test compounds into a microplate.

  • Enzyme Reaction: Add a mixture of 11β-HSD1, NADPH, and [³H]cortisone to each well to start the reaction. Incubate as required.

  • Detection: Add a suspension of protein A-coated SPA beads pre-incubated with a monoclonal anti-cortisol antibody.[11]

  • Signal Measurement: After incubation to allow for binding, measure the light output using a microplate scintillation counter.

  • Data Analysis: Plot the scintillation counts against the inhibitor concentration to calculate the IC50 value.

Comparison of Assay Platforms
Parameter HTRF Assay Scintillation Proximity Assay (SPA)
Principle Competitive immunoassay with FRETRadiometric immunoassay
Throughput High (384- and 1536-well compatible)High (96- and 384-well compatible)
Sensitivity HighVery High
Safety Non-radioactiveRequires handling of radioisotopes
Cost Moderate to high (reagents)High (reagents and waste disposal)
Interference Potential for compound fluorescence interferenceLess prone to compound interference
Validation Well-established for 11β-HSD1Gold standard for many enzyme assays

Expert Insight: For initial high-throughput screening (HTS) campaigns, the HTRF assay is often preferred due to its non-radioactive nature and high throughput.[10] However, for more detailed mechanistic studies or for validating hits from an HTS campaign, the SPA can provide higher sensitivity and is less susceptible to certain types of compound interference.[12]

Data Interpretation and Ensuring Trustworthiness

A key aspect of a self-validating system is the inclusion of appropriate controls and secondary assays to confirm the initial findings.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. This is determined by fitting the dose-response data to a four-parameter logistic equation.

Hypothetical Comparative Data:

Compound HTRF IC50 (nM) SPA IC50 (nM) 11β-HSD2 IC50 (nM) Selectivity Index (HSD2/HSD1)
Compound X 1512>10,000>833
Carbenoxolone 5045801.8
18α-Glycyrrhetinic Acid 1201105,00045.5
AZD4017 54>10,000>2500

Note: These are hypothetical values for illustrative purposes.

Counter-Screening for Selectivity

To be a viable therapeutic candidate, an 11β-HSD1 inhibitor should exhibit high selectivity over the isoform 11β-HSD2. Inhibition of 11β-HSD2 can lead to undesirable side effects.[5] Therefore, a counter-screen against 11β-HSD2 is a mandatory step. This can be performed using similar assay formats (HTRF or SPA) but with recombinant 11β-HSD2 and the appropriate substrate (cortisol) and cofactor (NAD+).[11] The selectivity index is calculated by dividing the IC50 for 11β-HSD2 by the IC50 for 11β-HSD1. A higher selectivity index indicates a more desirable inhibitor profile.

Conclusion

The statistical analysis of data from assays of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, or "Compound X," requires a multi-faceted approach grounded in established biochemical principles. By employing robust, high-throughput assay platforms such as HTRF and SPA, and by benchmarking against known selective and non-selective inhibitors, researchers can confidently characterize the potency and selectivity of this novel compound. The inclusion of counter-screens and rigorous data analysis ensures the trustworthiness of the findings, a cornerstone of successful drug development. This comparative guide provides the necessary framework for such an evaluation, emphasizing the causal links between experimental design and data integrity.

References

  • Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. PubMed Central. Available at: [Link]

  • Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated andr - bioRxiv. bioRxiv. Available at: [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. American Diabetes Association. Available at: [Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. Available at: [Link]

  • 11β-hydroxysteroid dehydrogenase type 1 inhibition unmasks multiple pathways that may mitigate the adverse effects of prescribed prednisolone. Endocrine Abstracts. Available at: [Link]

  • Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? American Diabetes Association. Available at: [Link]

  • Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. PubMed. Available at: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]

  • 2-chloro-n-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide - PubChemLite. PubChemLite. Available at: [Link]

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  • Homogeneous Time Resolved Fluorescence ( HTRF ) – A Reference Technology Dedicated to Drug Screening. Semantic Scholar. Available at: [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available at: [Link]

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  • High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. PubMed. Available at: [Link]

  • Selective inhibition of 11beta-hydroxysteroid dehydrogenase 1 by 18alpha-glycyrrhetinic acid but not 18beta-glycyrrhetinic acid. PubMed. Available at: [Link]

  • High capacity homogeneous non-radioactive cortisol detection assays for human 11beta-hydroxysteroid dehydrogenase type 1. PubMed. Available at: [Link]

  • Application of scintillation proximity assay in drug discovery. PubMed. Available at: [Link]

  • Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy. Nature. Available at: [Link]

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Illuminating the Enigma: A Comparative Guide to Confirming the Mechanism of Action for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and challenging. This guide provides an in-depth, experience-driven framework for elucidating and confirming the MoA of the novel compound 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide . While this specific molecule is not extensively characterized in public literature, its structural motifs—a reactive chloro-acetamide group, a sulfonamide, and a piperidine ring—offer valuable clues to its potential biological roles.

This document eschews a rigid template, instead presenting a logical, multi-pronged strategy that begins with hypothesis generation and progresses through target identification, validation, and comparative analysis. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental phase is designed to be self-validating and to yield unambiguous, actionable data.

Part 1: Deconstructing the Molecule: Formulating Plausible Mechanistic Hypotheses

The chemical architecture of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide provides a rational basis for several mechanistic hypotheses. The presence of distinct pharmacophores suggests potential interactions with multiple target classes.

  • The Chloro-acetamide Moiety: This functional group is a well-known electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) on proteins. This suggests a potential role as an irreversible enzyme inhibitor , possibly targeting classes like cysteine proteases, kinases, or proteins involved in ubiquitin signaling.

  • The Sulfonamide Group: The sulfonamide scaffold is a classic feature of molecules designed to inhibit carbonic anhydrases , a family of metalloenzymes crucial in pH regulation and various pathological states.[1][2] This hypothesis is readily testable through targeted enzymatic assays.

  • The Piperidine Ring: Piperidine is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[3][4] Its presence may confer activity at G-protein coupled receptors (GPCRs) or ion channels , making these important target families to investigate.[5][6]

Our investigative strategy will therefore be designed to explore these hypotheses in parallel, employing a combination of unbiased, proteome-wide screening and targeted, hypothesis-driven assays.

Part 2: The Hunt for the Target: A Comparative Workflow for Target Deconvolution

Identifying the specific protein(s) that a novel compound interacts with is the most critical step in MoA confirmation. This process, known as target deconvolution, has evolved significantly. We will compare three powerful, complementary approaches: Affinity Purification-Mass Spectrometry (AP-MS), Thermal Proteome Profiling (TPP), and Genetic Screening.

G cluster_0 Target Deconvolution Strategies cluster_1 Target Validation & MoA Confirmation Start Start AP_MS Affinity Purification-Mass Spectrometry (AP-MS) Start->AP_MS Covalent/High-Affinity Non-Covalent Binders TPP Thermal Proteome Profiling (TPP) Start->TPP Direct Binders (No Modification Needed) Genetic Genetic Screens (e.g., CRISPR) Start->Genetic Functional Pathway Identification Hit_List Generate Putative Target List AP_MS->Hit_List TPP->Hit_List Genetic->Hit_List Binding Direct Binding Assays (SPR, ITC, MST) Hit_List->Binding Quantify Affinity & Kinetics Functional Functional/Enzymatic Assays Binding->Functional Confirm Functional Effect Cellular Cellular Pathway Analysis (Western, qPCR, Reporter Assays) Functional->Cellular Link to Cellular Phenotype Validated_Target Validated Target & Confirmed MoA Cellular->Validated_Target

Caption: Overall workflow for target deconvolution and validation.

Affinity Purification-Mass Spectrometry (AP-MS)

This classic and powerful technique relies on immobilizing the small molecule to isolate its binding partners from a complex biological sample, such as a cell lysate.[7][8] Given the reactive chloro-acetamide group, this method is particularly well-suited for capturing covalent targets.

Causality Behind Experimental Choices: To mitigate the risk of the affinity tag sterically hindering target interaction, a linker is typically introduced at a position distal to the key pharmacophores. For our compound, the piperidine nitrogen or the phenyl ring opposite the acetamide would be logical attachment points. A "clickable" alkyne or azide handle is synthesized onto the parent molecule, allowing for efficient conjugation to a resin after incubation with the proteome (Kinase-in-situ, Ki-S). This approach is superior to pre-immobilizing the drug, as it allows the unmodified compound to engage its targets in a more native context.

Experimental Protocol: Clickable Probe Synthesis & AP-MS

  • Probe Synthesis: Synthesize an analog of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide containing a terminal alkyne group. This serves as the "clickable" probe.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Probe Incubation: Treat the cell lysate with the alkyne-probe (typically 1-10 µM) for 1-2 hours at 4°C. Include a competition control where the lysate is pre-incubated with a 100-fold excess of the original, non-tagged compound.

  • Click Chemistry: Add biotin-azide, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate) to the lysate to covalently link biotin to the probe-protein complexes via a click reaction.

  • Streptavidin Pulldown: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated complexes.

  • Washing: Perform extensive washes with the lysis buffer to remove non-specific protein binders. This is a critical step for reducing background noise.

  • Elution & Digestion: Elute the bound proteins from the beads and perform on-bead trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and that show reduced binding in the competition control. These are high-confidence candidate targets.

Thermal Proteome Profiling (TPP)

TPP is an unbiased method that operates on the principle that a protein's thermal stability changes upon ligand binding.[9] This technique is advantageous as it requires no chemical modification of the compound and can be performed in live cells, providing a highly physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with TPP

  • Cell Treatment: Treat intact cells with the test compound (e.g., at its EC50 concentration) and a vehicle control (DMSO) for 1 hour.

  • Heating Gradient: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation.

  • Sample Preparation for MS: Collect the soluble fractions from each temperature point, reduce, alkylate, and digest the proteins into peptides. Label peptides from each sample with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative abundance of soluble protein as a function of temperature to generate a "melting curve." Identify proteins that exhibit a statistically significant shift in their melting temperature (ΔTm) in the drug-treated samples compared to the vehicle control.

Comparison of Target Deconvolution Methods
MethodPrincipleProsConsBest For
AP-MS Immobilized drug captures binding partners.Excellent for high-affinity and covalent binders; directly identifies targets.Requires chemical modification; potential for steric hindrance; can miss weak binders.Confirming covalent interactions and high-affinity binding.
TPP/CETSA Ligand binding alters protein thermal stability.No compound modification needed; can be done in live cells; detects direct engagement.May not detect targets for all compounds; indirect readout; requires specialized MS.Unbiased screening of unmodified compounds in a physiological setting.
Genetic Screens Gene mutations/knockdown confer drug resistance.Unbiased and functional; identifies entire pathway; no compound modification needed.Indirect; can be slow and resource-intensive; hits may be upstream/downstream of the direct target.Elucidating functional pathways and resistance mechanisms.

Part 3: From Candidate to Confirmed Target: A Guide to Validation

Identifying a list of putative targets is only the beginning. Rigorous validation is essential to confirm a direct, functionally relevant interaction.

Direct Binding Assays

Biophysical methods provide quantitative proof of a direct interaction between the compound and a purified candidate protein.

  • Surface Plasmon Resonance (SPR): This technique immobilizes the purified target protein on a sensor chip and flows the compound over the surface. Changes in the refractive index at the surface are measured in real-time, allowing for the precise determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS). It is considered the gold standard for binding analysis but requires larger amounts of pure protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a CM5 sensor chip via amine coupling. A blank, activated-deactivated flow cell serves as a reference.

  • Compound Preparation: Prepare a dilution series of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Analysis: Inject the compound dilutions over the protein and reference flow cells, starting with the lowest concentration. Include buffer-only injections for double referencing.

  • Regeneration: After each compound injection, inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound compound and prepare the surface for the next cycle.

  • Data Fitting: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate K_D, k_on, and k_off.

Functional and Cellular Assays

Confirming direct binding is necessary but not sufficient. The crucial next step is to demonstrate that this binding event leads to a functional consequence on the target and its associated cellular pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Points of Experimental Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_X Kinase X (Putative Target) Receptor->Kinase_X activates Substrate Substrate Kinase_X->Substrate phosphorylates pSubstrate p-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF activates Gene_Expression Target Gene Expression TF->Gene_Expression Compound Test Compound Compound->Kinase_X Inhibition? siRNA siRNA vs. Kinase X siRNA->Kinase_X Knockdown

Caption: Hypothetical signaling pathway for target validation.

Scenario: Let's assume TPP and AP-MS identified "Kinase X" as a high-confidence target.

  • Enzyme Inhibition Assay:

    • Objective: To determine if the compound inhibits the enzymatic activity of Kinase X.

    • Method: Use a commercially available kinase assay kit (e.g., ADP-Glo™). Incubate recombinant Kinase X with its specific substrate and ATP in the presence of varying concentrations of the compound.

    • Data: Measure the amount of ADP produced, which is inversely proportional to kinase inhibition. Plot the results to determine the IC50 value.

    • Comparison: Benchmark the compound's potency against a known, well-characterized inhibitor of Kinase X.

  • Cellular Target Engagement & Pathway Modulation:

    • Objective: To confirm that the compound inhibits Kinase X activity inside cells and affects its downstream signaling.

    • Method: Treat cells with the compound. Lyse the cells and perform a Western blot.

    • Analysis:

      • Probe with an antibody specific for the phosphorylated form of Kinase X's substrate (p-Substrate). A reduction in the p-Substrate signal indicates target engagement and inhibition.

      • Probe for total levels of Kinase X and its substrate to ensure the effects are not due to protein degradation.

    • Self-Validation: Compare the results to cells treated with an siRNA designed to knock down Kinase X. A similar reduction in p-Substrate levels in both compound-treated and siRNA-treated cells provides strong evidence that the compound's effect is on-target.

Part 4: Final Comparative Analysis and Data Summary

Comparative Potency and Affinity Data (Hypothetical)
CompoundTargetBinding Affinity (K_D)Enzymatic Potency (IC50)Cellular Potency (EC50)
2-Chloro-N-[...]-acetamide Kinase X150 nM (SPR)210 nM500 nM
Competitor Drug A Kinase X50 nM (SPR)85 nM250 nM
Competitor Drug B Kinase X800 nM (ITC)1.2 µM2.5 µM

This guide provides a comprehensive, logical, and rigorous framework for confirming the mechanism of action of a novel small molecule. By combining unbiased, proteome-wide discovery techniques with hypothesis-driven validation and biophysical characterization, researchers can move from a promising hit to a well-understood lead compound with confidence. This structured approach, grounded in explaining the "why" behind each experimental choice, ensures the generation of high-quality, reproducible, and ultimately publishable data.

References

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A Strategic Guide to Benchmarking 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for the preclinical benchmarking of the novel chemical entity, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. In the absence of established biological data for this specific molecule, we leverage a structure-activity relationship (SAR) hypothesis to direct a multi-tiered screening cascade. The molecule's core structure, incorporating a sulfonamide group, a piperidine ring, and a chloroacetamide moiety, suggests potential therapeutic applications in oncology, inflammation, and infectious diseases. This document provides detailed, self-validating experimental protocols to systematically evaluate its efficacy and cytotoxicity against established drugs in these key areas, ensuring a robust and objective comparison.

Introduction and Rationale

The imperative in drug discovery is to not only identify novel bioactive compounds but also to rigorously benchmark them against current standards of care. This process provides an essential context for a new molecule's potential advantages, be it in efficacy, selectivity, or safety. The subject of this guide, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, is a synthetic compound with structural motifs common to various classes of therapeutic agents.

  • Sulfonamides are a well-established pharmacophore present in a wide array of drugs, including antibacterial, anticancer, and anti-inflammatory agents. Their mechanisms often involve the inhibition of critical enzymes such as carbonic anhydrases or cyclooxygenases.

  • Piperidine rings are prevalent in pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as a versatile scaffold for interacting with biological targets.

  • The chloroacetamide group is a reactive electrophile that can form covalent bonds with target proteins, a mechanism utilized by certain enzyme inhibitors.

This structural amalgamation provides a strong rationale for a broad-spectrum initial screening, followed by more targeted investigations based on preliminary findings. Our benchmarking strategy is therefore designed as a decision-tree-based workflow, prioritizing efficient resource allocation and rapid go/no-go decisions.

Tier 1: Foundational Cytotoxicity and Broad-Spectrum Bioactivity Screening

The initial tier of assessment establishes the compound's fundamental cellular interaction profile. It is designed to be rapid, cost-effective, and to provide the critical data needed to guide further, more specific investigations.[1]

General Cytotoxicity Assessment

Before assessing therapeutic potential, it is crucial to determine the compound's intrinsic cytotoxicity across both cancerous and non-cancerous cell lines. This baseline data is essential for calculating the therapeutic index (selectivity) in subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[2]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for non-cancerous control, and a panel of cancer cells such as A549 - lung, MCF-7 - breast, and HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Alternative Protocol: LDH Release Assay

As a confirmatory assay, the Lactate Dehydrogenase (LDH) release assay measures membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.[3][4][5] This provides a distinct endpoint from the metabolic activity measured by the MTT assay.

Broad-Spectrum Antimicrobial Screening

The sulfonamide moiety is historically significant for its antibacterial properties. A primary screen against a panel of clinically relevant bacteria is a logical first step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a known antibiotic as a benchmark (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Tier 2: Targeted Mechanistic and Comparative Assays

Based on the outcomes of Tier 1, the investigation will proceed to more specific assays. If significant cytotoxicity is observed in cancer cell lines with a favorable therapeutic index, the focus will shift to anticancer mechanisms. If antimicrobial activity is detected, further characterization will be performed. If no significant activity is seen in these areas, a screen for anti-inflammatory properties is warranted.

Benchmarking Pathway 1: Anticancer Activity

If the compound shows selective cytotoxicity towards cancer cells, the next step is to compare its potency and potential mechanism against established anticancer agents.

Carbonic Anhydrase (CA) Inhibition Assay

Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrase isoforms (e.g., CA IX and XII), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.

Experimental Protocol: Colorimetric CA Inhibition Assay

This assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[8][9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, CA enzyme solution, and the substrate (e.g., p-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and a known CA inhibitor as a positive control (e.g., Acetazolamide).

  • Reaction Setup: In a 96-well plate, add the CA enzyme to wells containing the test compound, the positive control, or a vehicle control. Incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate to all wells.

  • Absorbance Reading: Immediately read the absorbance at 405 nm in kinetic mode for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Benchmarking Pathway 2: Anti-inflammatory Activity

Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), assessing the compound's ability to inhibit key inflammatory enzymes is a priority.

Cyclooxygenase (COX) Inhibition Assay

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes, which generates a fluorescent product.[10][11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and the fluorometric probe.

  • Enzyme and Inhibitor Incubation: In separate wells of a 96-well plate, add human recombinant COX-1 or COX-2 enzyme. Add serial dilutions of the test compound, a non-selective COX inhibitor (e.g., Diclofenac), and a selective COX-2 inhibitor (e.g., Celecoxib) as benchmarks. Incubate for 15 minutes.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Read the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the reaction rate and the percent inhibition at each compound concentration. Determine the IC50 values for both COX-1 and COX-2 to establish a selectivity index (IC50 COX-1 / IC50 COX-2).

Benchmarking Pathway 3: Antimicrobial Characterization

If the compound demonstrates promising MIC values, it is important to compare its spectrum of activity and potency against standard antibiotics.

Extended Spectrum Antimicrobial Susceptibility Testing

This involves testing against a broader panel of bacterial and fungal pathogens, including drug-resistant strains.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[12]

Step-by-Step Protocol:

  • Plate Preparation: Prepare a bacterial lawn by evenly streaking a standardized inoculum onto a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks onto the agar surface.

  • Benchmark Application: Use disks containing standard antibiotics (e.g., Meropenem, Vancomycin) for comparison.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. Compare the zone sizes to those of the standard antibiotics.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison between 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide and the benchmark drugs.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)HEK293 (Non-cancerous)Therapeutic Index (HEK293/A549)
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
DoxorubicinExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value

Table 2: Comparative Enzyme Inhibition (IC50 in µM)

CompoundCarbonic Anhydrase IICarbonic Anhydrase IXCOX-1COX-2COX-2 Selectivity Index
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
AcetazolamideExperimental ValueExperimental ValueN/AN/AN/A
DiclofenacN/AN/AExperimental ValueExperimental ValueCalculated Value
CelecoxibN/AN/AExperimental ValueExperimental ValueCalculated Value

Table 3: Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Test Compound Experimental ValueExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental ValueExperimental Value
MeropenemExperimental ValueExperimental ValueExperimental Value

Visualizing the Benchmarking Workflow

Diagrams are essential for illustrating the logical flow of the experimental plan.

BenchmarkingWorkflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Targeted Benchmarking T1_Start Start: Compound Synthesis 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide T1_Cytotox General Cytotoxicity (MTT & LDH Assays) vs. Doxorubicin T1_Start->T1_Cytotox T1_Antimicrobial Broad Antimicrobial Screen (MIC Assay) vs. Ciprofloxacin T1_Start->T1_Antimicrobial Decision1 Selective Cancer Cytotoxicity? T1_Cytotox->Decision1 Decision2 Significant Antimicrobial Activity? T1_Antimicrobial->Decision2 T2_Anticancer Anticancer Pathway (CA Inhibition Assay) vs. Acetazolamide Conclusion Comprehensive Profile & Comparative Analysis T2_Anticancer->Conclusion T2_AntiInflammatory Anti-inflammatory Pathway (COX-1/COX-2 Assays) vs. Diclofenac, Celecoxib T2_AntiInflammatory->Conclusion T2_Antimicrobial_Ext Extended Antimicrobial Pathway (Disk Diffusion, Resistant Strains) vs. Meropenem T2_Antimicrobial_Ext->Conclusion Decision1->T2_Anticancer Yes Decision3 Proceed to Anti-inflammatory? Decision1->Decision3 No Decision2->T2_Antimicrobial_Ext Yes Decision2->Decision3 No Decision3->T2_AntiInflammatory Yes

Caption: A decision-tree workflow for the tiered benchmarking of the test compound.

Conclusion

This guide outlines a systematic and robust strategy for the initial characterization and benchmarking of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. By employing validated in vitro assays and comparing performance against well-established drugs, researchers can generate a comprehensive data package. This will enable an informed assessment of the compound's therapeutic potential and guide future optimization and preclinical development efforts. The causality-driven approach, moving from broad screening to targeted mechanistic studies, ensures an efficient and scientifically rigorous evaluation.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide. As a chlorinated organic compound containing a sulfonamide functional group, this substance requires management as regulated hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Disclaimer: This guide provides a framework based on established best practices. Researchers must always consult and adhere to the specific protocols and requirements set forth by their institution's Environmental Health & Safety (EHS) department. Your EHS office is the final authority on waste management at your facility.

Part 1: Hazard Assessment and Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the material's hazards. While a specific, peer-reviewed Safety Data Sheet (SDS) for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is not widely available, we can infer its hazard profile from its constituent chemical classes.

  • Chlorinated Organic Compound: The presence of a chloro-acetamide group places this compound in the halogenated organic waste category. Such compounds are often persistent in the environment and require specialized disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1][2] It is critical to segregate this waste from non-halogenated streams to ensure it is routed to the correct disposal facility.[2][3]

  • Sulfonamide and Amide Moieties: Structurally related sulfonamides and acetamides are known to be potential skin, eye, and respiratory irritants.[4][5][6] They may also be harmful if swallowed or absorbed through the skin.[6] Therefore, this compound must be handled with appropriate personal protective equipment at all times.

Based on this analysis, all waste containing 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, including pure compound, contaminated labware, and solutions, must be characterized and disposed of as hazardous chemical waste .

Part 2: Personnel Safety and Spill Management

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves (or other chemically resistant gloves as specified by your institution's EHS chemical compatibility chart). Change gloves immediately if contamination occurs.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

Small Spill Emergency Protocol: In the event of a small spill (typically <100 mg in a contained area):

  • Alert & Isolate: Alert personnel in the immediate vicinity.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep the absorbed material into a sealable, chemically compatible container.

  • Label & Dispose: Label the container as "Spill Debris: 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide" and manage it as hazardous waste according to the protocol in Part 3.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the wipe as hazardous waste. Follow with a soap and water wash.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures waste is handled safely from the point of generation to its final collection by trained EHS professionals.

Step 1: Waste Segregation This is the most critical step. Waste must be segregated at the point of generation to prevent dangerous reactions and to facilitate proper disposal.

  • Action: Collect all solid waste contaminated with 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide in a dedicated container labeled for "Halogenated Organic Solid Waste."

  • Causality: Halogenated waste streams are significantly more expensive to dispose of and require high-temperature incineration.[2] Mixing them with non-halogenated waste contaminates the entire volume, increasing costs and regulatory complexity. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[2][7]

Step 2: Container Selection and Labeling Proper containment and communication are paramount for safety.

  • Action: Select a waste container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) wide-mouth bottle for solids). The container must have a secure, leak-proof screw-top cap.[8]

  • Action: Affix a "Hazardous Waste" label provided by your EHS department to the container before adding any waste.

  • Action: Clearly write all required information on the label:

    • The full chemical name: "2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide"

    • The words "Hazardous Waste"[9]

    • An accurate list of all contents (if a mixture).

    • The associated hazards (e.g., "Irritant," "Harmful").

Step 3: Waste Accumulation in the Laboratory Waste must be stored safely within the lab pending pickup.

  • Action: Keep the labeled waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the control of the operator.[10]

  • Causality: The SAA concept ensures that hazardous waste is managed safely in the immediate work area, minimizing the need to transport open waste containers through the lab.

  • Action: Keep the waste container closed at all times , except for the brief moment when you are adding waste.[11] This is a key regulatory requirement that prevents the release of vapors and protects lab personnel.

Step 4: Requesting Waste Pickup for Final Disposal Laboratory personnel are responsible for the waste until it is transferred to trained EHS staff.

  • Action: Once the container is full or the experiment is complete, submit a chemical waste collection request to your institution's EHS department through their designated system.

  • Self-Validation: Do not allow waste to accumulate. Academic labs are often required to have waste removed from the laboratory at least every twelve months, regardless of whether the container is full.[12][13] Large quantity generators may have stricter time limits, such as 90 days from the accumulation start date in a central storage area.[9] Regular disposal is a key component of a safe laboratory WHS program.[8]

Part 4: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.[2]

  • Collect Rinseate: The first rinseate must be collected and disposed of as "Halogenated Organic Liquid Waste." Subsequent rinses may be permissible for sink disposal depending on concentration and local regulations; consult your EHS office for guidance.

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[14]

  • Final Disposal: Dispose of the clean, de-labeled container in the appropriate lab recycling bin (e.g., glass or plastic).[8]

Data Summary Table

ParameterDescriptionSource / Rationale
Chemical Name 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamideN/A
CAS Number 26953-61-3N/A
Primary Hazard Class Halogenated (Chlorinated) Organic CompoundChemical Structure
Inferred Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed/InhaledBased on analogous compounds[4][6]
Required Waste Stream Segregated Halogenated / Chlorinated Hazardous WasteEPA and best practice guidelines[2][3]
Disposal Method Off-site collection by approved hazardous waste vendor for incinerationStandard for chlorinated organics[1][2]
EPA Waste Code Consult Institutional EHSFacility-specific determination required

Disposal Workflow Diagram

G Disposal Workflow for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide cluster_0 cluster_1 start Waste Generated (Pure compound or contaminated material) characterize Characterize as Hazardous: 'Halogenated Organic Waste' start->characterize segregate Place in Dedicated, Labeled 'Halogenated Waste' Container characterize->segregate store Store in designated SAA. Keep container closed. segregate->store pickup Request Pickup from Institutional EHS store->pickup spill Spill Occurs store->spill Potential Event end Disposed by Approved Vendor pickup->end absorb Absorb with Inert Material spill->absorb Yes collect_spill Collect in Sealable Container absorb->collect_spill collect_spill->segregate Treat as Hazardous Waste

Caption: Decision workflow for the safe disposal of halogenated waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • Safety Data Sheet: Piperidine. (2024). Penta chemicals. [Link]

  • Laboratory chemical waste. (n.d.). Water Corporation. [Link]

  • Laboratory Waste Disposal Guidelines. (2018). University of Wollongong (UOW). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Process for Disposal of Chlorinated Organic Residues. (1969). Journal of the Air Pollution Control Association. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. [Link]

  • NIH Waste Disposal Guide. (2022). National Institutes of Health. [Link]

  • Laboratory Waste Disposal Handbook. (n.d.). University of Essex. [Link]

Sources

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